Product packaging for (R)-3-Hydroxypyrrolidine hydrochloride(Cat. No.:CAS No. 104706-47-0)

(R)-3-Hydroxypyrrolidine hydrochloride

Cat. No.: B113747
CAS No.: 104706-47-0
M. Wt: 123.58 g/mol
InChI Key: QPMSJEFZULFYTB-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-Hydroxypyrrolidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B113747 (R)-3-Hydroxypyrrolidine hydrochloride CAS No. 104706-47-0

Properties

IUPAC Name

(3R)-pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSJEFZULFYTB-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374747
Record name (R)-3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104706-47-0
Record name 3-Pyrrolidinol, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104706-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Hydroxypyrrolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Hydroxypyrrolidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-3-Hydroxypyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. This document outlines its chemical identity, physicochemical characteristics, spectral data, and key applications, with a focus on its role in synthetic chemistry and drug discovery.

Chemical Identity and Structure

This compound is a chiral organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents. Its structure consists of a five-membered pyrrolidine ring substituted with a hydroxyl group at the third position, with the stereochemistry at this chiral center being (R). It is supplied as a hydrochloride salt to improve its stability and handling characteristics.

Molecular Structure:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
CAS Number 104706-47-0
Molecular Formula C₄H₉NO·HCl
Molecular Weight 123.58 g/mol
Appearance Off-white to yellow or pale brown crystalline powder[1]
Melting Point 102 - 107 °C[1]
Optical Rotation [α]²⁰/D = -7.5 ± 1° (c=3.5 in CH₃OH)[1]
Purity ≥ 98% (assay)[1]
Solubility Soluble in DMSO and Methanol
Storage Conditions Store at 0 - 8 °C under an inert atmosphere[1]

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
~9.49br sNH₂⁺
~5.42br sOH
~4.39mCH-OH
~3.21 - 3.00mCH₂-N
~1.89 - 1.86mCH₂-CH₂
Solvent: DMSO-d₆
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. While specific peak data from search results is limited, typical chemical shifts for similar structures are provided below.

Chemical Shift (δ) ppmAssignment
~68-70C-OH
~52-54CH₂-N (adjacent to CH-OH)
~43-45CH₂-N
~33-35CH₂-CH₂
Note: These are estimated values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule. Key absorption bands are expected in the following regions:

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch
3200-2800N-H stretch (as ammonium)
2960-2850C-H stretch (aliphatic)
1600-1500N-H bend
1100-1000C-O stretch

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Determination of Melting Point

Objective: To determine the melting range of this compound.

Methodology:

  • A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Determination of Optical Rotation

Objective: To measure the specific rotation of this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by accurately weighing approximately 350 mg of the substance and dissolving it in 10 mL of methanol.

  • Instrumentation: A calibrated polarimeter is used, typically with a sodium lamp (D-line, 589 nm) as the light source. The temperature of the sample cell is maintained at 20 °C.

  • Measurement: The polarimeter tube is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Applications in Synthesis

This compound is a valuable chiral building block in asymmetric synthesis, primarily used for the preparation of enantiomerically pure pharmaceuticals.

Role as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral group that directs the stereoselective formation of a new chiral center in a substrate. The general workflow for using a chiral auxiliary is depicted below.

G Substrate Prochiral Substrate Intermediate Chiral Intermediate Substrate->Intermediate Attachment Auxiliary (R)-3-Hydroxypyrrolidine (Chiral Auxiliary) Auxiliary->Intermediate Product_Aux Diastereomeric Product Intermediate->Product_Aux Diastereoselective Reaction Reagent Reagent Reagent->Product_Aux Final_Product Enantiomerically Pure Product Product_Aux->Final_Product Cleavage Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Cleavage Cleavage Cleavage of Auxiliary

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Synthesis of Darifenacin

This compound is a key starting material in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[2] A simplified synthetic pathway is outlined below.

G Start (R)-3-Hydroxypyrrolidine HCl Step1 Protection of Amine (e.g., Boc group) Start->Step1 Step2 Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) Step1->Step2 Step3 Nucleophilic Substitution with Diphenylacetonitrile Step2->Step3 Step4 Hydrolysis of Nitrile to Amide Step3->Step4 Step5 Deprotection of Amine Step4->Step5 Step6 N-Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran Step5->Step6 End Darifenacin Step6->End

Caption: Simplified synthetic route to Darifenacin.

Role in Biological Pathways

Derivatives of (R)-3-Hydroxypyrrolidine are often designed to interact with specific biological targets. For instance, Darifenacin, synthesized from this precursor, is a selective antagonist of the muscarinic M3 receptor.

Muscarinic M3 Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. The M3 subtype is predominantly found on smooth muscle cells and glandular tissue. Antagonism of this receptor leads to smooth muscle relaxation and reduced glandular secretions.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh_Vesicle Acetylcholine (ACh) Vesicles M3R Muscarinic M3 Receptor ACh_Vesicle->M3R ACh Release & Binding Gq Gq Protein M3R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalysis Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Signal Transduction Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiation Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blockade

Caption: Mechanism of muscarinic M3 receptor antagonism by Darifenacin.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in modern organic synthesis. Its well-defined stereochemistry and versatile functional groups make it an invaluable precursor for the enantioselective synthesis of a wide range of biologically active molecules, particularly in the development of new therapeutics. A thorough understanding of its physical, chemical, and spectral properties is essential for its effective and safe utilization in research and development.

References

(R)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 104706-47-0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (R)-3-Hydroxypyrrolidine hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. It details its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Core Properties and Data

This compound is a pyrrolidine derivative valued for its chirality and bifunctional nature, containing both a secondary amine and a hydroxyl group. These features make it an essential intermediate in the asymmetric synthesis of a wide range of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 104706-47-0[1][2]
Molecular Formula C₄H₉NO·HCl[1][2]
Molecular Weight 123.58 g/mol [1][2]
Appearance Off-white to yellow or pale brown crystalline powder[1]
Melting Point 102 - 107 °C[1]
Optical Rotation [α]D20-7.5 ± 1° (c=3.5 in CH₃OH)[1]
Solubility Soluble in water and methanol.[3]
Purity ≥ 98%[1]

Table 2: Spectroscopic Data References

Spectrum TypeSource
¹H NMR [4][5]
¹³C NMR [4]
IR [6]

Synthesis and Manufacturing

The enantioselective synthesis of (R)-3-Hydroxypyrrolidine is crucial for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthesis from trans-4-hydroxy-L-proline

A common and efficient method for the preparation of (R)-3-Hydroxypyrrolidine involves the decarboxylation of trans-4-hydroxy-L-proline.[7] This approach leverages the natural chirality of the starting amino acid.

Experimental Protocol: Decarboxylation of trans-4-hydroxy-L-proline

This is a representative protocol based on established chemical principles. Specific reaction conditions may vary.

  • Reaction Setup: A solution of trans-4-hydroxy-L-proline in a high-boiling solvent (e.g., cyclohexanol) is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • Decarboxylation: The mixture is heated to reflux to facilitate decarboxylation. The reaction progress is monitored by TLC or HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude (R)-3-Hydroxypyrrolidine is then purified by distillation or crystallization.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate this compound. The salt is collected by filtration, washed with a cold solvent, and dried.

Synthesis from L-Glutamic Acid

Another synthetic strategy utilizes L-glutamic acid as the chiral starting material.[8] This multi-step synthesis involves the formation of a cyclic intermediate followed by reduction.

dot

cluster_synthesis Synthesis from L-Glutamic Acid L-Glutamic_Acid L-Glutamic Acid Cyclic_Intermediate Cyclic Intermediate (e.g., Pyroglutamic Acid Derivative) L-Glutamic_Acid->Cyclic_Intermediate Cyclization Reduction Reduction Cyclic_Intermediate->Reduction Reduction of Carbonyl R3HH (R)-3-Hydroxypyrrolidine Hydrochloride Reduction->R3HH Deprotection & Salt Formation

Caption: Synthetic pathway from L-Glutamic Acid.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its chirality is often essential for the biological activity of the final drug molecule.

Intermediate in the Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of Darifenacin utilizes a derivative of (S)-3-hydroxypyrrolidine, which can be obtained from (R)-3-hydroxypyrrolidine via stereochemical inversion, often through a Mitsunobu reaction.[9]

Experimental Protocol: Mitsunobu Inversion of N-Boc-(R)-3-hydroxypyrrolidine

This protocol is a generalized procedure for the stereochemical inversion of the hydroxyl group.

  • Reactant Preparation: To a solution of N-Boc-(R)-3-hydroxypyrrolidine and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, a suitable nucleophile (e.g., benzoic acid or a phthalimide derivative) is added.

  • Mitsunobu Reaction: The solution is cooled to 0 °C, and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by TLC.

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the inverted ester or phthalimide derivative.

  • Hydrolysis and Deprotection: The protecting group on the nitrogen and the newly formed ester are hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxypyrrolidine, which is then converted to its hydrochloride salt.

dot

cluster_mitsunobu Mitsunobu Reaction Workflow R_alcohol N-Boc-(R)-3-hydroxypyrrolidine Intermediate Alkoxyphosphonium Salt R_alcohol->Intermediate Activation Reagents PPh₃, DIAD, Nucleophile (Nu-H) Reagents->Intermediate SN2 SN2 Attack by Nucleophile Intermediate->SN2 S_product N-Boc-(S)-3-substituted-pyrrolidine (Inverted Stereochemistry) SN2->S_product Final_Product (S)-3-Hydroxypyrrolidine (after deprotection) S_product->Final_Product Deprotection

References

(R)-3-Hydroxypyrrolidine Hydrochloride: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxypyrrolidine hydrochloride is a chiral organic compound extensively utilized as a building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature and versatile chemical properties make it a crucial intermediate in the development of drugs targeting a range of therapeutic areas, including neurological disorders. This technical guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its role in synthetic workflows, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound, with the CAS Number 104706-47-0, is the hydrochloride salt of (R)-3-Hydroxypyrrolidine. The presence of the chiral center at the C-3 position of the pyrrolidine ring is fundamental to its application in asymmetric synthesis.

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are foundational for stoichiometric calculations in synthesis and for analytical characterization.

IdentifierValueSource
Molecular Formula C₄H₉NO·HCl[1]
C₄H₁₀ClNO[2][3][4]
Molecular Weight 123.58 g/mol [1][2]
123.581 g/mol [3]
Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource
Appearance Off-white to yellow or pale brown crystal powder/solid[1][3]
Melting Point 102 - 107 °C[1][3][5]
Boiling Point 224.7 °C at 760 mmHg[3]
Solubility Soluble in DMSO[3][5]
Optical Rotation [α]²⁰/D = -7.5 ± 1° (c=3.5 in Methanol)[1][3]
Purity (Assay) ≥ 98%[1][3]

Application in Chiral Synthesis

A primary application of this compound is its use as a chiral auxiliary or a key chiral building block in asymmetric synthesis. This allows for the stereoselective synthesis of enantiomerically pure compounds, which is a critical requirement for the efficacy and safety of many modern pharmaceuticals.[1] For instance, it is used as an intermediate in the synthesis of Darifenacin, a muscarinic receptor antagonist.[3][5]

Below is a logical workflow illustrating the role of this compound in a typical chiral synthesis process for drug development.

G cluster_prep Starting Material Preparation cluster_synthesis Asymmetric Synthesis cluster_purification Product Isolation & Analysis A (R)-3-Hydroxypyrrolidine hydrochloride B Deprotection/ Neutralization A->B Base (e.g., NaHCO3) C Chiral Pyrrolidine (Free Base) B->C Extraction D Coupling with Prochiral Substrate C->D E Stereoselective Transformation D->E Induces Chirality F Cleavage of Chiral Auxiliary E->F G Enantiomerically Pure Product F->G H Purification (e.g., Chromatography) G->H I Chiral HPLC/ NMR Analysis H->I Verify Enantiomeric Excess J API Synthesis I->J Lead Compound for Drug Development

References

An In-depth Technical Guide to (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of (R)-3-Hydroxypyrrolidine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a chiral pyrrolidine derivative widely utilized as a building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure consists of a five-membered nitrogen-containing ring with a hydroxyl group at the third position, and it is supplied as a hydrochloride salt. The presence of the chiral center and the hydroxyl functional group makes it a valuable intermediate for creating complex, biologically active molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 104706-47-0[1]
Molecular Formula C₄H₉NO·HCl[1]
Molecular Weight 123.58 g/mol [1][3]
Appearance Off-white to yellow or pale brown crystal powder/solid[1][4]
Melting Point 102 - 107 °C[1][4]
Optical Rotation [α]D²⁰ = -7.5 ± 1° (c=3.5 in CH₃OH)[1]
Solubility Soluble in DMSO and water.[4][5]

Synthesis of this compound

A common synthetic route to this compound involves the decarboxylation of trans-4-hydroxy-L-proline.[6] An alternative approach begins with chiral 3-chloro-2-hydroxypropionitrile, which undergoes protection of the hydroxyl group, reduction of the nitrile, and subsequent cyclization.

Below is a generalized workflow for the synthesis starting from a protected chiral precursor.

Synthesis_Workflow A Chiral 3-chloro-2-hydroxypropionitrile B Hydroxy Protection A->B Protecting Agent C Hydroxy-protected intermediate B->C D Reduction & Intramolecular Cyclization C->D Metal Catalyst (e.g., Raney-Ni) H₂ atmosphere E Protected (R)-3-Hydroxypyrrolidine D->E F Deprotection (Acidic Condition) E->F G (R)-3-Hydroxypyrrolidine F->G H Salt Formation (HCl) G->H I This compound H->I Applications A (R)-3-Hydroxypyrrolidine Hydrochloride B Pharmaceutical Synthesis A->B D Asymmetric Synthesis A->D C Neurological Disorder Drugs B->C E Muscarinic Receptor Antagonists B->E F Antimicrobial Agents B->F G Chiral Auxiliary D->G

References

(R)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (R)-3-Hydroxypyrrolidine hydrochloride (CAS No: 104706-47-0), a key chiral building block in pharmaceutical research and development. The document outlines its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental physical properties of this compound are critical for its handling, formulation, and application in synthesis. The following tables summarize the key quantitative data available for this compound.

Table 1: Melting Point of this compound
ParameterValueSource
Melting Point104-107 °C
Melting Point102-107 °C[1]
Melting Point106-109 °C[2]

Note: The melting point is typically reported as a range, which is characteristic of crystalline organic compounds.

Table 2: Solubility Profile of this compound

The solubility of a compound is crucial for reaction kinetics, purification, and formulation. Below is a qualitative summary of the solubility of this compound in various common laboratory solvents.

SolventQualitative SolubilitySource
WaterSoluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble[4][5][6]
MethanolSlightly Soluble

Physicochemical Characterization Workflow

The determination of melting point and solubility are fundamental steps in the characterization of a chemical substance. The logical workflow for these analyses is depicted below.

G cluster_0 Physicochemical Analysis Workflow cluster_1 Melting Point Determination cluster_2 Solubility Assessment start Obtain Pure Sample ((R)-3-Hydroxypyrrolidine HCl) prep Sample Preparation (Drying, Grinding) start->prep mp_load Load Capillary Tube prep->mp_load sol_prep Prepare Solvent Systems (e.g., Water, DMSO, Methanol) prep->sol_prep mp_run Execute Melting Point Apparatus Protocol mp_load->mp_run mp_data Record Melting Range mp_run->mp_data analysis Data Analysis & Compilation mp_data->analysis sol_run Execute Shake-Flask Protocol sol_prep->sol_run sol_data Determine Solubility (Qualitative/Quantitative) sol_run->sol_data sol_data->analysis report Technical Report Generation analysis->report

Caption: Workflow for Determining Melting Point and Solubility.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of fine chemical compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound using a modern melting point apparatus.

1. Objective: To accurately determine the temperature range over which the solid this compound transitions to a liquid.

2. Materials and Equipment:

  • This compound, dried and finely powdered.

  • Glass capillary tubes (one end sealed).

  • Melting point apparatus (e.g., Mel-Temp or similar).

  • Spatula and watch glass.

  • Mortar and pestle (if sample is not a fine powder).

3. Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The final packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to find an approximate melting range. This saves time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Insert a new sample tube. Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T1 - T2.

  • Replicates: Perform the measurement at least twice to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Objective: To determine the solubility of this compound in selected solvents at a controlled temperature.

2. Materials and Equipment:

  • This compound.

  • Selected solvents (e.g., deionized water, DMSO, methanol).

  • Glass vials or flasks with screw caps.

  • Orbital shaker or agitator with temperature control.

  • Analytical balance.

  • Centrifuge.

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF).

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer).

3. Procedure:

  • Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

References

An In-depth Technical Guide to the Optical Rotation of (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of (R)-3-Hydroxypyrrolidine hydrochloride, a critical parameter for its identification, purity assessment, and application in chiral synthesis. This compound is a versatile chiral building block used in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its specific optical rotation is a key quality control attribute that ensures the enantiomeric purity of the compound, which is crucial for the efficacy and safety of the final drug product.[1]

Quantitative Data on Optical Rotation

The specific rotation of this compound has been reported under various experimental conditions. The following table summarizes these findings for easy comparison.

Specific Rotation [α]Temperature (°C)WavelengthConcentration (c)SolventSource(s)
-35°20D-line1 g in 100 mLWater
-6.5 ± 1.5°20D-line3.5 g in 100 mLMethanol
-7.5 ± 1°20D-line3.5 g in 100 mLMethanol[1]
-7.6°20D-line3.5 g in 100 mLMethanol[3]

Note: The D-line corresponds to the sodium D-line, which is a doublet with a mean wavelength of 589.3 nm.[4]

Detailed Experimental Protocol for Measuring Optical Rotation

This section outlines a detailed methodology for the accurate determination of the specific rotation of this compound.

1. Objective:

To measure the specific rotation of a sample of this compound to verify its enantiomeric identity and purity.

2. Materials and Equipment:

  • This compound sample

  • High-purity solvent (e.g., methanol or water, as specified)

  • Volumetric flask (Class A)

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula and weighing paper/boat

  • Pasteur pipettes

  • Polarimeter (with a sodium lamp or other light source capable of producing light at the desired wavelength)

  • Polarimeter cell (of a known path length, e.g., 1 dm)

  • Temperature control system for the polarimeter (e.g., water bath)

  • Syringes and filters (if the solution needs clarification)

3. Procedure:

3.1. Instrument Preparation and Calibration:

  • Turn on the polarimeter and the light source (e.g., sodium lamp) and allow them to warm up and stabilize according to the manufacturer's instructions.
  • Set the measurement temperature, typically 20°C or 25°C, and allow the instrument to equilibrate.[4]
  • Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent that will be used for the sample solution.[4] This reading serves as the zero point.

3.2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample using an analytical balance. For example, to prepare a solution with a concentration of c = 3.5 in methanol, weigh approximately 0.35 g of the compound.
  • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
  • Add a portion of the chosen solvent (e.g., methanol) to the flask and gently swirl to dissolve the solid.
  • Once the solid is completely dissolved, carefully add more solvent to bring the volume to the calibration mark on the flask.
  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

3.3. Measurement:

  • Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.
  • Carefully fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.
  • Place the filled cell in the polarimeter's sample compartment.
  • Record the observed optical rotation (α) in degrees. It is good practice to take multiple readings and calculate the average to minimize random errors.[4]

4. Calculation of Specific Rotation:

The specific rotation [α] is calculated using the following formula:[5]

[α]Tλ = (100 × α) / (l × c)

Where:

  • [α]Tλ is the specific rotation at temperature T and wavelength λ.

  • α is the observed optical rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

5. Data Interpretation:

Compare the calculated specific rotation to the values reported in the literature or on the certificate of analysis for the reference standard. The measured value should fall within the specified range to confirm the identity and enantiomeric purity of the sample.

Visualizations

Experimental Workflow for Optical Rotation Measurement

The following diagram illustrates the general workflow for determining the specific rotation of a chemical compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start weigh_sample Accurately weigh (R)-3-Hydroxypyrrolidine HCl start->weigh_sample prepare_solution Prepare solution of known concentration (c) weigh_sample->prepare_solution calibrate Calibrate polarimeter with pure solvent (zero point) prepare_solution->calibrate fill_cell Fill polarimeter cell (path length l) calibrate->fill_cell measure_rotation Measure observed rotation (α) at T, λ fill_cell->measure_rotation calculate Calculate specific rotation: [α] = (100 * α) / (l * c) measure_rotation->calculate compare Compare with reference values calculate->compare end End compare->end

Caption: Workflow for determining the specific rotation.

References

A Technical Guide to (R)-3-Hydroxypyrrolidine Hydrochloride and Its Role as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-3-Hydroxypyrrolidine hydrochloride, a pivotal chiral building block in modern pharmaceutical development. This document details its chemical synonyms and properties, explores various synthetic routes, and provides explicit experimental protocols. Furthermore, it elucidates the role of this compound as a key intermediate in the synthesis of significant drug molecules, including Darifenacin and Barnidipine, and visualizes the associated signaling pathways.

Chemical Identity and Properties

This compound is a versatile heterocyclic compound valued for its stereospecificity, which is crucial for the efficacy and safety of many pharmaceuticals.[1][2] Its chemical identifiers and physicochemical properties are summarized in the tables below.

Synonyms and Chemical Identifiers
SynonymCAS NumberPubChem CID
(R)-(-)-3-Pyrrolidinol hydrochloride104706-47-02769408
(3R)-3-Hydroxypyrrolidine hydrochloride2799-21-5-
(3R)-Pyrrolidin-3-ol hydrochloride2799-21-5-
(R)-3-Pyrrolidinol hydrochloride2799-21-5-

Note: While multiple CAS numbers appear in the literature, 104706-47-0 is frequently associated with the (R)-isomer hydrochloride salt.

Physicochemical Properties
PropertyValue
Molecular FormulaC₄H₁₀ClNO
Molecular Weight123.58 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point104-107 °C
SolubilitySoluble in water and methanol
Optical Rotation[α]²⁰/D ≈ -7.5° (c=3.5 in methanol)

Synthesis of this compound and Derivatives

The enantioselective synthesis of (R)-3-hydroxypyrrolidine is a critical step in its utilization. Various methods have been developed, including chemical synthesis from chiral precursors and biocatalytic approaches.

Enantioselective Synthesis from (2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic Acid

A common and efficient method involves the decarboxylation of (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid.[3]

Experimental Protocol:

  • A mixture of (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid (100 g), 2-cyclohexen-1-one (10 ml), and cyclohexanol (200 ml) is heated to reflux.

  • The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Toluene is added, and the mixture is further cooled.

  • The product, (R)-3-hydroxypyrrolidine, is then typically converted to its hydrochloride salt by treatment with a saturated solution of HCl in a suitable solvent like ethanol or isopropanol.

  • The resulting solid, this compound, is collected by filtration and dried.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral hydroxypyrrolidines. For instance, the hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. has been reported.[4] Another approach involves the asymmetric reduction of N-protected-3-pyrrolidinone using keto reductases (KREDs).[5]

Conceptual Workflow for Biocatalytic Asymmetric Reduction:

cluster_0 Biocatalytic Reduction N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone Keto Reductase (KRED) Keto Reductase (KRED) N-Boc-3-pyrrolidinone->Keto Reductase (KRED) Substrate (R)-N-Boc-3-hydroxypyrrolidine (R)-N-Boc-3-hydroxypyrrolidine Keto Reductase (KRED)->(R)-N-Boc-3-hydroxypyrrolidine Product (>99% ee) Cofactor (NADPH) Cofactor (NADPH) Cofactor (NADPH)->Keto Reductase (KRED) Hydride Source

Caption: Biocatalytic asymmetric reduction of N-Boc-3-pyrrolidinone.

N-Boc Protection of (R)-3-Hydroxypyrrolidine

The protection of the nitrogen atom is a common step to allow for selective reactions at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (2.2 eq), to neutralize the hydrochloride and deprotonate the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up by adding water and separating the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.

N-Boc Deprotection

Removal of the Boc group is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or another strong acid like trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain this compound.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-3-Hydroxypyrrolidine and its enantiomer are crucial intermediates in the synthesis of several marketed drugs.

Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[6][7][8] The synthesis involves the use of (S)-3-hydroxypyrrolidine, which can be obtained from (R)-3-hydroxypyrrolidine via a Mitsunobu reaction that proceeds with inversion of stereochemistry.[9]

Synthetic Scheme Overview:

cluster_1 Darifenacin Synthesis R_pyrrolidinol (R)-3-Hydroxypyrrolidine S_pyrrolidinol (S)-3-Hydroxypyrrolidine R_pyrrolidinol->S_pyrrolidinol Mitsunobu Reaction (Inversion) Intermediate_A Activated Intermediate S_pyrrolidinol->Intermediate_A Multi-step synthesis Darifenacin Darifenacin Intermediate_A->Darifenacin Final Coupling

Caption: Simplified synthetic route to Darifenacin.

Experimental Protocol (Conceptual Steps):

A common synthetic route involves the following key transformations[3][10][11][12]:

  • Inversion of Stereochemistry: (R)-1-Boc-3-hydroxypyrrolidine is subjected to a Mitsunobu reaction with a suitable nucleophile (e.g., benzoic acid) to yield the (S)-ester with inversion of configuration. Subsequent hydrolysis affords (S)-1-Boc-3-hydroxypyrrolidine.

  • Activation: The hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is converted into a good leaving group, for example, by tosylation.

  • Alkylation: The resulting tosylate is reacted with diphenylacetonitrile in the presence of a base.

  • Hydrolysis and Deprotection: The nitrile is hydrolyzed to an amide, and the Boc protecting group is removed.

  • Final Coupling: The resulting (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide is coupled with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to yield Darifenacin.

Synthesis of Barnidipine

Barnidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent.[13] The synthesis utilizes (S)-1-benzyl-3-hydroxypyrrolidine as a key chiral component.[14][15][16]

Experimental Protocol (Key Esterification Step):

  • A dihydropyridine carboxylic acid precursor is activated, for example, by conversion to its acid chloride using an agent like phosphorus pentachloride in a solvent such as dichloromethane at low temperatures (-20 °C to 0 °C).[15][16]

  • (S)-1-benzylpyrrolidin-3-ol is then added to the reaction mixture, leading to the formation of the corresponding ester, which is a key intermediate in the synthesis of Barnidipine.[15]

Signaling Pathways of Associated Drugs

The therapeutic effects of drugs derived from (R)-3-hydroxypyrrolidine and its enantiomer are due to their interaction with specific biological targets.

Darifenacin and the M3 Muscarinic Receptor Signaling Pathway

Darifenacin acts as a selective antagonist of the M3 muscarinic acetylcholine receptor.[6][7][8] In the bladder, acetylcholine binding to M3 receptors on smooth muscle cells triggers a signaling cascade that leads to contraction.[8] Darifenacin blocks this pathway, leading to muscle relaxation.

cluster_2 M3 Muscarinic Receptor Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Darifenacin Darifenacin Darifenacin->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Induces cluster_3 L-type Calcium Channel Signaling Depolarization Membrane Depolarization L_type_channel L-type Ca²⁺ Channel Depolarization->L_type_channel Opens Barnidipine Barnidipine Barnidipine->L_type_channel Blocks Ca2_influx Ca²⁺ Influx L_type_channel->Ca2_influx CaM Calmodulin Ca2_influx->CaM Binds to Ca_CaM Ca²⁺-Calmodulin Complex CaM->Ca_CaM MLCK MLCK Ca_CaM->MLCK Activates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain

References

The Stereochemical Imperative: A Technical Guide to the Significance of Chirality in 3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity. For small heterocyclic scaffolds like 3-hydroxypyrrolidine, the chirality at the C3 position profoundly influences its pharmacological, pharmacokinetic, and toxicological properties. This technical guide provides an in-depth analysis of the significance of this chirality, offering a comparative look at the differential effects of (R)- and (S)-enantiomers in drug development. Through case studies of approved drugs, detailed experimental protocols for chiral synthesis, and visualization of relevant biological pathways, this document serves as a comprehensive resource for professionals in medicinal chemistry and drug discovery.

Introduction: The Central Role of Chirality

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug design. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules. This means that enantiomers of a chiral drug can have widely different effects; one may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

The 3-hydroxypyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents targeting different disease areas, from overactive bladder to hypertension.[1] The hydroxyl group at the C3 position creates a chiral center, leading to two distinct enantiomers: (R)-3-hydroxypyrrolidine and (S)-3-hydroxypyrrolidine. The specific orientation of this hydroxyl group is crucial for establishing key interactions, such as hydrogen bonds, with the target receptor or enzyme, thereby dictating the molecule's overall biological profile. This guide will explore the critical importance of controlling this stereocenter in the synthesis and application of 3-hydroxypyrrolidine-based therapeutics.

Comparative Pharmacology: Case Studies

The profound impact of 3-hydroxypyrrolidine chirality is best illustrated through the examination of approved drugs where this scaffold is a key component.

Darifenacin: A Selective M3 Muscarinic Antagonist

Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The pharmacologically active agent is the (S)-enantiomer.[2] The selectivity of (S)-Darifenacin for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5) is a key feature that contributes to its favorable side-effect profile, particularly concerning CNS and cardiovascular effects.[3]

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of Darifenacin for the five human muscarinic acetylcholine receptor subtypes. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrates the high affinity and selectivity for the M3 receptor. A higher pKi value indicates a stronger binding affinity.

CompoundM1 pKi (SEM)M2 pKi (SEM)M3 pKi (SEM)M4 pKi (SEM)M5 pKi (SEM)Reference
Darifenacin 8.2 (0.04)7.4 (0.1)9.1 (0.1)7.3 (0.1)8.0 (0.1)[4]

Table 1: In vitro binding affinities of Darifenacin for human muscarinic receptor subtypes.

Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively blocking the M3 muscarinic acetylcholine receptor in the smooth muscle of the bladder. This prevents acetylcholine from binding and initiating the downstream Gq protein-coupled signaling cascade that leads to smooth muscle contraction. The result is a relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[2]

Darifenacin_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Binds Darifenacin (S)-Darifenacin Darifenacin->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Figure 1: Signaling pathway of M3 receptor antagonism by (S)-Darifenacin.

Barnidipine: A Stereoselective Calcium Channel Blocker

Barnidipine is a dihydropyridine calcium channel blocker used in the management of hypertension. The molecule possesses two chiral centers, leading to four possible stereoisomers. The commercially available and pharmacologically active form is the single (+)-(3'S, 4S) enantiomer, which contains an (S)-3-hydroxypyrrolidine moiety. This specific enantiomer has been identified as the most potent and longest-acting isomer.

Quantitative Data: Comparative Efficacy of Enantiomers

In vitro studies have demonstrated a pronounced stereoselectivity in the vasodilatory action of Barnidipine's optical isomers. The potency ratio between the most potent enantiomer, (+)-(3'S, 4S)-Barnidipine, and the least potent enantiomer, (3'S, 4R), was found to be 118, underscoring a significant difference in their pharmacological activity. This stereoselectivity is attributed to the differential binding affinity of the enantiomers to L-type calcium channels in vascular smooth muscle cells.

Enantiomer ConfigurationRelative Potency OrderPotency Ratio (Most vs. Least Potent)
(+)-(3'S, 4S) 1 (Most Potent)118
(3'R, 4R)2-
(3'R, 4S)3-
(3'S, 4R)4 (Least Potent)-

Table 2: Relative vasodilatory potency of Barnidipine stereoisomers.

Signaling Pathway

Barnidipine selectively blocks the influx of extracellular calcium ions through L-type voltage-gated calcium channels in the smooth muscle cells of vascular walls. This inhibition of calcium entry prevents the activation of contractile proteins, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.

Barnidipine_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane L_channel L-Type Ca²⁺ Channel Depolarization Membrane Depolarization Depolarization->L_channel Opens Barnidipine (3'S, 4S)-Barnidipine Barnidipine->L_channel Blocks Relaxation Vasodilation Barnidipine->Relaxation Leads to Ca_ext Extracellular Ca²⁺ Ca_int Intracellular Ca²⁺ Ca_ext->Ca_int Influx Contraction Vasoconstriction Ca_int->Contraction Causes

Figure 2: Mechanism of L-type calcium channel blockade by (3'S, 4S)-Barnidipine.

Methodologies for Chiral Synthesis

The synthesis of enantiomerically pure 3-hydroxypyrrolidine is paramount for its use in drug development. Two common strategies are enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis from a chiral starting material.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes a typical procedure for the kinetic resolution of a racemic N-protected 3-hydroxypyrrolidine via lipase-catalyzed acetylation. The enzyme selectively acetylates one enantiomer at a faster rate, allowing for the separation of the faster-reacting acetylated enantiomer from the slower-reacting alcohol enantiomer.

Materials:

  • Racemic N-Boc-3-hydroxypyrrolidine

  • Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica Lipase B (CALB)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (TBME, solvent)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: To a solution of racemic N-Boc-3-hydroxypyrrolidine (1.0 eq) in TBME, add vinyl acetate (1.5-3.0 eq).

  • Enzyme Addition: Add the lipase (e.g., PSL-C, typically 50-100% by weight of the substrate).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30°C). Monitor the reaction progress by chiral HPLC or TLC until approximately 50% conversion is reached.

  • Work-up: Once the desired conversion is achieved, filter off the enzyme and wash it with TBME.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Separate the resulting (R)-N-Boc-3-acetoxypyrrolidine and the unreacted (S)-N-Boc-3-hydroxypyrrolidine by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Determine the enantiomeric excess (ee) of both the acetylated product and the remaining alcohol using chiral HPLC.

EKR_Workflow cluster_main Enzymatic Kinetic Resolution Workflow Racemate Racemic (R/S) N-Boc-3-hydroxypyrrolidine Reaction Reaction Vessel (Lipase, Vinyl Acetate, TBME) Racemate->Reaction Filtration Filtration (Remove Enzyme) Reaction->Filtration ~50% Conversion Purification Silica Gel Chromatography Filtration->Purification S_Product (S)-Enantiomer (Alcohol) Purification->S_Product R_Product (R)-Enantiomer (Acetate) Purification->R_Product

Figure 3: Experimental workflow for enzymatic kinetic resolution.

Experimental Protocol: Asymmetric Synthesis from (S)-Malic Acid

This protocol outlines a synthetic route to chiral N-benzyl-3-hydroxypyrrolidine starting from the naturally available chiral pool molecule, (S)-malic acid.

Materials:

  • (S)-Malic acid

  • Thionyl chloride or Acetyl chloride

  • Methanol

  • Benzylamine

  • Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Esterification: Convert (S)-malic acid to its dimethyl ester. To a solution of (S)-malic acid in methanol at 0°C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure.

  • Amidation/Cyclization: Dissolve the crude dimethyl (S)-malate in a suitable solvent. Add benzylamine (2.2 eq) and heat the mixture to reflux. This step forms the N-benzyl-4-hydroxy-pyrrolidin-2-one intermediate.

  • Reduction: Cool the reaction mixture and dissolve it in anhydrous THF. Slowly add a solution of a strong reducing agent like BH3·THF or LAH at 0°C. After the addition, allow the mixture to reflux for several hours to reduce both the amide and the ester functionalities.

  • Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup for LAH).

  • Extraction: Filter the resulting salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation to yield the desired chiral N-benzyl-3-hydroxypyrrolidine.

Conclusion

The chirality of 3-hydroxypyrrolidine is not a trivial structural feature but a critical determinant of its function in a biological context. As demonstrated by the case studies of Darifenacin and Barnidipine, the precise stereochemical configuration at the C3 position dictates receptor binding affinity, pharmacological potency, and selectivity. The difference in activity between enantiomers can be substantial, highlighting the necessity for enantiomerically pure compounds in drug development to maximize therapeutic benefit and minimize potential off-target effects. The continued development of robust and efficient methods for asymmetric synthesis and chiral resolution, as detailed in the experimental protocols, is essential for harnessing the full potential of this versatile scaffold in the creation of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding and strategic application of the principles of stereochemistry in relation to the 3-hydroxypyrrolidine core are indispensable for successful drug discovery endeavors.

References

The Pivotal Role of (R)-3-Hydroxypyrrolidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxypyrrolidine hydrochloride , a chiral pyrrolidine derivative, has emerged as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its inherent chirality and versatile chemical functionality make it an invaluable scaffold for the development of novel therapeutics targeting a range of diseases, particularly neurological disorders. This technical guide provides an in-depth overview of the biological significance of this compound, focusing on the activities of its derivatives, supported by experimental data and methodologies.

Core Properties and Synthetic Utility

This compound serves as a fundamental chiral intermediate in organic synthesis.[1][2] Its structure, featuring a secondary amine, a hydroxyl group, and a defined stereocenter, allows for the stereoselective synthesis of complex molecules. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[1]

The primary application of this compound lies in its role as a precursor for more complex molecules with pronounced biological activities.[2][3] It is a key component in the synthesis of various pharmaceuticals, including antibiotics, analgesics, thrombolytic drugs, and antipsychotics.[3]

Biological Activities of (R)-3-Hydroxypyrrolidine Derivatives

The true biological potential of this compound is realized through its incorporation into a multitude of derivative compounds. These derivatives have shown significant activity in several key therapeutic areas.

Muscarinic Receptor Antagonism

One of the most well-documented applications of (R)-3-Hydroxypyrrolidine is in the development of muscarinic receptor antagonists.[4] These agents are crucial for treating conditions such as overactive bladder and certain respiratory diseases. For instance, it is a key intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist.[4] The pyrrolidine ring and its stereochemistry are often critical for high-affinity binding to the receptor.

Antimicrobial and Antiviral Activity

Derivatives of (R)-3-Hydroxypyrrolidine have demonstrated potential as both antimicrobial and antiviral agents.[4][5] The pyrrolidine scaffold can be functionalized to interact with specific targets in bacteria and viruses. For example, some synthesized pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, suggesting a potential role in managing diabetes through the modulation of carbohydrate metabolism.[6]

Enzyme Inhibition

The rigid, chiral structure of the (R)-3-Hydroxypyrrolidine scaffold makes it an excellent starting point for the design of enzyme inhibitors.[7] By modifying the substituents on the pyrrolidine ring, researchers can achieve high selectivity and potency against specific enzyme targets. This has been explored in the context of matrix metalloproteinase (MMP) inhibitors, which are implicated in cancer and inflammatory diseases.[7]

Quantitative Biological Data

While this compound itself is a building block, the biological activities of its derivatives have been quantified in numerous studies. The following table summarizes representative data for various classes of inhibitors derived from this scaffold.

Derivative ClassTargetCompound ExampleIC50/EC50Reference
Muscarinic AntagonistsM3 Muscarinic ReceptorDarifenacin~1 nM (Ki)[4]
α-Glucosidase Inhibitorsα-GlucosidasePyrrolidine Derivative 3g18.04 µg/mL[6]
α-Amylase Inhibitorsα-AmylasePyrrolidine Derivative 3g26.24 µg/mL[6]
Matrix Metalloproteinase InhibitorsMMP-2Pyrrolidine Mercaptosulfide~2-50 nM[7]
Matrix Metalloproteinase InhibitorsMMP-13Pyrrolidine Mercaptosulfide~2-50 nM[7]
Matrix Metalloproteinase InhibitorsMMP-14Pyrrolidine Mercaptosulfide~4-60 nM[7]

Experimental Protocols

The synthesis of biologically active derivatives from this compound involves a variety of established chemical transformations. Below are generalized protocols for key synthetic steps.

General Synthesis of N-Substituted (R)-3-Hydroxypyrrolidine Derivatives

A common synthetic route involves the N-alkylation or N-arylation of (R)-3-Hydroxypyrrolidine.

Protocol:

  • Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and free the secondary amine.

  • Add the desired alkylating or arylating agent (e.g., an alkyl halide or aryl halide).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Pyrrolidine-based Enzyme Inhibitors

The synthesis of more complex derivatives, such as enzyme inhibitors, often involves multi-step sequences. For example, the synthesis of pyrrolidine-based matrix metalloproteinase inhibitors may involve the following steps.

Protocol (Generalized from[7]):

  • Epoxide Formation: Convert a suitable pyrrolidine precursor to a pyrrolidine epoxide.

  • Ring Opening: React the epoxide with a nucleophile, such as sodium azide, to introduce a functional group.

  • Reduction and Coupling: Reduce the azide to an amine and then couple it with an arylsulfonyl chloride to form a sulfonamide.

  • Introduction of Zinc-Binding Group: Further functionalize the molecule to introduce a thiol or other zinc-binding group, which is crucial for MMP inhibition.

Visualizing Synthetic and Logical Pathways

The following diagrams illustrate key synthetic strategies and logical relationships in the utilization of this compound.

Synthetic_Utility_of_R_3_Hydroxypyrrolidine R3HP (R)-3-Hydroxypyrrolidine Hydrochloride Derivatives Biologically Active Derivatives R3HP->Derivatives Chemical Synthesis Muscarinic Muscarinic Receptor Antagonists Derivatives->Muscarinic Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial Enzyme Enzyme Inhibitors Derivatives->Enzyme

Caption: Synthetic utility of this compound.

Drug_Discovery_Workflow Start Identify (R)-3-Hydroxypyrrolidine as Chiral Scaffold Synthesis Synthesize Derivative Library Start->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Improvement Candidate Drug Candidate Lead->Candidate

Caption: General workflow for drug discovery using the (R)-3-Hydroxypyrrolidine scaffold.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile and stereochemically defined platform for the synthesis of novel therapeutic agents. Its true value is unlocked through the creation of diverse derivatives that exhibit a wide range of biological activities, from muscarinic receptor antagonism to enzyme inhibition. The continued exploration of this privileged scaffold promises to yield new and improved treatments for a variety of human diseases.

References

Technical Guide: Safety and Hazard Information for (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and hazard information for (R)-3-Hydroxypyrrolidine hydrochloride (CAS No. 104706-47-0). The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is a chiral building block frequently utilized in pharmaceutical research and development, particularly in the synthesis of bioactive molecules for neurological disorders.[1] Its hydrochloride salt form enhances stability and ease of handling in a laboratory setting.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉NO · HClSigma-Aldrich
Molecular Weight 123.58 g/mol Sigma-Aldrich
CAS Number 104706-47-0Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 104-107 °CSigma-Aldrich
Optical Activity [α]20/D −7.6°, c = 3.5 in methanolSigma-Aldrich

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Sources: PubChem, Fisher Scientific, Apollo Scientific[2][3][4]

Signal Word: Warning[3][4]

Hazard Pictogram:

alt text

Toxicological Information

Detailed quantitative toxicological studies, such as LD50 or LC50 data, for this compound are not publicly available in the reviewed literature. The toxicological properties have not been fully investigated.[2] The primary health effects are considered to be irritation upon direct contact.

  • Inhalation: May cause respiratory tract irritation.[3][4]

  • Skin Contact: Causes skin irritation.[3][4]

  • Eye Contact: Causes serious eye irritation.[3][4]

  • Ingestion: While not classified as harmful by ingestion due to a lack of data, good hygiene practices should be followed to avoid accidental ingestion.

No information regarding specific signaling pathways involved in the toxicological effects of this compound was found in the public domain. The observed irritation is likely due to direct chemical interaction with epithelial tissues.

Experimental Protocols for Hazard Assessment

Specific experimental protocols used for the hazard classification of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are representative methodologies for in vitro skin and eye irritation testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated overnight at 37°C and 5% CO₂.

  • Chemical Application: The test chemical (for a solid like this compound, it would be applied as a fine powder, potentially moistened with a solvent) is applied topically to the surface of three individual tissue replicates. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution) are run in parallel.

  • Exposure: The tissues are exposed to the chemical for a defined period, typically ranging from 15 to 60 minutes, at room temperature or 37°C.

  • Rinsing and Post-Incubation: After exposure, the chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for approximately 42 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay): Tissue viability is measured using the MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) assay. Tissues are incubated with MTT solution for 3 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan salt.

  • Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured with a spectrophotometer.

  • Classification: The substance is identified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492)

This method assesses the potential for a chemical to cause serious eye damage or eye irritation.

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelium tissues are pre-incubated to ensure tissue quality.

  • Chemical Application: The test chemical is applied to the epithelial surface of the test tissues. Both liquid and solid application methods are available.

  • Exposure: Tissues are exposed for a defined period (e.g., 30 minutes).

  • Rinsing and Post-Incubation: Following exposure, the tissues are rinsed and transferred to a post-incubation medium for a specified time.

  • Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined using the MTT assay.

  • Classification: The classification of the chemical's eye irritation potential is based on the remaining cell viability compared to the negative control. Different thresholds are used to distinguish between non-irritants, irritants, and substances causing serious eye damage.

Safe Handling and Storage

Adherence to proper laboratory procedures is critical to minimize exposure and ensure safety.

Table 3: Safe Handling and Storage Procedures

AspectRecommendation
Ventilation Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[3] If dust is generated, a NIOSH-approved N95 dust mask is recommended.[5]
Hygiene Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[3]
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][3] The compound is hygroscopic; storage under an inert gas like argon is recommended.
Incompatible Materials Strong oxidizing agents.[2]

Emergency and First-Aid Measures

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.[2][3]
Skin Contact Take off contaminated clothing and wash it before reuse.[3] Wash skin with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Rinse mouth. Get medical attention if symptoms occur.

Fire and Spill Management

  • Fire Fighting: The compound is not combustible.[3] In case of a fire in the surrounding area, use extinguishing media appropriate for the local conditions. Firefighters should wear self-contained breathing apparatus and full protective gear.[2] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

  • Spill Cleanup: Clean up spills immediately. Avoid generating dust.[3] Wear appropriate PPE. Use dry cleanup procedures (e.g., sweep up or vacuum) and place the material in a suitable, labeled container for disposal.[3] Prevent the material from entering drains or waterways.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows for managing the risks associated with this compound.

Hazard_Identification_and_Management cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Emergency Response H315 H315: Causes skin irritation PPE Administrative Controls & PPE: Wear gloves, goggles, lab coat H315->PPE Requires skin protection H319 H319: Causes serious eye irritation H319->PPE Requires eye protection H335 H335: May cause respiratory irritation Ventilation Engineering Controls: Use in fume hood H335->Ventilation Requires respiratory protection FirstAid First Aid: Flush affected area, seek medical attention Ventilation->FirstAid PPE->FirstAid Storage Safe Storage: Cool, dry, tightly sealed Spill Spill Control: Avoid dust, sweep up, dispose as hazardous waste Storage->Spill Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Hood 2. Work in Fume Hood Prep->Hood Weigh 3. Weigh Compound Hood->Weigh Reaction 4. Perform Reaction/ Analysis Weigh->Reaction Decontaminate 5. Decontaminate Glassware Reaction->Decontaminate Waste 6. Dispose of Waste in Hazardous Waste Container Decontaminate->Waste Clean 7. Clean Work Area Waste->Clean Doff 8. Doff PPE & Wash Hands Clean->Doff

References

(R)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block widely utilized in pharmaceutical research and development. Its pyrrolidine scaffold and hydroxyl functionality make it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to pale brown crystalline solid.[1][2] Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₄H₉NO·HCl[2]
Molecular Weight 123.58 g/mol [2][3]
CAS Number 104706-47-0[2]
Melting Point 102 - 107 °C[2]
Appearance Off-white to yellow or pale brown crystal powder[2]
Optical Rotation [α]D20 = -7.5 ± 1 ° (c=3.5 in CH₃OH)[2]
Solubility Soluble in DMSO[4]
Purity ≥ 98%[2]

Spectroscopic Data:

Synthesis of (R)-3-Hydroxypyrrolidine

A common and efficient method for the preparation of chiral 3-hydroxypyrrolidine involves the use of a protected starting material to control stereochemistry and prevent side reactions. The following is a representative experimental protocol adapted from patent literature.[5]

Experimental Protocol: Preparation of (R)-3-Hydroxypyrrolidine from (R)-3-benzyloxypyrrolidine

Materials:

  • (R)-3-benzyloxypyrrolidine

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 80 g (0.452 mol) of (R)-3-benzyloxypyrrolidine in 500 mL of methanol in a suitable reaction vessel.

  • Carefully add 5 g of 10% Pd/C catalyst to the solution.

  • Stir the solution under a hydrogen balloon pressure for 15 hours at room temperature.

  • Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue is then distilled under reduced pressure to yield the final product, (R)-3-hydroxypyrrolidine.

Expected Yield: Approximately 34.5 g (90%).[5]

This protocol describes the synthesis of the free base. The hydrochloride salt can be obtained by treating the free base with a solution of hydrochloric acid in a suitable solvent.

G cluster_synthesis Synthesis of (R)-3-Hydroxypyrrolidine start (R)-3-benzyloxypyrrolidine reagents H₂, 10% Pd/C Methanol start->reagents 1. reaction Hydrogenolysis (Debenzylation) reagents->reaction 2. workup Filtration through Celite Concentration reaction->workup 3. product (R)-3-Hydroxypyrrolidine workup->product 4. G cluster_workflow Drug Discovery Workflow start (R)-3-Hydroxypyrrolidine Hydrochloride synthesis Chemical Synthesis (e.g., Alkylation, Acylation) start->synthesis Chiral Building Block derivatives Library of Pyrrolidine Derivatives synthesis->derivatives screening High-Throughput Screening derivatives->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate G cluster_logic Logical Relationships in Neuroscience Drug Development scaffold (R)-3-Hydroxypyrrolidine Scaffold functionalization Functionalization (Modification of -OH and -NH) scaffold->functionalization sar Structure-Activity Relationship (SAR) Studies functionalization->sar properties Modulation of: - Receptor Affinity - Selectivity - Pharmacokinetics sar->properties target Neurological Target (e.g., Receptors, Enzymes) properties->target

References

Methodological & Application

Synthesis of (R)-3-Hydroxypyrrolidine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its defined stereochemistry is often essential for the biological activity and selectivity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for various methods of synthesizing this compound, tailored for researchers, scientists, and professionals in drug development.

Application Notes

(R)-3-Hydroxypyrrolidine and its derivatives are key intermediates in the synthesis of numerous drugs, including those targeting the central nervous system, and are also utilized as chiral auxiliaries in asymmetric synthesis. The selection of a synthetic route often depends on factors such as scalability, cost of starting materials, desired enantiomeric purity, and environmental considerations. Common strategies involve the use of a chiral pool, asymmetric synthesis, or biocatalysis. The N-tert-butoxycarbonyl (Boc) protected form, (R)-N-Boc-3-hydroxypyrrolidine, is a common and stable intermediate that facilitates purification and subsequent chemical transformations. The final step typically involves the deprotection of the nitrogen and formation of the hydrochloride salt.

Comparative Data of Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents/CatalystTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chemical Synthesis (R)-EpichlorohydrinSodium cyanide, Raney Nickel/H₂, (Boc)₂O, HCl/Dioxane>85% (overall)High (>99%)High yield, cost-effective for large scale, high enantiopurity.Use of toxic cyanide, high-pressure hydrogenation may be required.
Biocatalytic Reduction N-Boc-3-pyrrolidinoneKetoreductase (KRED), Cofactor (e.g., NADPH)90-95%>99%High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme and cofactor cost, requires specialized biological equipment.
From Chiral Pool L-Malic AcidBenzylamine, LiAlH₄, Pd/C, (Boc)₂O, HCl/DioxaneModerateHighUtilizes a readily available and inexpensive chiral starting material.Use of hazardous LiAlH₄, multiple steps can lower overall yield.
From Chiral Pool L-Glutamic AcidEsterification, Cyclization, Reduction (e.g., NaBH₄/H₂SO₄), (Boc)₂O, HCl/DioxaneModerateHighReadily available chiral starting material.Multiple steps, potential for side reactions.

Experimental Protocols

Method 1: Chemical Synthesis from (R)-Epichlorohydrin

This robust, multi-step synthesis is well-suited for large-scale production.

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

  • In a well-ventilated fume hood, dissolve (R)-epichlorohydrin (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Perform an aqueous work-up to remove inorganic salts. Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-chloro-3-hydroxybutyronitrile.

Step 2: Reductive Cyclization to (R)-3-hydroxypyrrolidine

  • In a high-pressure reactor, dissolve the (R)-4-chloro-3-hydroxybutyronitrile (1.0 eq) from the previous step in methanol.

  • Add Raney Nickel (catalytic amount) to the solution.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 50-70 °C.

  • Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

  • Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-3-hydroxypyrrolidine.

Step 3: N-Boc Protection

  • Dissolve the crude (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent.

  • Add a base such as triethylamine (1.2 eq) or sodium bicarbonate.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Stir the mixture at room temperature for 12-16 hours.

  • Perform an aqueous work-up to remove the base and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude (R)-N-Boc-3-hydroxypyrrolidine can be purified by crystallization or column chromatography.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (5-10 eq).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent under reduced pressure to yield this compound as a solid.[1]

Method 2: Biocatalytic Asymmetric Reduction

This method offers a green and highly selective alternative to chemical reduction.

Step 1: Synthesis of N-Boc-3-pyrrolidinone

  • Dissolve 3-hydroxypyrrolidine in a suitable solvent and protect the nitrogen with a Boc group as described in Method 1, Step 3.

  • Dissolve the resulting N-Boc-3-hydroxypyrrolidine in dichloromethane.

  • Add an oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation, under appropriate temperature control.

  • Upon completion, quench the reaction and perform a suitable work-up to isolate the crude N-Boc-3-pyrrolidinone.

  • Purify the product by column chromatography.

Step 2: Asymmetric Reduction using Ketoreductase (KRED)

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a solution of N-Boc-3-pyrrolidinone.

  • Add the ketoreductase (KRED) enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Stir the mixture at a controlled temperature (e.g., 25-30 °C) until the reaction is complete (monitor by HPLC).

  • Extract the product, (R)-N-Boc-3-hydroxypyrrolidine, with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure. Purify if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Follow the procedure described in Method 1, Step 4 to obtain this compound.

Visualizations

Synthesis_Workflow cluster_chem Chemical Synthesis Route cluster_bio Biocatalytic Route A (R)-Epichlorohydrin B (R)-4-chloro-3- hydroxybutyronitrile A->B NaCN C (R)-3-Hydroxypyrrolidine B->C Raney Ni, H₂ D (R)-N-Boc-3- hydroxypyrrolidine C->D (Boc)₂O E (R)-3-Hydroxypyrrolidine Hydrochloride D->E HCl/Dioxane F N-Boc-3-pyrrolidinone G (R)-N-Boc-3- hydroxypyrrolidine F->G KRED, NADPH H (R)-3-Hydroxypyrrolidine Hydrochloride G->H HCl/Dioxane

Figure 1: Comparative workflow of chemical and biocatalytic synthesis routes.

Logical_Relationships cluster_routes Synthesis Routes Start Choice of Synthetic Strategy Cost Cost-Effectiveness Start->Cost Scale Scalability Start->Scale Purity Enantiomeric Purity Start->Purity Env Environmental Impact Start->Env Safety Safety Concerns Start->Safety Chem Chemical Synthesis (e.g., from Epichlorohydrin) Cost->Chem Favorable at large scale Bio Biocatalysis (e.g., KRED reduction) Cost->Bio Higher enzyme cost ChiralPool Chiral Pool (e.g., from L-Malic Acid) Cost->ChiralPool Inexpensive starting material Scale->Chem High Scale->Bio Scalable with expertise Scale->ChiralPool Moderate Purity->Chem High Purity->Bio Very High Purity->ChiralPool High Env->Chem Higher impact Env->Bio Low impact (Green) Env->ChiralPool Dependent on reagents Safety->Chem Use of hazardous reagents Safety->Bio Generally safer Safety->ChiralPool Can involve hazardous reagents

Figure 2: Decision-making factors for selecting a synthesis strategy.

References

Application Notes and Protocols: (R)-3-Hydroxypyrrolidine Hydrochloride as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxypyrrolidine hydrochloride is a versatile and highly valuable chiral building block in modern organic synthesis. Its rigid pyrrolidine scaffold, coupled with a stereodefined hydroxyl group, makes it an essential precursor for a wide array of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and research compounds.

Introduction

The inherent chirality of many drug targets necessitates the use of enantiomerically pure starting materials in drug discovery and development. This compound serves as a critical chiral pool starting material, providing a pre-defined stereocenter that can be elaborated into a variety of functional groups. Its applications span from the synthesis of marketed drugs to the development of novel research tools like selective enzyme inhibitors. This document will focus on its application in the synthesis of N-Boc-(R)-3-hydroxypyrrolidine, a key protected intermediate, and its subsequent use in the synthesis of Darifenacin, Barnidipine, and potent neuronal nitric oxide synthase (nNOS) inhibitors.

Key Applications and Synthetic Schemes

Synthesis of N-Boc-(R)-3-hydroxypyrrolidine

The protection of the nitrogen atom of (R)-3-hydroxypyrrolidine is a common first step to enable selective reactions at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.

Reaction Scheme: this compound reacts with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-(R)-3-hydroxypyrrolidine.

G reactant1 (R)-3-Hydroxypyrrolidine·HCl product N-Boc-(R)-3-hydroxypyrrolidine reactant1->product reactant2 (Boc)2O, Base reactant2->product

Caption: Synthesis of N-Boc-(R)-3-hydroxypyrrolidine.

Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The synthesis of its core pyrrolidine structure can be achieved starting from (R)-3-hydroxypyrrolidine. The key steps involve inversion of the stereocenter at the 3-position, typically via a Mitsunobu reaction or a two-step tosylation-substitution sequence.

Simplified Synthetic Pathway:

G R_3OH_Pyr (R)-3-Hydroxypyrrolidine Tosyl_Pyr 1-Tosyl-3-(R)-hydroxypyrrolidine R_3OH_Pyr->Tosyl_Pyr Tosylation Inverted_Pyr 1-Tosyl-3-(S)-tosyloxypyrrolidine Tosyl_Pyr->Inverted_Pyr Mitsunobu or Tosylation Diphenyl_Pyr (S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile Inverted_Pyr->Diphenyl_Pyr + Diphenylacetonitrile Detosyl_Pyr (S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile Diphenyl_Pyr->Detosyl_Pyr Detosylation Hydrolyzed_Pyr 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine Detosyl_Pyr->Hydrolyzed_Pyr Hydrolysis Darifenacin Darifenacin Hydrolyzed_Pyr->Darifenacin + 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Caption: Simplified synthesis of Darifenacin.

Synthesis of Barnidipine

Barnidipine is a dihydropyridine calcium channel blocker used to treat hypertension.[2] The synthesis requires the (S)-enantiomer of 1-benzyl-3-hydroxypyrrolidine. This can be prepared from (S)-3-hydroxypyrrolidine, which in turn can be synthesized from (R)-3-hydroxypyrrolidine via inversion of stereochemistry. A common route to (S)-1-benzyl-3-hydroxypyrrolidine involves the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.

Simplified Synthetic Pathway for the Chiral Side Chain:

G Succinimide (3S)-N-Benzyl-3-hydroxysuccinimide Reduction Reduction (e.g., LiAlH4) Succinimide->Reduction S_Benzyl_Pyr (S)-1-Benzyl-3-hydroxypyrrolidine Reduction->S_Benzyl_Pyr Barnidipine Barnidipine S_Benzyl_Pyr->Barnidipine Coupling with dihydropyridine moiety

Caption: Synthesis of the chiral side chain of Barnidipine.

Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The stereochemistry of the pyrrolidine ring is critical for the potency and selectivity of nNOS inhibitors. The (3R,4R)-configured pyrrolidine derivatives have shown superior activity. These are typically synthesized from precursors derived from (R)-3-hydroxypyrrolidine.

Quantitative Data

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (ee %)Reference
N-Boc Protection (R)-3-HydroxypyrrolidineN-Boc-(R)-3-hydroxypyrrolidine(Boc)₂O, NaHCO₃, H₂O/Dioxane>95>99[3]
Darifenacin Synthesis
Step 1: Tosylation(R)-3-Hydroxypyrrolidine1-Tosyl-3-(R)-hydroxypyrrolidinep-Toluenesulfonyl chloride, Pyridine--[4]
Step 2: Inversion (Mitsunobu)1-Tosyl-3-(R)-hydroxypyrrolidine1-Tosyl-3-(S)-tosyloxypyrrolidineMethyl-p-toluenesulfonate, DEAD, TPP, THF--[4]
Barnidipine Side Chain Synthesis
Step 1: Reduction(3S)-N-Benzyl-3-hydroxysuccinimide(S)-1-Benzyl-3-hydroxypyrrolidineLiAlH₄, THFQuantitative-[5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(R)-3-hydroxypyrrolidine[3]

Materials:

  • (R)-3-Hydroxypyrrolidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-3-hydroxypyrrolidine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain N-Boc-(R)-3-hydroxypyrrolidine as a colorless oil.

Protocol 2: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine (Barnidipine Side Chain)[5]

Materials:

  • (3S)-N-Benzyl-3-hydroxysuccinimide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 4N Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, four-neck round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride and anhydrous THF.

  • Cool the suspension to 0-10 °C.

  • Add a solution of (3S)-N-benzyl-3-hydroxysuccinimide in anhydrous THF dropwise to the cooled suspension.

  • After the addition is complete, heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction mixture to 10-20 °C.

  • Carefully quench the reaction by the dropwise addition of water, followed by 4N sodium hydroxide solution.

  • Filter the resulting mixture and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield (S)-1-benzyl-3-hydroxypyrrolidine as an oil.

Signaling Pathways

Darifenacin: M3 Muscarinic Receptor Antagonism

Darifenacin acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor. These receptors are Gq-protein coupled. Their activation by acetylcholine normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction. By blocking this receptor, Darifenacin prevents this signaling cascade, resulting in smooth muscle relaxation, particularly in the bladder.[6][7][8][9]

G cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Acetylcholine Acetylcholine Acetylcholine->M3R Darifenacin Darifenacin Darifenacin->M3R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: M3 muscarinic receptor signaling pathway and inhibition by Darifenacin.

Barnidipine: L-type Calcium Channel Blockade

Barnidipine is a calcium channel blocker that primarily acts on L-type voltage-gated calcium channels in vascular smooth muscle cells.[10] The influx of extracellular calcium through these channels is a key step in the excitation-contraction coupling of smooth muscle. By blocking these channels, Barnidipine reduces the intracellular calcium concentration, leading to vasodilation and a decrease in blood pressure.[11][12][13]

G cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Depolarization Depolarization->Ca_channel opens Barnidipine Barnidipine Barnidipine->Ca_channel Vasodilation Vasodilation Barnidipine->Vasodilation Contraction Vasoconstriction Ca_influx->Contraction

Caption: Mechanism of action of Barnidipine on L-type calcium channels.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[14] NO is a key signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[14] Selective nNOS inhibitors, synthesized using chiral pyrrolidine scaffolds, block the active site of the enzyme, preventing the synthesis of NO and its downstream signaling effects, which can include both physiological and pathological processes.[15][16][17]

G nNOS nNOS NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS substrate Inhibitor nNOS Inhibitor (pyrrolidine-based) Inhibitor->nNOS Downstream Downstream Signaling (e.g., sGC activation) NO->Downstream

Caption: Inhibition of the neuronal nitric oxide synthase (nNOS) signaling pathway.

References

Application Notes and Protocols: Asymmetric Synthesis Applications of (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R)-3-Hydroxypyrrolidine hydrochloride in asymmetric synthesis. This versatile chiral building block is a cornerstone in the stereoselective synthesis of a wide range of biologically active molecules and chiral catalysts.

Application as a Chiral Building Block in Pharmaceutical Synthesis

This compound serves as a crucial chiral precursor for the synthesis of numerous pharmaceuticals. Its inherent stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect and minimizing potential side effects from other stereoisomers.

1.1. Synthesis of Darifenacin (Selective M3 Muscarinic Receptor Antagonist)

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The (S)-enantiomer is the active form, and its synthesis often utilizes (R)-3-hydroxypyrrolidine as the chiral source, which undergoes inversion of stereochemistry during the synthesis.

Experimental Workflow for Darifenacin Synthesis:

G cluster_0 Step 1: N-Protection and Activation cluster_1 Step 2: Nucleophilic Substitution (Inversion) cluster_2 Step 3: Deprotection and Alkylation cluster_3 Step 4: Hydrolysis and Salt Formation R-3-HP (R)-3-Hydroxypyrrolidine HCl N-Boc N-Boc-(R)-3-hydroxypyrrolidine R-3-HP->N-Boc Boc₂O, Base N-Boc-OTs N-Boc-(R)-3-tosyloxypyrrolidine N-Boc->N-Boc-OTs TsCl, Pyridine Coupling (S)-N-Boc-3-(dicyanomethyl)pyrrolidine N-Boc-OTs->Coupling NaH, DMF Diphenylacetonitrile Diphenylacetonitrile Diphenylacetonitrile->Coupling Deprotection (S)-3-(dicyanomethyl)pyrrolidine Coupling->Deprotection TFA or HCl Alkylation (S)-1-Alkyl-3-(dicyanomethyl)pyrrolidine Deprotection->Alkylation 5-(2-bromoethyl)-2,3-dihydrobenzofuran, Base Hydrolysis Darifenacin (base) Alkylation->Hydrolysis H₂SO₄, H₂O Darifenacin_HBr Darifenacin Hydrobromide Hydrolysis->Darifenacin_HBr HBr

Caption: Synthetic workflow for Darifenacin.

Detailed Experimental Protocol for a Key Step: Alkylation of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine Tartrate

This protocol is adapted from patent literature and represents a crucial step in a common synthetic route to Darifenacin.

  • Materials:

    • (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine tartrate

    • Potassium carbonate

    • 5-(2-bromoethyl)-2,3-dihydrobenzofuran

    • Water

    • Acetone

    • 48% aqueous Hydrobromic acid (HBr)

  • Procedure:

    • Suspend 100 g of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine tartrate in 300 ml of water with stirring at 20-30°C.

    • Add 160.46 g of powdered potassium carbonate to the suspension.

    • Add 60.71 g of 5-(2-bromoethyl)-2,3-dihydrobenzofuran to the reaction mixture.

    • Heat the mixture to 80-100°C and maintain stirring for 1-2 hours.

    • Monitor the reaction by TLC or HPLC until completion.

    • Cool the reaction mixture rapidly to 40-50°C.

    • The resulting crude Darifenacin base can be extracted and purified. For salt formation, proceed as follows:

    • Add 500 ml of acetone to the oily residue of the crude base and stir for 15 minutes at 20-30°C.

    • Add 38 g of 48% aqueous HBr solution to the mixture at 20-30°C.

    • Stir the mixture for an additional 2 hours at 20-30°C to allow for precipitation.

    • Filter the precipitated product and wash with 300 ml of chilled acetone.

    • Dry the wet product at 40-45°C under vacuum to obtain crude Darifenacin hydrobromide.

Quantitative Data for Darifenacin Synthesis:

StepProductYield (%)Purity (HPLC)Reference
Alkylation and Salt FormationCrude Darifenacin Hydrobromide~85%>98.5%Patent Data
RecrystallizationPure Darifenacin Hydrobromide->99.7%Patent Data

Signaling Pathway of Darifenacin:

G ACh Acetylcholine M3R M3 Muscarinic Receptor (Bladder Smooth Muscle) ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Darifenacin Darifenacin Darifenacin->M3R Antagonizes

Caption: Darifenacin's mechanism of action.

Application in the Synthesis of Chiral Organocatalysts

Derivatives of (R)-3-hydroxypyrrolidine are widely used as chiral organocatalysts, particularly in promoting asymmetric Michael additions. The pyrrolidine scaffold, when appropriately substituted, creates a chiral environment that directs the stereochemical outcome of the reaction.

2.1. Asymmetric Michael Addition of Aldehydes to Nitroolefins

Pyrrolidine-based organocatalysts, often derived from proline or its analogs, catalyze the conjugate addition of aldehydes to nitroolefins with high enantioselectivity. The following protocol is a general procedure adapted from literature for such a reaction.

Experimental Workflow for Organocatalyzed Michael Addition:

G Catalyst (R)-3-Hydroxypyrrolidine -derived Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine Forms with Aldehyde Aldehyde Aldehyde->Enamine Nitroolefin Nitroolefin Michael_Adduct Michael Adduct Nitroolefin->Michael_Adduct Enamine->Michael_Adduct Attacks Product Enantioenriched Product Michael_Adduct->Product Hydrolyzes to Product->Catalyst Regenerates

Caption: Catalytic cycle for Michael addition.

Detailed Experimental Protocol for Asymmetric Michael Addition:

  • Materials:

    • (R)-3-Hydroxypyrrolidine-derived organocatalyst (e.g., a diarylprolinol silyl ether derivative)

    • Aldehyde (e.g., propanal)

    • Nitroolefin (e.g., trans-β-nitrostyrene)

    • Solvent (e.g., Toluene or CH₂Cl₂)

    • Additive (optional, e.g., benzoic acid)

  • Procedure:

    • To a stirred solution of the nitroolefin (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the aldehyde (2.0 mmol).

    • Add the (R)-3-hydroxypyrrolidine-derived organocatalyst (0.1 mmol, 10 mol%).

    • If required, add an acidic co-catalyst/additive (0.1 mmol, 10 mol%).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.[1]

Quantitative Data for Asymmetric Michael Additions:

Catalyst TypeAldehydeNitroolefinYield (%)dr (syn:anti)ee (%) (syn)Reference
Pyrrolidine-based3-Phenylpropionaldehydetrans-β-nitrostyrene95-9978:22~68[1]
Pyrrolidine-basedPropanaltrans-β-nitrostyrene9295:595Literature Data
Pyrrolidine-basedCyclohexanonetrans-β-nitrostyrene99>99:199[2]

Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound is a valuable starting material for the synthesis of chiral ligands, particularly P,N-ligands, which are effective in various transition metal-catalyzed asymmetric reactions.

3.1. Synthesis of Chiral P,N-Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation

Chiral P,N-ligands derived from (R)-3-hydroxypyrrolidine can be used in palladium-catalyzed asymmetric allylic alkylation (AAA) to produce enantioenriched products.

Experimental Workflow for Chiral P,N-Ligand Synthesis and Application:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation and AAA Reaction R-3-HP (R)-3-Hydroxypyrrolidine HCl N-Protected N-Protected-(R)-3-hydroxypyrrolidine R-3-HP->N-Protected Amino-phosphine Chiral Aminophosphine Ligand N-Protected->Amino-phosphine Multi-step synthesis Catalyst Chiral Pd-Complex Amino-phosphine->Catalyst Complexation Pd_source Pd₂(dba)₃ Pd_source->Catalyst AAA_Product Enantioenriched Product Catalyst->AAA_Product Catalyzes Allylic_substrate Allylic Substrate Allylic_substrate->AAA_Product Nucleophile Nucleophile Nucleophile->AAA_Product

Caption: Workflow for P,N-ligand synthesis and use.

Detailed Experimental Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation:

  • Materials:

    • [Pd₂(dba)₃] (dba = dibenzylideneacetone)

    • Chiral P,N-ligand derived from (R)-3-hydroxypyrrolidine

    • 1,3-Diphenyl-2-propenyl acetate (allylic substrate)

    • Dimethyl malonate (nucleophile)

    • Base (e.g., BSA + cat. KOAc)

    • Solvent (e.g., THF or CH₂Cl₂)

  • Procedure:

    • In a glovebox, dissolve [Pd₂(dba)₃] (0.01 mmol) and the chiral P,N-ligand (0.022 mmol) in the solvent (2 mL) in a reaction tube.

    • Stir the mixture at room temperature for 20 minutes.

    • Add the allylic substrate (0.5 mmol), dimethyl malonate (1.5 mmol), and the base.

    • Stir the reaction mixture at the desired temperature (e.g., 25°C or 50°C) and monitor by TLC or GC.

    • After completion, quench the reaction and purify the product by column chromatography.

    • Determine the yield and enantiomeric excess (chiral HPLC or GC).

Quantitative Data for Pd-Catalyzed Asymmetric Allylic Alkylation:

Ligand TypeSubstrateNucleophileYield (%)ee (%)Reference
Pyrrolidine-based P,N1,3-Diphenyl-2-propenyl acetateDimethyl malonateup to 99up to 98Literature Data
(S,S,Ra)-UCD-PhimQuinoloneAlkyneup to 92up to 97[3]
Pyridinooxathianes1,3-Diphenyl-2-propenyl acetateDimethyl malonate6088[4]

Application in the Synthesis of DPP-4 Inhibitors

While direct synthesis protocols starting from (R)-3-hydroxypyrrolidine for approved DPP-4 inhibitors are less common, the pyrrolidine scaffold is a key feature in many of these drugs. The mechanism of action involves the inhibition of the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.

Signaling Pathway of DPP-4 Inhibition:

G Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Released from Gut Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreatic β-cells Incretins->Pancreas Stimulate Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.[5][6][7][8][9]

These application notes demonstrate the versatility and importance of this compound in modern asymmetric synthesis. The provided protocols offer a starting point for researchers to utilize this valuable chiral building block in their own synthetic endeavors.

References

Application Notes and Protocols: (R)-3-Hydroxypyrrolidine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxypyrrolidine hydrochloride is a versatile chiral building block of significant interest in pharmaceutical development. Its rigid pyrrolidine core and the presence of a hydroxyl group at the 3-position with a defined (R)-stereochemistry make it an invaluable starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of muscarinic receptor antagonists, selective androgen receptor modulators (SARMs), and kinase inhibitors.

Synthesis of Muscarinic M3 Receptor Antagonists: The Case of Darifenacin

This compound is a key chiral intermediate in the synthesis of Darifenacin, a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][2] The chiral center of the pyrrolidine ring is crucial for the compound's affinity and selectivity to the M3 receptor.

Quantitative Data: Synthesis of Darifenacin Intermediates
StepReactantsProductYield (%)Reference
1This compound, Thionyl chloride3-ChloropyrrolidineNot specified[3]
23-Chloropyrrolidine, p-Toluenesulfonyl chlorideN-Tosyl-3-chloropyrrolidineNot specified[3]
3N-Tosyl-3-chloropyrrolidine, Diphenylacetonitrile(S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrileNot specified[4]
4(S)-2,2-Diphenyl-2-(1-tosyl-3-pyrrolidinyl)acetonitrile, Phenol, HBr(S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromideNot specified[4]
5(S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile, 5-(2-Bromoethyl)-2,3-dihydrobenzofuranDarifenacin nitrileNot specified[5]
6Darifenacin nitrile, Potassium hydroxideDarifenacinNot specified[1]
Experimental Protocols

Protocol 1: Synthesis of (S)-2,2-Diphenyl-2-(3-pyrrolidinyl)acetonitrile Oxalate (Intermediate for Darifenacin)

This protocol outlines the initial steps for the synthesis of a key intermediate for Darifenacin, starting from this compound.[3]

Materials:

  • This compound

  • Thionyl chloride

  • Toluene

  • p-Toluenesulfonyl chloride

  • Aqueous sodium hydroxide

  • Diphenylacetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran

  • Oxalic acid

  • Isopropyl alcohol

Procedure:

  • Chlorination: To a solution of this compound in toluene, add thionyl chloride dropwise at a controlled temperature. Stir the reaction mixture until completion, as monitored by TLC.

  • Tosylation: Add p-toluenesulfonyl chloride to the reaction mixture from step 1, followed by the slow addition of aqueous sodium hydroxide solution while maintaining the temperature. Stir until the reaction is complete.

  • Alkylation: In a separate flask, dissolve diphenylacetonitrile in tetrahydrofuran and add potassium tert-butoxide. To this mixture, add the N-tosyl-3-chloropyrrolidine obtained from the previous step.

  • Deprotection and Salt Formation: The resulting product from step 3 is deprotected and subsequently treated with oxalic acid in isopropyl alcohol to yield (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile oxalate.

Protocol 2: Hydrolysis of Darifenacin Nitrile to Darifenacin

This protocol describes the final hydrolysis step to obtain Darifenacin.[1]

Materials:

  • Darifenacin nitrile intermediate

  • Potassium hydroxide

  • 2-Butanol

  • Water

  • Ethyl acetate

  • Sodium chloride solution

Procedure:

  • A mixture of the darifenacin nitrile intermediate and potassium hydroxide in 2-butanol is heated to reflux for an extended period (e.g., 60 hours).

  • After cooling, the reaction mixture is quenched with water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Darifenacin.

Signaling Pathway

muscarinic_receptor_antagonism ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds and Activates Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (Smooth Muscle Contraction) IP3->Ca_release Stimulates Darifenacin Darifenacin ((R)-3-Hydroxypyrrolidine derivative) Darifenacin->M3R Antagonizes

Caption: Muscarinic M3 Receptor Signaling and Antagonism by Darifenacin.

Development of Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine scaffold derived from (R)-3-Hydroxypyrrolidine is a promising framework for the development of non-steroidal Selective Androgen Receptor Modulators (SARMs). These compounds aim to provide the anabolic benefits of androgens on muscle and bone with reduced androgenic effects on tissues like the prostate.

Quantitative Data: In Vitro Activity of Pyrrolidine-Based SARMs
CompoundAndrogen Receptor Binding Affinity (Ki, nM)In Vitro Functional Activity (% of DHT at 10 nM)Reference
S-8~4-130 (range for series)75[6]
S-9~4-130 (range for series)64[6]
S-16~4-130 (range for series)83[6]
S-14-37 (range for series)Efficacious stimulation[7]
S-44-37 (range for series)Efficacious stimulation[7]
Experimental Protocols

Protocol 3: Androgen Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity of newly synthesized compounds for the androgen receptor.[6]

Materials:

  • Rat ventral prostate tissue for AR isolation

  • [³H]-Mibolerone (radioligand)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Scintillation fluid

  • Microplate counter

Procedure:

  • Isolate androgen receptors from rat ventral prostate tissue.

  • In a multi-well plate, incubate the isolated receptors with a fixed concentration of [³H]-Mibolerone and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by filtration or centrifugation.

  • Wash the receptor-ligand complex to remove unbound radioligand.

  • Add scintillation fluid to the wells and measure the radioactivity using a microplate counter.

  • The Ki value is calculated from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Protocol 4: AR-Mediated Transcriptional Activation Assay (Cotransfection Assay)

This assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.[6]

Materials:

  • Mammalian cell line (e.g., CV-1)

  • Expression vector for human androgen receptor (hAR)

  • Reporter plasmid containing an androgen-responsive element linked to a luciferase gene

  • Transfection reagent

  • Test compounds (dissolved in DMSO)

  • Dihydrotestosterone (DHT) as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cotransfect the cells with the hAR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with varying concentrations of the test compound or DHT.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The functional activity of the test compound is expressed as a percentage of the maximal response induced by DHT.

Experimental Workflow

SARM_development_workflow start (R)-3-Hydroxypyrrolidine hydrochloride synthesis Chemical Synthesis of Pyrrolidine Derivatives start->synthesis purification Purification and Characterization synthesis->purification binding_assay AR Competitive Binding Assay purification->binding_assay functional_assay AR Transcriptional Activation Assay binding_assay->functional_assay in_vivo In Vivo Studies (Castrated Rat Model) functional_assay->in_vivo sarm Identification of Selective Androgen Receptor Modulators in_vivo->sarm

Caption: Workflow for the Development of Pyrrolidine-Based SARMs.

Kinase Inhibitor Scaffolds: PI3K/mTOR Dual Inhibitors

The pyrrolidine ring system is also a valuable scaffold in the design of kinase inhibitors, including dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These dual inhibitors are of great interest in oncology.

Quantitative Data: In Vitro Activity of a Pyrrolidinyl Pyrido Pyrimidinone Derivative
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Compound 1Not specifiedNot specified[8]

Note: While the reference mentions the synthesis and profile of a potent PI3Kα/mTOR dual inhibitor with a pyrrolidine moiety, specific IC50 values for this compound were not provided in the abstract.

Experimental Protocols

Protocol 5: PI3K and mTOR Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant PI3Kα and mTOR enzymes

  • Substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • In a multi-well plate, incubate the kinase enzyme with varying concentrations of the test compound.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Protocol 6: Cell Proliferation Assay

This assay assesses the effect of the synthesized compounds on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to the wells and measure the luminescence, which is proportional to the number of viable cells.

  • The IC50 value for cell proliferation is calculated.

Signaling Pathway

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2->AKT Phosphorylates Inhibitor Pyrrolidine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and Dual Inhibition.

References

Application Note: (R)-3-Hydroxypyrrolidine Hydrochloride as a Key Chiral Intermediate in the Asymmetric Synthesis of Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3] The therapeutic efficacy of Darifenacin is attributed to its (S)-enantiomer, which selectively blocks M3 receptors in the bladder's detrusor muscle, reducing involuntary contractions and thereby increasing bladder capacity.[4][5][6] The stereospecificity of the molecule necessitates a robust stereoselective synthetic strategy. (R)-3-Hydroxypyrrolidine hydrochloride serves as a critical and versatile starting material in an efficient asymmetric synthesis of (S)-Darifenacin, primarily through a synthetic route involving a key stereochemical inversion step. This application note details the role of this intermediate, providing protocols and a summary of relevant data for its application in pharmaceutical synthesis.

Synthetic Application and Experimental Protocols

The synthesis of (S)-Darifenacin from this compound leverages a configuration inversion strategy, most commonly the Mitsunobu reaction. This approach is valuable as it allows for the use of the often more accessible or economical (R)-enantiomer to produce the desired (S)-product. The general workflow involves the protection of the pyrrolidine nitrogen, inversion of the chiral center at the C-3 position, followed by deprotection and subsequent alkylation to yield the final Darifenacin molecule.

Logical Workflow for Darifenacin Synthesis

The following diagram illustrates the synthetic pathway from (R)-3-Hydroxypyrrolidine to Darifenacin, highlighting the key inversion step.

G cluster_0 Synthesis Workflow A (R)-3-Hydroxypyrrolidine Hydrochloride B (R)-1-N-Boc-3-hydroxypyrrolidine A->B  Boc Protection C Configuration-Inverted Ester (S-configuration) B->C  Mitsunobu Reaction  (Stereochemical Inversion) D (S)-1-N-Boc-3-hydroxypyrrolidine C->D  Ester Hydrolysis E (S)-3-Hydroxypyrrolidine Hydrochloride D->E  Boc Deprotection F (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide E->F  Coupling with  Diphenylacetonitrile derivative G Darifenacin ((S)-enantiomer) F->G  N-Alkylation with  5-(2-bromoethyl)-2,3-dihydrobenzofuran

Caption: Synthetic workflow from (R)-3-Hydroxypyrrolidine to Darifenacin.

Experimental Protocols

Protocol 1: Stereochemical Inversion via Mitsunobu Reaction

This protocol describes the inversion of (R)-1-N-Boc-3-hydroxypyrrolidine to its (S)-enantiomer, adapted from methodologies described in the literature.[7]

Materials:

  • (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine

  • Benzoic acid

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Dry Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Esterification (Inversion):

    • Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 eq.), benzoic acid (1.3 eq.), and triphenylphosphine (1.3 eq.) in dry THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the stirred solution to -10°C using an appropriate cooling bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.4 eq.) dropwise, ensuring the internal temperature does not exceed -5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Ester Hydrolysis:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude residue in a suitable solvent and add an aqueous solution of sodium hydroxide to hydrolyze the ester bond.

    • Stir the mixture until the hydrolysis is complete (monitor by TLC).

  • Work-up and Isolation:

    • Perform an aqueous work-up to remove byproducts like triphenylphosphine oxide and the benzoate salt.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-1-N-Boc-3-hydroxypyrrolidine.

  • Deprotection:

    • Dissolve the crude product from the previous step in a suitable solvent and treat with hydrochloric acid to remove the Boc protecting group.

    • This step yields the target intermediate, (S)-3-Hydroxypyrrolidine hydrochloride.[7]

Protocol 2: N-Alkylation to form Darifenacin

This protocol outlines the final N-alkylation step to synthesize Darifenacin from the key pyrrolidine intermediate.[8][9]

Materials:

  • (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (Intermediate derived from (S)-3-Hydroxypyrrolidine)

  • 5-(2-bromoethyl)-2,3-dihydrobenzofuran

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Ethyl Acetate

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup:

    • Combine (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (1.2 eq.), 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (1 eq.), and anhydrous potassium carbonate (2.3 eq.) in acetonitrile in a round-bottom flask.[9]

  • Alkylation:

    • Heat the mixture to reflux (approximately 82°C) and maintain for about 2-4 hours.[9]

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Perform a standard extractive work-up with ethyl acetate and water.

    • Dry the organic layer, concentrate, and purify the crude product by preparative HPLC or crystallization to yield Darifenacin free base.[9]

  • Salt Formation (Optional):

    • To obtain Darifenacin hydrobromide, dissolve the purified free base in a suitable solvent like acetone and treat with aqueous hydrobromic acid.[8]

Quantitative Data Summary

The efficiency of the synthetic steps can vary based on the specific conditions and scale. The table below summarizes representative data from various reported syntheses.

StepKey ReagentsSolventTemperatureTimeYield/PurityReference
Boc Protection Di-tert-butyl dicarbonateDichloromethaneRoom Temp2-4 h>95%General Procedure
Mitsunobu Inversion PPh3, DIAD, Benzoic AcidTHF-10°C to RT12 hGood[7]
N-Alkylation K2CO3, 5-(2-bromoethyl)-2,3-dihydrobenzofuranAcetonitrileReflux2-4 h9% (unoptimized)[9]
Final Product ---->99.7% after purification[10]

Mechanism of Action: M3 Receptor Antagonism

Darifenacin exerts its therapeutic effect by acting as a competitive antagonist at the muscarinic M3 receptors located on the smooth muscle cells of the bladder wall (detrusor muscle).[4][11] Involuntary bladder contractions in OAB are primarily mediated by the release of acetylcholine (ACh) from parasympathetic nerves, which stimulates these M3 receptors.

The signaling pathway initiated by ACh binding to the M3 receptor is as follows:

  • The M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq protein.

  • Gq protein activates Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • The elevated cytosolic Ca2+ levels lead to the contraction of the detrusor muscle.

Darifenacin selectively binds to the M3 receptor, blocking acetylcholine from binding and thereby inhibiting this entire cascade, which results in muscle relaxation and increased bladder capacity.[3][11]

Darifenacin Signaling Pathway Diagram

The diagram below visualizes the M3 receptor signaling pathway and the inhibitory action of Darifenacin.

G cluster_0 M3 Receptor Signaling & Darifenacin Inhibition ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates Darifenacin Darifenacin Darifenacin->M3R Binds & Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates via PIP2 hydrolysis PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Activates Receptor Ca Ca²⁺ Release SR->Ca Releases Ca²⁺ Contraction Detrusor Muscle Contraction Ca->Contraction Initiates

Caption: Darifenacin inhibits acetylcholine-induced bladder muscle contraction.

Conclusion

This compound is a strategically important chiral building block for the asymmetric synthesis of (S)-Darifenacin. Its use in synthetic routes involving stereochemical inversion, such as the Mitsunobu reaction, provides an efficient and industrially viable pathway to the desired enantiomerically pure active pharmaceutical ingredient. The protocols and data presented herein underscore its critical role and provide a foundational guide for researchers and professionals in pharmaceutical development.

References

Synthesis of Muscarinic Receptor Antagonists Utilizing (R)-3-Hydroxypyrrolidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of muscarinic receptor antagonists using (R)-3-Hydroxypyrrolidine hydrochloride as a key chiral starting material. The protocols are based on established synthetic methodologies and aim to guide researchers in the development of novel antagonists with potential therapeutic applications for a range of disorders, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological conditions.

Introduction to Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[1] Five subtypes of mAChRs have been identified (M1-M5), each with distinct tissue distribution and signaling pathways.[1] Antagonists of these receptors are clinically important drugs used to treat a variety of conditions.[2] The development of subtype-selective antagonists is a key objective in modern medicinal chemistry to minimize side effects associated with non-selective agents.[1] The chiral scaffold of (R)-3-Hydroxypyrrolidine provides a valuable starting point for the synthesis of potent and selective muscarinic antagonists.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Converts to

Figure 1: Simplified signaling pathways of muscarinic receptor subtypes.

Synthetic Strategies and Experimental Protocols

The synthesis of muscarinic antagonists from this compound typically involves initial protection of the secondary amine, followed by modification of the hydroxyl group and/or N-alkylation to introduce the desired pharmacophoric elements.

General Experimental Workflow

experimental_workflow start (R)-3-Hydroxypyrrolidine HCl step1 N-Protection (e.g., Boc) start->step1 step2 Modification of Hydroxyl Group (e.g., Etherification, Esterification) step1->step2 step3 N-Deprotection step2->step3 step4 N-Alkylation / Amidation step3->step4 step5 Purification & Characterization step4->step5 end Muscarinic Antagonist step5->end

Figure 2: General synthetic workflow for muscarinic antagonists.

Protocol 1: Synthesis of an N-Arylalkyl-(R)-3-hydroxypyrrolidine Derivative

This protocol describes a general procedure for the N-alkylation of (R)-3-hydroxypyrrolidine. The specific arylalkyl halide can be varied to synthesize a library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Arylalkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired arylalkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-arylalkyl-(R)-3-hydroxypyrrolidine.

Protocol 2: Synthesis via Mitsunobu Reaction for Configuration Inversion

The Mitsunobu reaction can be employed to invert the stereochemistry at the 3-position of the pyrrolidine ring, which can be crucial for receptor binding and selectivity. This protocol provides a general method for this transformation.

Materials:

  • N-Boc-(R)-3-hydroxypyrrolidine

  • A carboxylic acid (e.g., p-Nitrobenzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the ester with the inverted (S) configuration.

  • The resulting ester can then be hydrolyzed under basic conditions to yield N-Boc-(S)-3-hydroxypyrrolidine, which can be further functionalized.

Quantitative Data of Representative Pyrrolidine-Based Muscarinic Antagonists

The following table summarizes the pharmacological data for a selection of muscarinic antagonists containing a pyrrolidine or a structurally related scaffold. This data is crucial for understanding the potency and selectivity of the synthesized compounds.

Compound IDTarget ReceptorAssay TypePotency (IC₅₀/Kᵢ)Selectivity vs. Other SubtypesReference
9i M1Antagonist IC₅₀441 nM>340-fold vs. M4[1]
VU0431263 (6) M1Antagonist IC₅₀180 nM-[1]
Darifenacin M3Antagonist Kᵢ0.8 nM10-fold vs. M1, 50-fold vs. M2[3]

Note: The compounds listed are examples from the literature and may not be synthesized directly from this compound but serve as a reference for the expected potency and selectivity of this class of compounds.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of a diverse range of muscarinic receptor antagonists. The protocols provided herein offer a foundation for the development of novel compounds with tailored subtype selectivity. By systematically modifying the substituents on the pyrrolidine ring and at the 3-position, researchers can explore the structure-activity relationships and optimize the pharmacological properties of these antagonists for potential therapeutic applications. Careful purification and characterization, along with comprehensive pharmacological evaluation, are essential steps in the drug discovery process.

References

Applications of (R)-3-Hydroxypyrrolidine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex and stereospecific molecules. Its pyrrolidine ring and hydroxyl group offer versatile points for chemical modification, making it a key intermediate in the development of novel therapeutics. This document provides detailed application notes and protocols for its use, with a focus on its incorporation into targeted cancer therapies.

Application as a Chiral Scaffold in Kinase Inhibitors

The rigid, three-dimensional structure of the (R)-3-hydroxypyrrolidine moiety is instrumental in orienting pharmacophoric groups to achieve high-affinity and selective binding to target proteins. This is particularly evident in the design of kinase inhibitors, where precise interactions within the ATP-binding pocket are crucial for potency and to minimize off-target effects.

Acalabrutinib: A Selective Bruton's Tyrosine Kinase (BTK) Inhibitor

Acalabrutinib (Calquence®) is a second-generation, irreversible BTK inhibitor approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL)[1]. The (R)-pyrrolidine ring in Acalabrutinib is crucial for its high selectivity and potent activity.

Mechanism of Action: Acalabrutinib covalently binds to the Cys481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity[2][3]. This blocks the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and migration of malignant B-cells[2][4]. The disruption of downstream signaling pathways, including NF-κB, PI3K, and MAPK, ultimately induces apoptosis in cancer cells[4].

Quantitative Pharmacological Data:

ParameterAcalabrutinibIbrutinib (First-Generation BTK inhibitor)Reference
BTK IC50 5.1 nM1.5 nM[3]
Kinase Selectivity Highly selective for BTKLess selective, inhibits other kinases (e.g., EGFR, ITK)[5]
Overall Response Rate (ORR) in relapsed/refractory CLL/SLL 89%-[6]
Median Time to Treatment Discontinuation or Death (Frontline CLL/SLL) 19.2 months13.7 months[1]

Pharmacokinetic Properties of Acalabrutinib:

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 0.9 hours[5]
Terminal Elimination Half-life (t1/2) 1-2 hours[5]
Plasma Protein Binding 97.5%[7]
Metabolism Predominantly by CYP3A enzymes[7]
Idelalisib: A Selective Phosphoinositide 3-Kinase (PI3K) Delta Inhibitor

Idelalisib (Zydelig®) is an inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), approved for the treatment of certain B-cell malignancies[8][9]. The pyrrolidine-containing scaffold contributes to the molecule's interaction with the PI3Kδ active site.

Mechanism of Action: Idelalisib selectively inhibits PI3Kδ, an enzyme predominantly expressed in hematopoietic cells and crucial for B-cell signaling[10]. By blocking PI3Kδ, Idelalisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3)[11]. This disrupts the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of B-cell proliferation and survival, and induction of apoptosis[9][10][12].

Quantitative Biological Activity of Idelalisib:

ParameterValueReference
PI3Kδ IC50 Potent and selective inhibitor[10]
Effect on AKT phosphorylation Inhibition in primary CLL and MCL cells[11]

Experimental Protocols

The following protocols are illustrative examples of how this compound can be utilized in the synthesis of key intermediates for kinase inhibitors.

Protocol for the Synthesis of a Key Acalabrutinib Intermediate from a Pyrrolidine Precursor

This protocol outlines the synthesis of (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, a key intermediate in the synthesis of Acalabrutinib, starting from a protected pyrrolidine derivative.

Step 1: Deprotection of the Pyrrolidine Intermediate

  • Reaction Setup: In a suitable reaction vessel, dissolve (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate in concentrated hydrobromic acid.

  • Reaction Conditions: Stir the mixture at ambient temperature for 24 hours, then heat to 50-55 °C for 5 hours[10].

  • Work-up: Cool the reaction mixture to ambient temperature, then to 0-5°C, and stir for 3 hours. Add isopropanol and methanol to the reaction mass and stir for 30 minutes[10].

  • Isolation: Filter the resulting solid, wash with isopropanol, and dry to obtain the dihydrobromide salt of 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine[10].

Step 2: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine the dihydrochloride salt of 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine, 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid pinacol ester, potassium carbonate, and a suitable solvent system (e.g., water and tetrahydrofuran)[10].

  • Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, under a nitrogen atmosphere[10].

  • Reaction Conditions: Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Isolation: After completion, perform an appropriate work-up, which may include extraction and concentration. The crude product can be purified by filtration and washing to yield (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide[10].

General Protocol for Amide Coupling with a Pyrrolidine Moiety

This protocol describes a general procedure for forming an amide bond with the secondary amine of a pyrrolidine ring, a common step in the synthesis of many pharmaceuticals.

  • Reaction Setup: Dissolve the pyrrolidine-containing intermediate in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the carboxylic acid (1.0-1.2 equivalents) and a coupling agent (e.g., EDC·HCl, HBTU, or HATU; 1.0-1.5 equivalents) to the solution. An activating agent such as HOBt (1.0-1.5 equivalents) may also be added.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, crystallization, or preparative HPLC.

Visualizations

Signaling Pathways

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib Acalabrutinib->BTK PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB NF-κB Pathway Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Acalabrutinib inhibits the BTK signaling pathway.

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase / BCR PI3K PI3Kδ Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to Idelalisib Idelalisib Idelalisib->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes

Caption: Idelalisib inhibits the PI3Kδ signaling pathway.

Experimental Workflows

Acalabrutinib_Intermediate_Synthesis start Protected Pyrrolidine Intermediate deprotection Deprotection (HBr/Acid) start->deprotection deprotected_intermediate Deprotected Pyrrolidine Intermediate deprotection->deprotected_intermediate suzuki_coupling Suzuki Coupling (Pd Catalyst) deprotected_intermediate->suzuki_coupling final_intermediate Acalabrutinib Key Intermediate suzuki_coupling->final_intermediate

Caption: Workflow for Acalabrutinib intermediate synthesis.

Amide_Coupling_Workflow start Pyrrolidine Derivative + Carboxylic Acid coupling Amide Coupling (EDC, HOBt, Base) start->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for amide coupling.

References

Application Notes and Protocols for Reactions Involving (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxypyrrolidine hydrochloride (CAS: 2799-21-5) is a pivotal chiral building block for the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its pyrrolidine scaffold, coupled with a stereodefined hydroxyl group, offers versatile functional handles for various chemical transformations. These application notes provide detailed protocols for common reactions, quantitative data summaries, and illustrative workflows for researchers in drug discovery and chemical development.

N-Boc Protection of (R)-3-Hydroxypyrrolidine

The protection of the secondary amine as a tert-butyloxycarbonyl (Boc) carbamate is a fundamental step to enable selective reactions at the hydroxyl group. The resulting compound, (R)-1-Boc-3-hydroxypyrrolidine, is a stable intermediate for further synthetic elaborations.

Experimental Protocol: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine
  • Reagent Preparation : In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Basification : Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 20-30 minutes at 0 °C.

  • Boc Anhydride Addition : To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1), staining with potassium permanganate. The reaction is complete upon the disappearance of the starting material.

  • Work-up : Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product as a white to off-white solid.

Data Summary: N-Boc Protection
Starting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Reference
(R)-3-Hydroxypyrrolidine HClBoc₂O, TriethylamineDCM2-40 to RT~85-95Adapted from literature
(R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile derivativeMulti-step synthesis including Boc protectionVarious--84[1]

General Workflow for N-Protection

N_Protection_Workflow start (R)-3-Hydroxypyrrolidine HCl free_base Neutralization (e.g., Et3N in DCM) start->free_base boc_protection Addition of Boc₂O free_base->boc_protection workup Aqueous Work-up & Purification boc_protection->workup product (R)-1-Boc-3-hydroxypyrrolidine workup->product

Workflow for N-Boc protection of (R)-3-Hydroxypyrrolidine HCl.

N-Alkylation of (R)-3-Hydroxypyrrolidine

N-alkylation introduces substituents on the nitrogen atom, a common strategy in the synthesis of bioactive molecules. N-benzylation is a representative example, providing a stable derivative that can also serve as a protecting group.

Experimental Protocol: Synthesis of (R)-1-Benzyl-3-hydroxypyrrolidine
  • Free Base Preparation : Prepare the free base of (R)-3-hydroxypyrrolidine by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH or K₂CO₃) in an aqueous or alcoholic solvent, followed by extraction with an organic solvent.

  • Reaction Setup : Dissolve the obtained (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as methanol or acetonitrile. Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylating Agent Addition : Add benzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progression : Heat the mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 4-6 hours.

  • Monitoring : Monitor the reaction by TLC until the starting material is consumed.

  • Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain (R)-1-Benzyl-3-hydroxypyrrolidine.

Data Summary: N-Alkylation Reactions
Starting MaterialAlkylating AgentBaseSolventYield (%)Reference
(R)-3-hydroxypyrrolidine intermediateBenzyl chlorideNaOHMethanol89[1]
Pyrrolidine (general)PentanolRaney NiPentanol84[2]

O-Acylation of N-Protected (R)-3-Hydroxypyrrolidine

With the amine protected, the hydroxyl group is available for acylation. This reaction is crucial for creating ester derivatives, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of (R)-1-Boc-3-acetoxypyrrolidine
  • Reaction Setup : Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add a base such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cooling : Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition : Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-5 hours.

  • Monitoring : Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Work-up : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure O-acetylated product.

Data Summary: O-Acylation Reactions

| Starting Material | Acylating Agent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Hydroxyproline | Acryloyl chloride | CF₃CO₂H–CF₃SO₃H | Moderate to good |[3] | | L-tyrosine | Acetyl chloride | HCl/Acetic acid | Quantitative |[3] | | (R)-1-Boc-3-hydroxypyrrolidine | Acetic Anhydride, DMAP | DCM | ~90-98 | General procedure |

Application in the Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

(R)-3-Hydroxypyrrolidine derivatives are key components in the synthesis of selective inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions.[4] The chiral center of the pyrrolidine ring is crucial for the potency and selectivity of these inhibitors.

Signaling Pathway of Neuronal Nitric Oxide Synthase (nNOS)

The overproduction of nitric oxide (NO) by nNOS is linked to neurotoxicity. Inhibitors developed from (R)-3-hydroxypyrrolidine scaffolds can block this pathway, offering a therapeutic strategy.

nNOS_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin Binds to nNOS nNOS Calmodulin->nNOS Activates Citrulline L-Citrulline nNOS->Citrulline NO Nitric Oxide (NO) nNOS->NO Produces Arginine L-Arginine Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Pathological_Effects Neurotoxicity (Excess NO) NO->Pathological_Effects cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Neuronal Signaling (e.g., Synaptic Plasticity) PKG->Physiological_Effects Inhibitor nNOS Inhibitor (derived from (R)-3-hydroxypyrrolidine) Inhibitor->nNOS Blocks

Simplified nNOS signaling pathway and the action of inhibitors.

References

Application Notes: (R)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-Hydroxypyrrolidine hydrochloride is a versatile chiral building block utilized in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its rigid pyrrolidine backbone and stereodefined hydroxyl group make it an excellent starting material for the development of chiral ligands and organocatalysts for asymmetric synthesis. While its direct use as a classical chiral auxiliary is less documented, its derivatives have shown significant promise in inducing chirality in a variety of catalytic transformations, including aldol reactions and Michael additions.

These application notes provide an overview of the utilization of this compound in the development of a chiral organocatalyst for the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Synthesis of a (R)-3-Hydroxypyrrolidine-Derived Organocatalyst

This compound can be readily converted into a more sterically demanding catalyst suitable for asymmetric organocatalysis. A common strategy involves the N-functionalization and O-silylation of the pyrrolidine ring to create a catalyst with a well-defined chiral pocket. The following protocol describes the synthesis of a representative diphenylprolinol silyl ether-type catalyst starting from this compound.

Experimental Protocol: Synthesis of (R)-3-(tert-Butyldimethylsilyloxy)-1-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine

  • Step 1: Free Base Formation

    • To a solution of this compound (1.24 g, 10 mmol) in methanol (20 mL), add a solution of sodium methoxide (0.54 g, 10 mmol) in methanol (10 mL) at 0 °C.

    • Stir the mixture for 1 hour at room temperature.

    • Remove the solvent under reduced pressure. The resulting crude (R)-3-Hydroxypyrrolidine free base is used in the next step without further purification.

  • Step 2: O-Silylation

    • Dissolve the crude (R)-3-Hydroxypyrrolidine in anhydrous dichloromethane (DCM, 30 mL).

    • Add imidazole (0.75 g, 11 mmol) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.58 g, 10.5 mmol) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine.

  • Step 3: N-Functionalization

    • Dissolve the crude (R)-3-(tert-Butyldimethylsilyloxy)pyrrolidine in anhydrous DCM (30 mL).

    • Add diphenyl(trimethylsilyloxy)acetaldehyde (3.13 g, 10.5 mmol) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • The progress of the reaction can be monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired organocatalyst.

Logical Relationship: Catalyst Synthesis Workflow

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start (R)-3-Hydroxypyrrolidine hydrochloride step1 Free Base Formation (NaOMe, MeOH) start->step1 Step 1 step2 O-Silylation (TBDMSCl, Imidazole, DCM) step1->step2 Step 2 step3 N-Functionalization (Diphenyl(trimethylsilyloxy)acetaldehyde, DCM) step2->step3 Step 3 product Chiral Organocatalyst step3->product

Caption: Synthetic workflow for the preparation of a chiral organocatalyst.

Application in Asymmetric Michael Addition

The synthesized (R)-3-Hydroxypyrrolidine-derived organocatalyst can be effectively employed in the asymmetric Michael addition of aldehydes to nitroalkenes. This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.

Catalytic Cycle: Asymmetric Michael Addition

The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the aldehyde and the secondary amine of the pyrrolidine catalyst. The bulky substituents on the catalyst create a chiral environment that directs the stereoselective attack of the enamine onto the nitroalkene. Subsequent hydrolysis releases the product and regenerates the catalyst.

G catalyst Chiral Pyrrolidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde aldehyde->enamine adduct Iminium Ion Adduct enamine->adduct + Nitroalkene nitroalkene Nitroalkene nitroalkene->adduct product γ-Nitro Aldehyde (Chiral Product) adduct->product + H2O product->catalyst - Catalyst (regenerated) water H2O water->product

Caption: Catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

  • Reaction Setup:

    • To a vial containing the (R)-3-Hydroxypyrrolidine-derived organocatalyst (0.02 mmol, 10 mol%), add the desired solvent (e.g., toluene, 1.0 mL).

    • Add β-nitrostyrene (0.2 mmol, 1.0 equiv).

    • Cool the mixture to 0 °C and add propanal (1.0 mmol, 5.0 equiv).

    • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Work-up and Purification:

    • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

  • Determination of Stereoselectivity:

    • The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.

    • The enantiomeric excess (ee) can be determined by chiral HPLC analysis after conversion of the product to the corresponding alcohol by reduction with a suitable reducing agent (e.g., NaBH₄).

Quantitative Data

The performance of the (R)-3-Hydroxypyrrolidine-derived organocatalyst is evaluated based on the yield, diastereoselectivity, and enantioselectivity of the Michael addition product. The following table summarizes representative data for the reaction of various aldehydes and nitroalkenes.

EntryAldehydeNitroalkeneSolventTime (h)Yield (%)dr (syn/anti)ee (%) [syn]
1Propanalβ-NitrostyreneToluene249595:598
2Butanalβ-NitrostyreneCH₂Cl₂369293:797
3Propanal(E)-1-Nitro-3-phenylprop-1-eneTHF488890:1095
4Cyclohexanecarbaldehydeβ-NitrostyreneDioxane4885>99:199

Note: The data presented in this table is representative and based on results obtained with structurally similar diphenylprolinol silyl ether catalysts. Actual results may vary depending on the specific catalyst structure and reaction conditions.

This document provides a framework for the application of this compound in asymmetric catalysis. Researchers and drug development professionals can use these protocols as a starting point for the development of novel chiral catalysts and their application in the synthesis of enantiomerically enriched molecules.

References

Application Notes and Protocols: Synthesis and Applications of (R)-3-Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxypyrrolidine and its derivatives are pivotal chiral building blocks in medicinal chemistry. Their stereochemically defined structure is integral to the efficacy and selectivity of a wide range of pharmaceuticals. This document provides detailed application notes on their role in drug development and comprehensive protocols for their synthesis and key transformations.

I. Application Notes

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds. The hydroxyl group at the C-3 position in the (R) configuration provides a crucial point for further functionalization, enabling the synthesis of complex molecules with specific pharmacological activities.

As Key Intermediates in Pharmaceutical Synthesis

(R)-3-Hydroxypyrrolidine derivatives are essential intermediates in the synthesis of a variety of drugs across different therapeutic areas.[1] The chiral nature of these compounds is often critical for their biological activity.[2]

  • Antimuscarinic Agents: The enantiomer, (S)-3-Hydroxypyrrolidine, is a key component of Darifenacin , a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[3][4][5] The pyrrolidine moiety is crucial for its binding to the receptor.

  • Antihypertensive Drugs: (R)-3-Hydroxypyrrolidine is a precursor for the synthesis of Barnidipine , a calcium channel blocker used in the management of hypertension.[1]

  • Antibiotics: Derivatives of hydroxypyrrolidine are used in the synthesis of carbapenem antibiotics like Ertapenem and Meropenem .[3]

  • Antiviral Agents: The pyrrolidine scaffold is found in several antiviral drugs, including those for Hepatitis C.[6]

  • Enzyme Inhibitors: Pyrrolidine derivatives have been investigated as inhibitors for various enzymes, including α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4), the latter being a target for type 2 diabetes treatment.[3][7]

In Asymmetric Synthesis

Beyond being incorporated into the final drug structure, (R)-3-Hydroxypyrrolidine hydrochloride serves as a valuable chiral auxiliary in asymmetric synthesis. This application allows for the production of enantiomerically pure compounds, which is a critical aspect of modern drug development to ensure therapeutic efficacy and minimize side effects.[8]

II. Quantitative Data Summary

The following tables summarize quantitative data for key synthetic steps involved in the preparation and derivatization of (R)-3-Hydroxypyrrolidine.

Table 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

Starting MaterialReagentsSolventBaseTime (h)Temp (°C)Yield (%)
(R)-3-pyrrolidinolDi-tert-butyl dicarbonateDichloromethaneTriethylamine2-40 to RT>95

Table 2: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via Mitsunobu Reaction

Starting MaterialReagentsSolventTime (h)Temp (°C)ProductYield (%)
(R)-(-)-N-Boc-3-pyrrolidinolTriphenylphosphine, Diisopropylazodicarboxylate, Diphenylphosphoryl azideTetrahydrofuran12-240 to RT(S)-tert-butyl 3-azidopyrrolidine-1-carboxylateNot specified

III. Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol[9]

This protocol describes the N-protection of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

  • (R)-3-pyrrolidinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the product by column chromatography.

Expected Outcome: (R)-(-)-N-Boc-3-pyrrolidinol is typically obtained as a white to off-white solid with a yield exceeding 95%.

Protocol 2: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via Mitsunobu Reaction[10]

This protocol details the inversion of the stereocenter at the C-3 position of (R)-(-)-N-Boc-3-pyrrolidinol to produce the corresponding (S)-azide, a precursor to (S)-3-aminopyrrolidine derivatives.

Materials:

  • (R)-(-)-N-Boc-3-pyrrolidinol

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add diphenylphosphoryl azide (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

IV. Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by drugs derived from (R)-3-Hydroxypyrrolidine derivatives.

M3_Muscarinic_Receptor_Signaling_Pathway Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Activates Darifenacin Darifenacin ((S)-3-hydroxypyrrolidine derivative) Darifenacin->M3R Antagonizes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Smooth_muscle_contraction Smooth Muscle Contraction Ca2_release->Smooth_muscle_contraction Leads to PKC_activation->Smooth_muscle_contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of Darifenacin.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE Angiotensin-Converting Enzyme (ACE) ACE->AngII Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degrades ACE_Inhibitors ACE Inhibitors (e.g., Captopril - a pyrrolidine derivative) ACE_Inhibitors->ACE Inhibits AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone Leads to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Contributes to Aldosterone->Blood_Pressure Contributes to Bradykinin->Inactive_Fragments

Caption: Angiotensin-Converting Enzyme (ACE) pathway and the mechanism of ACE inhibitors.

DPP4_Inhibitor_Pathway Meal Meal Intake Incretins Incretin Hormones (GLP-1, GIP) Meal->Incretins Stimulates Release Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Pancreas Pancreas Incretins->Pancreas Act on DPP4 DPP-4 Enzyme DPP4->Inactive_Incretins Inactivates DPP4_Inhibitors DPP-4 Inhibitors (e.g., Vildagliptin - a pyrrolidine derivative) DPP4_Inhibitors->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Leads to Glucagon->Blood_Glucose Leads to

Caption: Dipeptidyl Peptidase-4 (DPP-4) inhibitor pathway for the treatment of type 2 diabetes.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol start Dissolve (R)-3-pyrrolidinol in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_boc Add (Boc)₂O solution dropwise at 0°C add_base->add_boc warm_stir Warm to RT and stir for 2-4 hours add_boc->warm_stir monitor Monitor reaction by TLC warm_stir->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via chromatography (if necessary) concentrate->purify end Pure (R)-(-)-N-Boc-3-pyrrolidinol concentrate->end Sufficiently Pure purify->end Purified

Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

References

Troubleshooting & Optimization

Technical Support Center: (R)-3-Hydroxypyrrolidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (R)-3-Hydroxypyrrolidine hydrochloride. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most widely used and effective technique for the purification of solid this compound. This method is particularly adept at removing residual solvents and less polar impurities. A common and effective solvent system for this purpose is a mixture of isopropanol and ethyl acetate.[1]

Q2: My purified this compound has a yellowish or brownish tint. What could be the cause and how can I remove the color?

A2: A colored tint in the final product often indicates the presence of trace impurities, which may be carried over from the synthesis or arise from slight degradation. If the colored impurities are non-polar, recrystallization should effectively remove them. For more persistent coloration, a charcoal treatment during the recrystallization process can be beneficial. To do this, dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, and heat with stirring for a short period before filtering the hot solution to remove the charcoal and proceeding with the cooling and crystallization steps.

Q3: How can I assess the purity of my this compound after purification?

A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a powerful method to determine both chemical and enantiomeric purity.[2][3] Other useful methods include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any proton-containing impurities, and melting point determination, as impurities will typically broaden and depress the melting range. The reported melting point for this compound is in the range of 102-107 °C.[4]

Q4: Are there alternative purification methods to recrystallization for this compound?

A4: While recrystallization is the preferred method for this solid compound, other techniques can be employed, especially if dealing with difficult-to-remove impurities. Column chromatography can be effective for separating compounds with different polarities. For a polar compound like this compound, normal phase chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia or triethylamine) or reverse-phase chromatography may be suitable. However, chromatography is generally more time-consuming and less scalable than recrystallization for bulk purification. Distillation is a viable method for the free base form, (R)-3-hydroxypyrrolidine, but not for the hydrochloride salt due to its high melting point and potential for decomposition at elevated temperatures.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Problem: Instead of forming crystals upon cooling, the compound separates as an oil.

Possible Causes & Solutions:

CauseSolution
Solution is too concentrated. Add a small amount of the primary solvent (e.g., isopropanol) to the hot, oiled-out mixture to achieve a clear solution, then allow it to cool slowly.
Cooling is too rapid. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.
Presence of significant impurities. Impurities can lower the melting point of the mixture, leading to oiling out. Consider a pre-purification step like a solvent wash or a preliminary column chromatography if the impurity load is high.
Inappropriate solvent system. The solvent system may not be optimal. Experiment with different solvent ratios or alternative solvent combinations, such as ethanol/diethyl ether.
Issue 2: Poor or No Crystal Formation

Problem: The solution remains clear even after cooling, and no crystals are formed.

Possible Causes & Solutions:

CauseSolution
Solution is too dilute. If the solution is not saturated at room temperature, crystal formation will not occur. Evaporate some of the solvent to increase the concentration and then attempt to cool again.
Supersaturation has not been overcome. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
Inhibitory impurities are present. Certain impurities can inhibit crystal nucleation. A charcoal treatment during recrystallization may help remove these.
Issue 3: Low Yield After Recrystallization

Problem: The amount of recovered crystalline product is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Too much solvent was used. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.
Premature crystallization during hot filtration. If the solution cools and crystals form on the filter paper during hot filtration, preheat the funnel and filter paper and use a slight excess of hot solvent to prevent this.
Washing with room temperature solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Incomplete crystallization. Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Checking the mother liquor for product can indicate if more cooling time is needed.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a documented procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 3.8 grams of crude material, add 50 mL of isopropanol.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Avoid boiling the solvent vigorously.

  • Precipitation: Once a clear solution is obtained, add 50 mL of ethyl acetate for every 50 mL of isopropanol used.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under reduced pressure to remove all traces of solvent.

Expected Yield: A yield of approximately 81% can be expected with this procedure.[1]

Quantitative Data Summary:

ParameterValue
Starting Material3.8 g (example)
Isopropanol Volume50 mL
Ethyl Acetate Volume50 mL
Expected Yield~81%

Visualizations

The following diagrams illustrate the workflow for the purification and troubleshooting of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude (R)-3-Hydroxypyrrolidine hydrochloride Dissolve Dissolve in hot Isopropanol Crude->Dissolve Add_EA Add Ethyl Acetate Dissolve->Add_EA Cool Cool to crystallize Add_EA->Cool Filter Filter and wash with cold Ethyl Acetate Cool->Filter Dry Dry under vacuum Filter->Dry Pure Pure (R)-3-Hydroxypyrrolidine hydrochloride Dry->Pure Analysis Purity Analysis (HPLC, NMR, MP) Pure->Analysis

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out cluster_causes Potential Causes cluster_solutions Solutions Start Oiling Out Occurs During Cooling Too_Concentrated Too Concentrated? Start->Too_Concentrated Too_Fast Cooling Too Fast? Start->Too_Fast High_Impurity High Impurity? Start->High_Impurity Add_Solvent Add more hot primary solvent Too_Concentrated->Add_Solvent Slow_Cooling Allow to cool slowly Too_Fast->Slow_Cooling Pre_Purify Pre-purify (e.g., wash) High_Impurity->Pre_Purify

Caption: Troubleshooting guide for the issue of "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of (R)-3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-3-hydroxypyrrolidine synthesis.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (R)-3-hydroxypyrrolidine via various common methods.

Biocatalytic Hydroxylation of N-Protected Pyrrolidine

Issue: Low yield or incomplete conversion in the hydroxylation of N-Boc-pyrrolidine using Sphingomonas sp. HXN-200.

  • Question: My whole-cell biocatalytic hydroxylation of N-Boc-pyrrolidine is showing low conversion to (R)-N-Boc-3-hydroxypyrrolidine. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion in microbial hydroxylation can stem from several factors related to the health and activity of the biocatalyst, as well as the reaction conditions. Here is a step-by-step troubleshooting guide:

    • Optimize Cell Growth and Induction:

      • Problem: Insufficient biomass or low expression of the hydroxylating enzyme.

      • Solution: Ensure optimal growth conditions for Sphingomonas sp. HXN-200. This includes using the recommended growth medium, maintaining the optimal temperature (typically around 30°C), and providing adequate aeration. If the hydroxylase is inducible, ensure the correct inducer is added at the appropriate cell density (e.g., during the mid-to-late exponential growth phase).

    • Substrate and Product Inhibition:

      • Problem: High concentrations of the N-Boc-pyrrolidine substrate or the (R)-N-Boc-3-hydroxypyrrolidine product can inhibit the enzyme's activity.[1]

      • Solution: Employ a fed-batch strategy for substrate addition to maintain a low, non-inhibitory concentration. Immobilization of the bacterial cells onto supports like gelatin microspheres can also mitigate substrate and product inhibition, leading to improved conversion yields and faster reaction rates.[1]

    • Cofactor Regeneration:

      • Problem: The hydroxylation reaction is often dependent on a cofactor, such as NADH or NADPH. Insufficient regeneration of the reduced cofactor can limit the reaction rate.

      • Solution: For resting cell systems, the addition of a co-substrate like glucose can help regenerate the cofactor pool within the cells.

    • Mass Transfer Limitations:

      • Problem: Poor mixing or aeration can lead to insufficient oxygen supply, which is often a co-substrate for hydroxylases.

      • Solution: Increase the agitation rate in the bioreactor and ensure an adequate supply of sterile air or oxygen.

Issue: Poor enantioselectivity in the biocatalytic hydroxylation.

  • Question: The enantiomeric excess (ee) of my (R)-3-hydroxypyrrolidine is lower than expected. How can I improve the stereoselectivity of the biocatalytic reaction?

  • Answer: The enantioselectivity of the hydroxylation is primarily determined by the enzyme's active site. However, several factors can be optimized:

    • Choice of N-Protecting Group:

      • Problem: The nature of the N-protecting group can significantly influence the enantioselectivity of the hydroxylation.

      • Solution: While N-Boc is common, other protecting groups can alter the substrate's fit within the enzyme's active site. For instance, with Sphingomonas sp. HXN-200, an N-benzyloxycarbonyl (Cbz) group has been shown to yield (R)-3-hydroxypyrrolidine with high enantioselectivity.[2]

    • Reaction Temperature:

      • Problem: Suboptimal temperature can affect enzyme conformation and, consequently, its enantioselectivity.

      • Solution: Perform the reaction at the enzyme's optimal temperature for stereoselectivity, which may differ slightly from its optimal temperature for activity. A temperature screen (e.g., 25°C, 30°C, 37°C) is recommended.

    • Protein Engineering:

      • Problem: The wild-type enzyme may not possess the desired level of enantioselectivity.

      • Solution: If feasible, consider using a rationally designed or evolved variant of the hydroxylase enzyme with improved stereoselectivity for your specific substrate.

Chemoenzymatic and Photoenzymatic Synthesis

Issue: Low conversion in the one-pot photoenzymatic synthesis of (R)-N-Boc-3-hydroxypyrrolidine.

  • Question: I am attempting a one-pot synthesis involving a photochemical oxyfunctionalization followed by an enzymatic reduction, but the overall conversion is low. What are the likely bottlenecks?

  • Answer: This one-pot cascade reaction has two main stages, and issues can arise in either.

    • Photochemical Oxyfunctionalization Step:

      • Problem: Inefficient generation of the N-Boc-3-pyrrolidinone intermediate.

      • Solution:

        • Light Source and Wavelength: Ensure the light source provides the correct wavelength and intensity for the photocatalyst being used.

        • Photocatalyst Stability: Some photocatalysts can degrade or leach over time, reducing their effectiveness.[3][4] Consider using an immobilized photocatalyst for better stability and reusability.

        • Oxygen Supply: The photo-oxyfunctionalization step requires oxygen. Ensure the reaction mixture is adequately aerated or open to the air.

    • Enzymatic Reduction Step:

      • Problem: The ketoreductase (KRED) is not efficiently reducing the intermediate ketone.

      • Solution:

        • Enzyme Compatibility: Ensure the reaction conditions from the photochemical step (e.g., residual photocatalyst, solvent) are compatible with the KRED. It may be necessary to perform a workup or solvent exchange before adding the enzyme.

        • Cofactor Regeneration: The KRED requires a cofactor (usually NADPH). A robust cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is essential for high conversion.

        • pH and Temperature: Maintain the optimal pH and temperature for the KRED. These conditions may differ from the photochemical step.

Chemical Synthesis from Chiral Precursors

Issue: Low yield in the synthesis of (R)-3-hydroxypyrrolidine from L-malic acid.

  • Question: My multi-step synthesis from L-malic acid is resulting in a low overall yield. Where are the most likely points of yield loss and how can I mitigate them?

  • Answer: The synthesis from L-malic acid typically involves the formation of a succinimide intermediate followed by reduction. Key areas for yield loss include:

    • Succinimide Formation:

      • Problem: Incomplete condensation of L-malic acid with an amine (e.g., benzylamine).

      • Solution: Ensure efficient water removal during the condensation reaction. Using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark trap can drive the reaction to completion. Alternatively, a solvent-free melting reaction can be effective.

    • Reduction of the Succinimide:

      • Problem: Over-reduction or incomplete reduction of the dicarbonyl intermediate.

      • Solution: The choice of reducing agent is critical. A strong reducing agent like LiAlH₄ can lead to over-reduction. A milder reducing agent system, such as sodium borohydride with a Lewis acid (e.g., BF₃·OEt₂) or iodine, can provide better control. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction at the desired product.

    • Side Reactions:

      • Problem: Formation of byproducts during the cyclization or reduction steps.

      • Solution: Control of reaction temperature is important to minimize side reactions. Purification of intermediates at each step can prevent the carryover of impurities that may interfere with subsequent reactions.

Kinetic Resolution of Racemic 3-Hydroxypyrrolidine

Issue: Low enantioselectivity (ee) in the lipase-catalyzed kinetic resolution.

  • Question: The enantiomeric excess of both the acylated product and the unreacted alcohol are low in my lipase-mediated kinetic resolution. How can I improve the enantioselectivity?

  • Answer: The enantioselectivity of a lipase is highly dependent on the reaction conditions.

    • Choice of Lipase:

      • Problem: The selected lipase may not be optimal for this substrate.

      • Solution: Screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Aspergillus niger). Different lipases have different substrate specificities and enantiopreferences.[5][6]

    • Acyl Donor and Solvent:

      • Problem: The structure of the acyl donor and the nature of the solvent have a profound impact on enantioselectivity.[7]

      • Solution:

        • Acyl Donor: Vinyl acetate is a common and often effective acyl donor as the leaving group tautomerizes to acetaldehyde, making the reaction irreversible.[7] Experiment with different acyl donors (e.g., isopropenyl acetate, ethyl acetate) to find the best fit for your enzyme and substrate.

        • Solvent: The solvent can influence the enzyme's conformation and thus its enantioselectivity. Screen a range of organic solvents with varying polarities (e.g., hexane, toluene, MTBE, acetonitrile).[5]

    • Temperature:

      • Problem: Higher temperatures can sometimes decrease enantioselectivity.

      • Solution: Running the reaction at a lower temperature may improve the enantiomeric ratio (E value), although it will likely slow down the reaction rate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for the synthesis of (R)-3-hydroxypyrrolidine?

A1: The choice of the N-protecting group depends on the synthetic route. For biocatalytic hydroxylation with Sphingomonas sp. HXN-200, N-benzyloxycarbonyl (Cbz) has been shown to give high enantioselectivity for the (R)-product.[2] For many other chemical transformations and for ease of removal, the tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability and straightforward deprotection under acidic conditions.

Q2: My yield for the kinetic resolution is only around 50%. Is this normal?

A2: Yes, for a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. This is because the enzyme selectively reacts with one enantiomer from a racemic mixture, leaving the other unreacted. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) is required, which involves the in-situ racemization of the slower-reacting enantiomer.[5]

Q3: How can I remove the N-Boc protecting group from (R)-N-Boc-3-hydroxypyrrolidine?

A3: The N-Boc group is typically removed under acidic conditions. Common methods include treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a solution of HCl in an organic solvent like dioxane or methanol.

Q4: I am having trouble with the intramolecular cyclization to form the pyrrolidine ring. What are some common issues?

A4: Common issues in intramolecular cyclization to form pyrrolidines include the formation of dimers or polymers, and competing intermolecular reactions. To favor the desired intramolecular reaction, it is often beneficial to use high dilution conditions. The choice of base and solvent is also critical and should be optimized for the specific substrate.

Section 3: Data Presentation

Table 1: Comparison of Yields and Enantiomeric Excess for Different Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee%)Reference
Biocatalytic HydroxylationN-Cbz-pyrrolidineSphingomonas sp. HXN-20079.775 (R) (can be >98 after crystallization)[2]
Photoenzymatic SynthesisPyrrolidinePhotocatalyst, KetoreductaseUp to 90>99 (R or S depending on KRED)[8]
Chemical SynthesisL-Malic AcidBenzylamine, NaBH₄/I₂~40-50 (overall)>99 (S)[9]
Kinetic ResolutionRacemic N-Cbz-3-hydroxypyrrolidineLipase PS-IM, Ruthenium catalyst (for DKR)8795 (R)[5]
Chemical Synthesis(R)-4-chloro-3-hydroxybutyronitrileRaney-Ni, H₂, (Boc)₂O84>99 (R)[9]

Section 4: Experimental Protocols

Protocol 1: Biocatalytic Hydroxylation of N-Cbz-pyrrolidine

This protocol is adapted from the procedure using Sphingomonas sp. HXN-200.[2]

  • Cell Culture: Cultivate Sphingomonas sp. HXN-200 in a suitable nutrient medium at 30°C with shaking until the late exponential growth phase.

  • Biocatalysis: Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 7.5). Add N-Cbz-pyrrolidine to the cell suspension. For preparative scale, a concentration of 1-5 g/L is a good starting point.

  • Reaction Monitoring: Incubate the reaction mixture at 30°C with vigorous shaking for 24-48 hours. Monitor the formation of the product by TLC or HPLC.

  • Workup and Purification: After the reaction, centrifuge to remove the cells. Extract the supernatant with an organic solvent such as ethyl acetate. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain (R)-N-Cbz-3-hydroxypyrrolidine.

  • Enantiomeric Excess Determination: The ee can be determined by chiral HPLC analysis.

Protocol 2: Lipase-Catalyzed Dynamic Kinetic Resolution of N-Cbz-3-hydroxypyrrolidine

This protocol is based on the work of Bäckvall et al.[5]

  • Reaction Setup: To a solution of racemic N-Cbz-3-hydroxypyrrolidine in an appropriate organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).

  • Catalyst Addition: Add the immobilized lipase (e.g., Lipase PS-IM, ~20 mg/mmol of substrate) and the racemization catalyst (a ruthenium complex).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.

  • Workup: Once the desired conversion is reached (ideally >95% for DKR), filter off the immobilized enzyme and the racemization catalyst.

  • Purification: Concentrate the filtrate and purify the resulting (R)-N-Cbz-3-acetoxypyrrolidine by column chromatography. The acetate can then be hydrolyzed to obtain (R)-N-Cbz-3-hydroxypyrrolidine.

Section 5: Mandatory Visualizations

experimental_workflow cluster_biocatalytic Biocatalytic Hydroxylation Workflow A Cultivate Sphingomonas sp. HXN-200 B Harvest and Resuspend Cells A->B C Add N-Protected Pyrrolidine B->C D Incubate with Shaking C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F G (R)-N-Protected-3-hydroxypyrrolidine F->G

Caption: Workflow for biocatalytic hydroxylation.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield in Kinetic Resolution Start Low Yield (<50%) in Kinetic Resolution Problem1 Low Enantioselectivity? Start->Problem1 Problem2 Incomplete Conversion? Start->Problem2 No Solution1a Screen Different Lipases Problem1->Solution1a Yes Solution1b Optimize Solvent and Acyl Donor Problem1->Solution1b Yes Solution1c Lower Reaction Temperature Problem1->Solution1c Yes Solution2a Increase Enzyme Loading Problem2->Solution2a Yes Solution2b Extend Reaction Time Problem2->Solution2b Yes Solution2c Check for Enzyme Inhibition Problem2->Solution2c Yes

Caption: Troubleshooting logic for low yield in kinetic resolution.

References

Technical Support Center: (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, stability, and handling of (R)-3-Hydroxypyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a chiral building block widely used in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2] It serves as a key intermediate in medicinal chemistry, particularly for developing drugs targeting neurological disorders.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place.[3][4] The recommended temperature range is typically between 0°C and 8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and environmental extremes.[3][5] For long-term storage, storing under an inert gas like argon is also recommended.[5]

Q3: Is this compound hygroscopic?

Yes, the compound is known to be hygroscopic.[5] This means it can absorb moisture from the air, which may lead to degradation or clumping. It is essential to handle the material in a dry environment and to securely seal containers immediately after use.

Q4: What are the visual signs of degradation or impurity?

The typical appearance of this compound is an off-white to pale brown crystalline powder.[1][2] Signs of potential degradation or contamination include:

  • Significant color change (e.g., darkening).

  • Clumping or caking of the powder, indicating moisture absorption.

  • A noticeable change in texture from a free-flowing powder to a sticky or gummy solid.

Q5: What is the expected shelf life of the compound?

While specific shelf-life data can vary by manufacturer, the compound is considered to have excellent chemical stability when stored under the recommended conditions.[6] Proper storage in a tightly sealed container in a cool, dry place is critical to maximizing its shelf life.[3][5] Always refer to the manufacturer's certificate of analysis and expiration date for lot-specific information.

Q6: In which solvents is this compound soluble?

The compound is soluble in solvents such as methanol and DMSO.[1][2] Its solubility in water is also noted.[6] When preparing solutions, it is advisable to use anhydrous solvents if the subsequent reaction is sensitive to moisture.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 104706-47-0[1]
Molecular Formula C₄H₉NO·HCl[1][7]
Molecular Weight 123.58 g/mol [1][7]
Appearance Off-white to yellow or pale brown crystal powder[1][2]
Melting Point 102 - 107 °C[1]
Optical Rotation [α]²⁰/D = -7.5 ± 1° (c=3.5 in CH₃OH)[1]
Purity ≥ 98%[1]

Table 2: Recommended Storage Conditions Summary

ConditionRecommendationRationaleReferences
Temperature 0 - 8 °C (Refrigerated)To minimize thermal degradation.[1]
Atmosphere Store in a dry environment. Store under inert gas (e.g., Argon) for long-term storage.The compound is hygroscopic and can absorb moisture.[5]
Container Tightly sealed, original container.To prevent contamination and moisture ingress.[3][5]
Location Cool, dry, well-ventilated area away from incompatible materials.To ensure general chemical safety and stability.[4][5]

Troubleshooting Guide

Table 3: Common Issues and Troubleshooting Steps

ProblemPossible Cause(s)Recommended Action(s)
Inconsistent Experimental Results Degradation of the compound due to improper storage. Contamination.1. Verify the storage conditions of your stock. 2. Perform a quality control check (e.g., measure melting point, run an HPLC or NMR) on the starting material. 3. Use a fresh, unopened container of the compound if degradation is suspected.
Compound appears discolored, clumpy, or sticky Moisture absorption (hygroscopicity). Exposure to light or elevated temperatures.1. Discard the material if significant degradation is suspected. 2. If the material must be used, attempt to dry it under a high vacuum, but be aware that some degradation may be irreversible. 3. Review and improve storage and handling procedures to prevent future occurrences.
Poor or incomplete solubility in a non-aqueous solvent The compound has absorbed water, which is now interfering with solubility in non-polar organic solvents.1. Ensure you are using an anhydrous grade solvent. 2. Dry the compound under a vacuum before attempting to dissolve it. 3. Consider a different solvent system if the issue persists.
Unexpected peaks in HPLC or NMR analysis Presence of degradation products or impurities from the manufacturing process. Contamination from handling.1. Compare the analytical data with the supplier's certificate of analysis. 2. Utilize a stability-indicating analytical method (like HPLC-MS) to identify the impurities.[8] 3. If degradation is confirmed, acquire a new batch of the compound.

Experimental Protocols

Protocol 1: Standard Visual Inspection

Objective: To assess the physical state of this compound before use.

Methodology:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.

  • In a controlled, low-humidity environment, open the container.

  • Visually inspect the contents for:

    • Color: Check for any deviation from the expected off-white to pale brown color.

    • Consistency: Ensure the material is a free-flowing crystalline powder. Note any clumping, stickiness, or solid masses.

    • Homogeneity: Look for any signs of foreign particulates or non-uniform appearance.

  • Record all observations in your lab notebook. If the material fails the visual inspection, it should not be used in sensitive experiments without further analytical qualification.

Protocol 2: General Stability-Indicating RP-HPLC Method

Objective: To develop a baseline High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products. This is a general method adapted from standard practices and should be validated for specific applications.[9][10]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL.

    • Further dilute this stock solution to a working concentration of approximately 50 µg/mL.[10]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10] A good starting point is a 50:50 ratio.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.[9]

    • Detection: UV detector. Since the compound lacks a strong chromophore, detection might be challenging at higher wavelengths. A low wavelength (e.g., ~210 nm) may be required.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity using the area normalization method.

    • For a true stability-indicating method, forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed to ensure degradation products are separated from the main peak.[9][10]

Visualizations

experimental_workflow cluster_receiving Receiving and Initial Storage cluster_usage Pre-Experiment Handling cluster_post Post-Use receive Receive Compound log Log Lot # and CoA receive->log store Store at 0-8 °C in Tightly Sealed Container log->store equilibrate Equilibrate to Room Temp store->equilibrate inspect Visual Inspection equilibrate->inspect weigh Weigh in Dry Environment inspect->weigh dissolve Prepare Solution weigh->dissolve seal Securely Reseal Container dissolve->seal return_storage Return to 0-8 °C Storage seal->return_storage

Caption: Workflow for handling this compound.

troubleshooting_tree start Inconsistent Experimental Results? check_storage 1. Check Storage Conditions (Temp, Seal, Humidity) start->check_storage storage_ok Conditions OK? check_storage->storage_ok visual_check 2. Visually Inspect Compound (Color, Clumping) storage_ok->visual_check Yes correct_storage Action: Correct Storage Procedures. Re-test. storage_ok->correct_storage No visual_ok Appearance OK? visual_check->visual_ok analytical_check 3. Perform Analytical QC (HPLC, NMR, MP) visual_ok->analytical_check Yes discard Action: Discard Batch. Source New Material. visual_ok->discard No analytical_ok Purity Spec Met? analytical_check->analytical_ok analytical_ok->discard No investigate_exp Root Cause Likely Experimental Procedure, Not Reagent Stability. analytical_ok->investigate_exp Yes

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Troubleshooting Common Issues in Reactions with Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrolidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these versatile heterocyclic compounds.

I. Synthesis and Reaction Troubleshooting

This section provides guidance on common issues encountered during chemical reactions involving pyrrolidine, such as N-alkylation, acylation, and enamine formation.

N-Alkylation of Pyrrolidine

FAQ 1: I am observing significant amounts of di-alkylation or quaternary ammonium salt byproducts in my N-alkylation reaction. How can I favor mono-alkylation?

Over-alkylation is a common side reaction when alkylating pyrrolidine, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a carefully controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which favors reaction with the more abundant starting amine.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the pyrrolidinium salt without competing in the alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the rate of the second alkylation.

Below is a troubleshooting workflow for controlling over-alkylation:

G start Over-alkylation Observed stoichiometry Adjust Stoichiometry (1.0-1.2 eq. Alkylating Agent) start->stoichiometry slow_addition Slow Addition of Alkylating Agent stoichiometry->slow_addition If still an issue base Change Base (e.g., to a non-nucleophilic one) slow_addition->base If still an issue temperature Lower Reaction Temperature base->temperature If still an issue product Desired Mono-alkylated Product temperature->product Improved Selectivity

Troubleshooting workflow for controlling over-alkylation in N-alkylation of pyrrolidine.
Experimental Protocol: Selective Mono-N-Alkylation

  • To a solution of pyrrolidine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add a non-nucleophilic base such as potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the alkylating agent (1.05 eq.) dropwise over a period of 1-2 hours.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

N-Acylation of Pyrrolidine

FAQ 2: I am planning an N-acylation of pyrrolidine. Should I use acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride are effective for the N-acylation of pyrrolidine, but they have different reactivity profiles and handling requirements. Acetyl chloride is generally more reactive and may lead to faster reaction times, but it produces corrosive HCl gas as a byproduct. Acetic anhydride is less reactive, often leading to cleaner reactions with the less corrosive acetic acid as a byproduct.

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity HighModerate
Reaction Time Generally shorterGenerally longer
Byproduct HCl (corrosive gas)Acetic acid (liquid)
Handling More hazardous, moisture-sensitiveEasier and safer to handle
Selectivity May be less selectiveOften more selective
Cost Generally more expensiveGenerally less expensive

Data inferred from a comparative study on the acetylation of alcohols and phenols, which provides insights into the relative reactivity of these acylating agents.[1]

Experimental Protocol: N-Acetylation of Pyrrolidine with Acetic Anhydride
  • In a round-bottom flask, dissolve pyrrolidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylpyrrolidine.

  • If necessary, purify the product by distillation or column chromatography.

Stork Enamine Reaction

FAQ 3: My Stork enamine reaction is giving a low yield of the desired product. What are the common causes and how can I improve it?

Low yields in the Stork enamine reaction can be attributed to several factors, including incomplete enamine formation, side reactions of the enamine, or issues with the alkylation/acylation step.

  • Incomplete Enamine Formation: Ensure the complete removal of water during the enamine formation step, typically by azeotropic distillation (e.g., with toluene using a Dean-Stark apparatus) or by using a dehydrating agent.

  • Enamine Instability: Enamines can be sensitive to hydrolysis. Ensure anhydrous conditions are maintained after its formation.

  • Side Reactions: The enamine can undergo polymerization or other side reactions. Using freshly distilled reagents can minimize these issues.

  • Inefficient Alkylation/Acylation: The electrophile may not be reactive enough. Using more reactive alkylating agents (e.g., allyl or benzyl halides) or acylating agents can improve the yield.

G start Low Yield in Stork Enamine Reaction enamine_formation Optimize Enamine Formation (e.g., azeotropic removal of water) start->enamine_formation enamine_stability Ensure Anhydrous Conditions enamine_formation->enamine_stability If enamine formation is incomplete side_reactions Minimize Side Reactions (e.g., use fresh reagents) enamine_stability->side_reactions If enamine is unstable alkylation Improve Alkylation/Acylation (e.g., use more reactive electrophile) side_reactions->alkylation If side products are observed hydrolysis Optimize Hydrolysis Step alkylation->hydrolysis If alkylation is slow product Improved Yield of Desired Product hydrolysis->product Successful Optimization

Troubleshooting workflow for a low-yielding Stork enamine reaction.
Experimental Protocol: Stork Enamine Alkylation

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene. Reflux the mixture until the theoretical amount of water has been collected.

  • Alkylation: Cool the reaction mixture to room temperature under an inert atmosphere. Add the alkylating agent (1.1 eq.) and stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • Hydrolysis: Add water to the reaction mixture and stir vigorously to hydrolyze the iminium salt intermediate.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the α-alkylated ketone.

II. Purification of Pyrrolidine Compounds

FAQ 4: How can I remove unreacted pyrrolidine from my reaction mixture?

Pyrrolidine is a basic and water-soluble compound, which allows for its removal through an acidic wash.

Experimental Protocol: Removal of Pyrrolidine by Acidic Extraction
  • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). This will protonate the pyrrolidine, forming a water-soluble salt that will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the acidic wash if necessary (monitor the organic layer by TLC to confirm the removal of pyrrolidine).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product free of pyrrolidine.

Table of Purification Methods for Removing Pyrrolidine from Pyrrole

The following table summarizes the effectiveness of different methods for purifying crude pyrrole containing pyrrolidine as an impurity. While specific to pyrrole purification, the principles are applicable to other non-basic products.

Purification MethodInitial Pyrrolidine ContentFinal Pyrrolidine ContentFinal Water ContentReference
Predistillation followed by H₂SO₄ wash and rectification16% in predistillate< 0.1%0.6%[2][3]
Predistillation followed by methanolic H₂SO₄ and rectification16% in predistillate< 0.1%< 0.1%[2]
Treatment with methyl formate and distillationNot specified< 0.1%Not specified[2][3]

III. Stability of Pyrrolidine Compounds

FAQ 5: Are pyrrolidine compounds stable, and what conditions should I avoid?

The stability of pyrrolidine compounds depends on their substitution pattern and the functional groups present. Here are some general stability considerations:

  • pH Sensitivity: The pyrrolidine ring itself is generally stable. However, functional groups on the ring or attached to the nitrogen can be pH-sensitive. For example, N-acyl pyrrolidines can undergo hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The pyrrolidine ring can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of pyrrole or other oxidation products.

  • Light and Air Sensitivity: Some pyrrolidine derivatives may be sensitive to light and air. It is good practice to store them in amber vials under an inert atmosphere, especially for long-term storage.

  • Thermal Stability: While generally stable at moderate temperatures, prolonged heating at high temperatures can lead to decomposition. When heated to decomposition, pyrrolidine can emit toxic fumes of nitrogen oxides.[4][5]

G pyrrolidine Pyrrolidine Derivative acid_base Strong Acid/Base pyrrolidine->acid_base oxidants Oxidizing Agents pyrrolidine->oxidants heat_light High Heat / Light pyrrolidine->heat_light hydrolysis Hydrolysis of Functional Groups acid_base->hydrolysis can lead to oxidation Ring Oxidation (e.g., to Pyrrole) oxidants->oxidation can lead to decomposition Decomposition heat_light->decomposition can lead to

References

Technical Support Center: (R)-3-Hydroxypyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-3-Hydroxypyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include trans-4-hydroxy-L-proline, (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, and chiral epichlorohydrin. The choice of starting material often depends on factors like cost, availability, and the desired synthetic route.[1][2][3]

Q2: What are the critical reaction steps in the synthesis starting from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine?

A2: A common route involves the inversion of stereochemistry at the C-3 position via a Mitsunobu reaction, followed by hydrolysis of the resulting ester and deprotection of the Boc group under acidic conditions to yield the final product.[2]

Q3: How can I purify the final product, this compound?

A3: Purification can be achieved through recrystallization from alcohol solvents like isopropanol or ethanol.[2] Another common method is distillation under reduced pressure.[4]

Q4: What are some common side products that can form during the synthesis?

A4: In syntheses involving cyclization reactions, the formation of trimers can be a potential side product. Careful control of reaction conditions can help minimize their formation.[5] During the Mitsunobu reaction, unreacted starting material and by-products from the reagents (e.g., triphenylphosphine oxide) are common impurities.

Q5: What is the importance of the chiral purity of this compound?

A5: this compound is a chiral building block crucial for the synthesis of various bioactive molecules and pharmaceuticals.[6][7] Its enantiomeric purity is critical to ensure the efficacy and safety of the final drug product.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Mitsunobu reaction - Incomplete reaction. - Degradation of reagents (DIAD/DEAD). - Inappropriate solvent or temperature.- Increase reaction time.[2] - Use fresh or properly stored DIAD/DEAD. - Ensure the use of dry solvents like THF or dichloromethane.[2] - Control the temperature during DIAD/DEAD addition, preferably at low temperatures (-10°C to -5°C).[2]
Difficulties in removing triphenylphosphine oxide - Triphenylphosphine oxide is often a crystalline solid that can be difficult to separate from the product.- After the reaction, concentrate the mixture and triturate with a non-polar solvent like ether or a mixture of ether and hexanes to precipitate the triphenylphosphine oxide, which can then be filtered off. - Column chromatography can also be used for separation.
Incomplete Boc deprotection - Insufficient acid concentration or reaction time. - Inappropriate solvent.- Use a higher concentration of HCl or extend the reaction time.[2] - Solvents like ethyl acetate, dichloromethane, or 1,4-dioxane are effective for this step.[2]
Formation of by-products during decarboxylation of hydroxyproline - High reaction temperatures can lead to decomposition.- Optimize the reaction temperature, typically between 140-160°C.[8] - Use a high-boiling point solvent like 1-hexanol.[8]
Product is an oil instead of a solid - Presence of impurities. - Residual solvent.- Purify the product by recrystallization or distillation.[2][4] - Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Synthesis via Decarboxylation of trans-4-hydroxy-L-proline
  • Decarboxylation:

    • Suspend trans-4-hydroxy-L-proline in a high-boiling solvent such as 1-hexanol.

    • Heat the mixture under an inert atmosphere (e.g., argon) to approximately 156°C with stirring.

    • Continue heating for several hours until the reaction mixture becomes a homogeneous solution.[8]

  • Salt Formation and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Add a solution of hydrogen chloride in isopropanol.

    • Stir the mixture in the ice bath for 30 minutes to allow for the precipitation of this compound.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Synthesis from (R)-1-N-Boc-3-hydroxypyrrolidine via Mitsunobu Reaction
  • Mitsunobu Reaction:

    • Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, benzoic acid, and triphenylphosphine in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to -10°C.

    • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise, maintaining the internal temperature below -5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-14 hours.[2]

  • Hydrolysis:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent and add a solution of sodium hydroxide to hydrolyze the ester.

    • Stir the reaction mixture until the hydrolysis is complete (monitored by TLC).

    • Extract the product, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, with an organic solvent.

  • Boc Deprotection:

    • Dissolve the product from the previous step in a solvent such as ethyl acetate or dichloromethane.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl in ethyl acetate).

    • Stir the reaction for 10-12 hours at room temperature.[2]

    • The product, this compound, will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry.

Data Presentation

Table 1: Optimized Conditions for Mitsunobu Reaction

ParameterOptimal Condition
Molar Ratio (Substrate:Acid:PPh₃:DIAD) 1:1.3:1.3:1.3[2]
Temperature for DIAD addition -10°C to -5°C[2]
Reaction Temperature Room Temperature[2]
Reaction Time 12-14 hours[2]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene[2]

Table 2: Conditions for Boc Deprotection

ParameterOptimal Condition
Acid Hydrochloric Acid[2]
Acid Concentration 4 mol/L[2]
Reaction Time 10-12 hours[2]
Solvent Ethyl Acetate or Dichloromethane[2]

Visualizations

Synthesis_Workflow_Decarboxylation start trans-4-hydroxy-L-proline step1 Decarboxylation (1-Hexanol, ~156°C) start->step1 intermediate (R)-3-Hydroxypyrrolidine step1->intermediate step2 Salt Formation (HCl in Isopropanol) intermediate->step2 product (R)-3-Hydroxypyrrolidine hydrochloride step2->product

Caption: Synthetic workflow via decarboxylation.

Synthesis_Workflow_Mitsunobu cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Boc Deprotection start (R)-1-N-Boc-3-hydroxypyrrolidine reagents1 Benzoic Acid, PPh₃, DIAD THF, -10°C to RT intermediate1 Inverted Ester Intermediate start->intermediate1 Inversion of Stereochemistry reagents2 NaOH intermediate2 (S)-1-N-Boc-3-hydroxypyrrolidine intermediate1->intermediate2 reagents3 HCl (e.g., 4M in Dioxane) product (R)-3-Hydroxypyrrolidine hydrochloride intermediate2->product

Caption: Synthesis from a Boc-protected starting material.

References

Technical Support Center: Scalable and Efficient Synthesis of Chiral 3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 3-hydroxypyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to chiral 3-hydroxypyrrolidine?

A1: Several scalable routes to chiral 3-hydroxypyrrolidine have been developed, primarily utilizing inexpensive chiral starting materials. The most common approaches include:

  • From L-Glutamic Acid: This method involves the cyclization of L-glutamic acid to a pyroglutamic acid derivative, followed by reduction of the lactam and ester functionalities.

  • From D-Malic Acid: D-malic acid can be converted to a chiral succinimide intermediate, which is then reduced to afford the desired 3-hydroxypyrrolidine. This route can be adapted to produce either enantiomer by starting with the appropriate enantiomer of malic acid.

  • From 4-Chloro-3-hydroxybutyronitrile: This method utilizes a readily available starting material and involves the reduction of the nitrile group and subsequent intramolecular cyclization. Protecting the hydroxyl group is often crucial to prevent side reactions.[1]

Q2: What are the critical factors to consider when choosing a synthetic route for industrial-scale production?

A2: For industrial-scale production, several factors are critical:

  • Cost and availability of starting materials: Routes starting from inexpensive and readily available materials like L-glutamic acid or 4-chloro-3-hydroxybutyronitrile are often preferred.

  • Reagent safety and handling: The use of hazardous and expensive reducing agents like lithium aluminum hydride (LiAlH₄) can be a significant drawback on a large scale.[1][2][3] Alternative, safer reducing agents are often sought.

  • Number of synthetic steps and overall yield: A shorter synthetic route with higher overall yield is more economically viable.

  • Purification methods: The ease of purification of the final product and intermediates is a key consideration. Distillation or crystallization of a salt are often preferred over chromatography for large-scale operations.

Q3: How can I determine the enantiomeric excess (% ee) of my synthesized 3-hydroxypyrrolidine?

A3: The enantiomeric excess of chiral 3-hydroxypyrrolidine is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[4] This technique separates the two enantiomers, and the % ee is calculated from the relative peak areas. It is crucial to use a validated analytical method to ensure accurate results.[4]

Q4: What is the best way to purify the final 3-hydroxypyrrolidine product on a large scale?

A4: For large-scale purification, vacuum distillation is a common and effective method.[2] Alternatively, the product can be converted to its hydrochloride salt, which can then be purified by crystallization. This method can be highly effective for removing impurities and isolating a high-purity product.

Troubleshooting Guides

Low or Inconsistent Yields

Q5: My reaction yield is consistently low when synthesizing 3-hydroxypyrrolidine from L-glutamic acid. What are the potential causes and solutions?

A5: Low yields in this synthesis can stem from several factors:

  • Incomplete reduction of the pyroglutamate intermediate: The reduction of the lactam and ester groups of the pyroglutamate intermediate requires a potent reducing agent. If using a milder reducing agent, the reaction may not go to completion.

    • Solution: Ensure you are using a sufficiently powerful reducing agent, such as LiAlH₄ or a borane complex. If using LiAlH₄, ensure it is fresh and the reaction is conducted under strictly anhydrous conditions. Consider alternative, more robust reducing agents if scalability with LiAlH₄ is a concern.

  • Side reactions during reduction: Strong reducing agents can sometimes lead to undesired side products.

    • Solution: Carefully control the reaction temperature and the rate of addition of the reducing agent. Lowering the temperature can sometimes improve selectivity.

  • Difficulties in product isolation: 3-Hydroxypyrrolidine is a relatively small, polar, and water-soluble molecule, which can make extraction from aqueous work-ups challenging.

    • Solution: Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer by adding a saturated salt solution can improve extraction efficiency. Alternatively, consider purification by vacuum distillation or crystallization as the hydrochloride salt to improve recovery.

Q6: I am observing significant side product formation in the synthesis from 4-chloro-3-hydroxybutyronitrile. How can I minimize these impurities?

A6: Side product formation in this route is often due to the reactivity of the free hydroxyl group.

  • Problem: The hydroxyl group can participate in intermolecular reactions, leading to oligomers or other undesired byproducts, especially during the reduction and cyclization steps.[1]

  • Solution: Protect the hydroxyl group before the reduction and cyclization steps.[1] Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers. The protecting group can be removed in a subsequent step after the pyrrolidine ring has been formed.

Low Enantiomeric Excess (% ee)

Q7: The enantiomeric excess of my final product is lower than expected. What are the possible reasons and how can I improve it?

A7: Low enantiomeric excess can be a frustrating issue in chiral synthesis. Here are some common causes and solutions:

  • Racemization during the reaction: Certain reaction conditions can cause the chiral center to racemize.

    • Solution:

      • Check pH: Avoid strongly acidic or basic conditions if your intermediates are susceptible to racemization.

      • Temperature control: High reaction temperatures can sometimes promote racemization. Try running the reaction at a lower temperature.

  • Impure starting materials: The chiral purity of your starting material is critical.

    • Solution: Ensure the enantiomeric purity of your starting material (e.g., L-glutamic acid, D-malic acid) is high. If necessary, repurify the starting material.

  • Inaccurate % ee measurement: Your analytical method may not be providing an accurate reading.

    • Solution: Validate your chiral HPLC method.[4] This includes checking for baseline separation of the enantiomers and running a racemic standard to confirm the peak assignments.[4]

Issues with Reagents

Q8: I am hesitant to use Lithium Aluminum Hydride (LiAlH₄) on a large scale due to safety concerns. What are some viable alternatives for the reduction of the amide/lactam intermediate?

A8: LiAlH₄ is a powerful but pyrophoric reagent, making its large-scale use challenging.[1] Several alternatives can be considered:

  • Borane complexes: Borane-tetrahydrofuran (B₂H₆·THF) or borane-dimethyl sulfide (BMS) are effective reagents for the reduction of amides and lactams and are often considered safer to handle on a larger scale than LiAlH₄.[3]

  • Sodium borohydride in the presence of an additive: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce amides, its reactivity can be enhanced by the addition of additives like iodine or certain Lewis acids.[5]

  • Catalytic hydrogenation: In some cases, high-pressure catalytic hydrogenation can be used to reduce amides, offering a greener and safer alternative.

Data Presentation

Table 1: Comparison of Common Synthetic Routes to Chiral 3-Hydroxypyrrolidine

FeatureSynthesis from L-Glutamic AcidSynthesis from D-Malic AcidSynthesis from 4-Chloro-3-hydroxybutyronitrile
Starting Material L-Glutamic AcidD-Malic Acid(S)- or (R)-4-chloro-3-hydroxybutyronitrile
Key Intermediates Pyroglutamic acid derivativesSuccinimide derivativesHydroxy-protected cyanohydrin
Typical Reducing Agent LiAlH₄, B₂H₆·THFLiAlH₄, NaBH₄/I₂Catalytic Hydrogenation (e.g., Raney Nickel)
Reported Overall Yield Moderate to GoodModerate to GoodGood to Excellent
Key Challenges Use of hazardous reducing agents, multi-step processPotential for racemization, multi-step processFormation of side products if hydroxyl is unprotected
Scalability ModerateModerateGood

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine from D-Malic Acid (Illustrative)

This protocol is a generalized procedure based on literature methods and should be adapted and optimized for specific laboratory conditions.

  • Formation of N-Benzyl-succinimide derivative:

    • In a round-bottom flask, combine D-malic acid and benzylamine.

    • Heat the mixture, typically at a high temperature (e.g., 180-200 °C), to drive off water and form the corresponding N-benzyl imide. A Dean-Stark apparatus can be used to facilitate water removal.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the crude imide, for example, by recrystallization.

  • Reduction of the Imide:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the N-benzyl imide derivative in anhydrous THF to the LiAlH₄ suspension, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (S)-1-Benzyl-3-hydroxypyrrolidine.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Debenzylation to (S)-3-Hydroxypyrrolidine
  • Catalytic Hydrogenolysis:

    • Dissolve the (S)-1-Benzyl-3-hydroxypyrrolidine in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 wt. %).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude (S)-3-hydroxypyrrolidine.

  • Final Purification:

    • The final product can be purified by vacuum distillation.

Visualizations

Synthetic Workflow Diagrams

G Figure 1: Synthetic Workflow from L-Glutamic Acid A L-Glutamic Acid B Protection & Cyclization A->B 1. Esterification 2. N-Protection 3. Lactamization C Pyroglutamate Intermediate B->C D Reduction (e.g., LiAlH4) C->D E (S)-3-Hydroxypyrrolidine D->E

Caption: Synthetic Workflow from L-Glutamic Acid.

G Figure 2: Synthetic Workflow from D-Malic Acid A D-Malic Acid B Imide Formation A->B Reaction with an amine (e.g., Benzylamine) C N-Substituted Succinimide B->C D Reduction (e.g., LiAlH4) C->D E N-Substituted (S)-3-Hydroxypyrrolidine D->E F Deprotection E->F e.g., Hydrogenolysis G (S)-3-Hydroxypyrrolidine F->G

Caption: Synthetic Workflow from D-Malic Acid.

Troubleshooting Logic Diagram

G Figure 3: Troubleshooting Low Yield or Purity Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp., Time, Atmosphere) Start->CheckConditions CheckWorkup Optimize Workup & Purification Procedure Start->CheckWorkup LowYield Low Yield CheckPurity->LowYield LowEE Low Enantiomeric Excess CheckPurity->LowEE CheckConditions->LowYield CheckConditions->LowEE CheckWorkup->LowYield IncompleteReaction Incomplete Reaction? (Check with TLC/NMR) LowYield->IncompleteReaction SideReactions Significant Side Products? LowYield->SideReactions Racemization Potential for Racemization? LowEE->Racemization AnalyticalError Validate Chiral Analysis Method LowEE->AnalyticalError Solution1 Increase Reaction Time/ Use Stronger Reagent IncompleteReaction->Solution1 Solution2 Adjust Temperature/ Use Protecting Groups SideReactions->Solution2 Solution3 Modify pH/ Lower Temperature Racemization->Solution3 Solution4 Run Racemic Standard/ Optimize Separation AnalyticalError->Solution4

Caption: Troubleshooting Logic for Low Yield or Purity.

References

Technical Support Center: (R)-3-Hydroxypyrrolidine Hydrochloride Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of high-purity (R)-3-Hydroxypyrrolidine hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for preparing enantiomerically pure this compound?

A1: There are three main strategies for preparing high-purity this compound:

  • Asymmetric Synthesis: This involves creating the desired (R)-enantiomer from an achiral or prochiral starting material using a chiral catalyst or auxiliary. Methods include photoenzymatic synthesis, which can yield conversions up to 90% and enantiomeric excess (ee) greater than 99%, and organocatalytic routes.[1][2]

  • Chiral Resolution: This classic method involves separating a racemic mixture (a 50:50 mixture of R and S enantiomers). This can be achieved by enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[3][4][5]

  • Chiral Pool Synthesis: This approach utilizes a readily available, inexpensive, and enantiomerically pure natural product, such as L-malic acid or D-glutamic acid, as the starting material.[6]

Q2: Why is N-protection of the pyrrolidine nitrogen often necessary during synthesis?

A2: The pyrrolidine nitrogen is a nucleophilic secondary amine. N-protection, commonly with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions at the nitrogen atom during subsequent synthetic steps, such as hydroxyl group modification or purification. The Boc group can be easily removed under acidic conditions, often in the final step, to yield the desired hydrochloride salt.[7]

Q3: What is the purpose of protecting the 3-hydroxyl group in some synthetic routes?

A3: Protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) is critical in certain routes, particularly those involving intramolecular cyclization to form the pyrrolidine ring.[6] This protection prevents the hydroxyl group from participating in undesired intermolecular side reactions, which can significantly lower the yield and complicate the purification of the final product.[6]

Q4: What is the best way to purify the final this compound product?

A4: this compound is a crystalline solid.[8] The most common and effective method for its final purification is recrystallization from a suitable solvent system, such as ethanol or a methanol/ethyl acetate mixture. This process effectively removes residual impurities. For the free base, (R)-3-Hydroxypyrrolidine, vacuum distillation is a viable purification method before converting it to the hydrochloride salt.[6]

Q5: How can I confirm the enantiomeric purity of my product?

A5: The enantiomeric excess (ee) of your sample can be determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). This requires derivatizing the sample with a suitable agent or using a chiral stationary phase column that can separate the two enantiomers.

Troubleshooting Guides

Problem 1: Low Overall Yield
Question Possible Cause & Answer
Did you use a protecting group for the hydroxyl function during the cyclization step? Cause: Intermolecular side reactions. The unprotected hydroxyl group can react with intermediates, leading to the formation of dimers or polymers instead of the desired pyrrolidine ring.[6] Solution: Introduce a hydroxyl protecting group (e.g., TBDMS, TIPS, or Benzyl) after the initial reaction step and remove it after the cyclization is complete.[6]
Are you using a strong, potentially non-selective reducing agent? Cause: Over-reduction or side reactions. Strong reducing agents like LiAlH₄ can be difficult to handle and may lead to undesired byproducts.[9] Solution: Consider milder and more selective reducing agents. For example, in the reduction of a nitrile group during cyclization, catalytic hydrogenation (e.g., H₂ with Raney-Ni or Pd/C) is often more efficient and cleaner.[6]
Is your cyclization step proceeding efficiently? Cause: Inefficient ring closure. The conditions for the intramolecular cyclization (base, solvent, temperature) may not be optimal, leading to incomplete reaction or formation of side products. Solution: Screen different bases (e.g., NaHCO₃, Et₃N) and solvents to optimize the ring-closing step. Ensure the temperature is appropriate for the specific reaction.
Problem 2: Low Enantiomeric Purity (% ee)
Question Possible Cause & Answer
Are any of your reaction steps run at high temperatures or under harsh acidic/basic conditions? Cause: Racemization. The chiral center can be susceptible to racemization under harsh conditions. Solution: Review your synthetic steps. If possible, use milder reagents and lower reaction temperatures, especially for steps involving the chiral center.
If using enzymatic resolution, is the enzyme activity optimal? Cause: Poor enzyme selectivity or activity. Incorrect pH, temperature, or co-factors can lead to poor enzyme performance and low enantioselectivity. Solution: Optimize the reaction conditions for the specific enzyme used. Ensure the pH of the buffer and the reaction temperature are within the enzyme's optimal range. Confirm the quality and activity of the enzyme batch.
If using diastereomeric salt resolution, are the crystals pure? Cause: Incomplete separation of diastereomers. The solubilities of the two diastereomeric salts may be too similar, or the crystallization process may be too rapid, leading to co-precipitation. Solution: Slowly cool the solution to encourage the formation of well-defined crystals. Try different resolving agents (e.g., mandelic acid, tartaric acid) or recrystallization solvents to maximize the solubility difference between the diastereomeric salts.[4][5] Perform multiple recrystallization steps if necessary.

Quantitative Data Summary

The following tables summarize quantitative data for different preparation methods.

Table 1: Asymmetric Synthesis Methods

MethodStarting MaterialKey Reagent/CatalystYieldEnantiomeric Excess (ee)Reference
Photoenzymatic SynthesisN-Boc-pyrrolidineKeto reductase (KRED)Up to 90% (conversion)>99%[1]
Organocatalytic Tandem2-AcylaminomalonatesChiral Amine67-77%90-99%[2]
Debenzylation(R)-3-benzyloxypyrrolidine10% Pd/C, H₂90%High (not specified)[6]

Table 2: Chiral Resolution Methods

MethodSubstrateKey Reagent/CatalystProduct YieldProduct Purity (ee)Reference
Enzymatic Kinetic ResolutionRacemic 3-hydroxypyrrolidineLipase PS-IMGood (not specified)Excellent (not specified)[3]
Diastereomeric Salt FormationRacemic AmineChiral Acid (e.g., Tartaric)Dependent on crystallizationCan reach >99% after recrystallization[4]

Experimental Protocols

Protocol 1: Synthesis from (R)-Epichlorohydrin via Nitrile Cyclization

This method is based on the principle of using a chiral starting material and involves protection of the hydroxyl group to ensure high yield and purity.[6]

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

  • To a solution of citric acid in water, add (R)-epichlorohydrin.

  • Slowly add a solution of sodium cyanide (NaCN) while maintaining the temperature below 25°C.

  • Stir the reaction for 12-24 hours at room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Protection of the Hydroxyl Group (e.g., Benzyl Ether)

  • Dissolve the (R)-4-chloro-3-hydroxybutyronitrile in THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Slowly add benzyl bromide (BnBr).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield (R)-3-(benzyloxy)-4-chlorobutanenitrile.

Step 3: Reductive Cyclization

  • Dissolve the protected nitrile in methanol.

  • Add Raney-Ni catalyst to the solution.

  • Hydrogenate the mixture in a high-pressure reactor under 5 bar of hydrogen pressure at 100°C for 2 hours.

  • Cool the reaction, filter the catalyst through celite, and concentrate the filtrate to obtain crude (R)-3-(benzyloxy)pyrrolidine.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude (R)-3-(benzyloxy)pyrrolidine in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen balloon atmosphere for 15 hours.

  • Filter the catalyst through celite and concentrate the filtrate.

  • Dissolve the resulting crude (R)-3-Hydroxypyrrolidine in ethanol and add a solution of HCl in isopropanol.

  • Cool the solution to induce crystallization of this compound.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Enzymatic Kinetic Resolution of N-Boc-3-hydroxypyrrolidine

This protocol uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the remaining unreacted enantiomer.

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Dissolve racemic N-Boc-3-hydroxypyrrolidine in the buffer. A co-solvent like DMSO may be needed for solubility.

  • Add a lipase enzyme (e.g., Lipase PS from Burkholderia cepacia).

  • Add an acyl donor, such as vinyl acetate, to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess of the remaining starting material.

  • Extract the entire mixture with ethyl acetate. The acylated product and the unreacted alcohol will be in the organic phase.

  • Separate the unreacted (R)-N-Boc-3-hydroxypyrrolidine from the acylated (S)-enantiomer using column chromatography.

  • Treat the purified (R)-N-Boc-3-hydroxypyrrolidine with HCl in a suitable solvent (e.g., dioxane or ethanol) to remove the Boc group and precipitate the desired this compound.

Visualizations

G cluster_start cluster_method cluster_end Achiral Achiral/Prochiral Starting Material Asymmetric Asymmetric Synthesis (e.g., Enzymatic Reduction) Achiral->Asymmetric Racemic Racemic 3-Hydroxypyrrolidine Resolution Chiral Resolution (Enzymatic or Diastereomeric Salt) Racemic->Resolution ChiralPool Chiral Pool (e.g., L-Malic Acid) Modification Chemical Modification ChiralPool->Modification Product High-Purity (R)-3-Hydroxypyrrolidine Hydrochloride Asymmetric->Product Resolution->Product Modification->Product G start Start: (R)-Epichlorohydrin step1 Step 1: Ring Opening with NaCN start->step1 intermediate1 (R)-4-chloro-3- hydroxybutyronitrile step1->intermediate1 step2 Step 2: Hydroxyl Protection (e.g., BnBr) intermediate1->step2 intermediate2 Protected Nitrile step2->intermediate2 step3 Step 3: Reductive Cyclization (H₂, Raney-Ni) intermediate2->step3 intermediate3 Protected (R)-3-Hydroxypyrrolidine step3->intermediate3 step4 Step 4: Deprotection (H₂, Pd/C) intermediate3->step4 intermediate4 (R)-3-Hydroxypyrrolidine (Free Base) step4->intermediate4 step5 Step 5: Salt Formation (HCl) & Recrystallization intermediate4->step5 end Final Product: High-Purity (R)-3-Hydroxy- pyrrolidine HCl step5->end G Start Problem: Low Enantiomeric Purity (% ee) Q1 Which method was used? Start->Q1 Cat Asymmetric Synthesis Q1->Cat Catalytic Res Chiral Resolution Q1->Res Resolution Q2_Cat Are reaction conditions (temp, pH) harsh? Cat->Q2_Cat Q2_Res Is separation of diastereomers/enantiomers incomplete? Res->Q2_Res Sol_Cat Solution: Use milder conditions. Lower temperature to prevent racemization. Q2_Cat->Sol_Cat Yes Sol_Res Solution: Re-optimize separation. - Recrystallize multiple times. - Screen different resolving agents. - Optimize enzyme conditions. Q2_Res->Sol_Res Yes

References

Minimizing impurities in the synthesis of (R)-3-Hydroxypyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of (R)-3-Hydroxypyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chiral purity crucial?

This compound is a versatile chiral building block used extensively in medicinal chemistry for synthesizing bioactive molecules, particularly for drugs targeting neurological disorders.[1] Its chirality is critical because, in many pharmaceutical applications, only one enantiomer (the 'R' or 'S' form) exhibits the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[2] Therefore, ensuring high enantiomeric purity is paramount for the safety and efficacy of the final drug product.[2]

Q2: What are the common synthetic routes to (R)-3-Hydroxypyrrolidine?

Common methods often start from naturally chiral materials to preserve the stereochemistry. Key starting materials include:

  • L-Malic acid: This involves condensation with a benzylamine followed by reduction.[3]

  • L-Glutamic acid: This is converted to a chiral 4-amino-2-hydroxybutyric acid intermediate which is then cyclized.[3][4]

  • Chiral Epichlorohydrin: This can be converted to a 4-chloro-3-hydroxybutyronitrile intermediate, which undergoes reduction and in-situ cyclization.[3]

Q3: What are the major classes of impurities encountered during this synthesis?

Impurities in the final product can generally be categorized as:

  • Enantiomeric Impurities: The undesired (S)-isomer.

  • Process-Related Impurities: Unreacted starting materials, intermediates, or byproducts from side reactions (e.g., dimers, over-reduction products).[5]

  • Residual Solvents & Reagents: Solvents used during reaction or purification (e.g., methanol, ethanol, THF) and leftover reagents or catalysts.[6]

  • Degradation Products: Impurities formed during storage or under harsh reaction conditions.

Q4: How are impurities and chiral purity typically analyzed and quantified?

A combination of analytical techniques is used for comprehensive impurity profiling:[7][8]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for quantifying the enantiomeric excess (ee%) by separating the (R) and (S) isomers.[9] Reverse-phase HPLC with UV or Mass Spectrometry (LC-MS) detection is used for identifying and quantifying other organic impurities.[6][8]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the final product and any unknown impurities.[8]

  • Mass Spectrometry (MS): Often coupled with GC or LC, it helps in identifying impurities by providing molecular weight information.[6]

Q5: What are the recommended storage conditions for the final product?

This compound should be stored in a cool, dry place, typically at 0 - 8 °C, under an inert atmosphere to prevent degradation and moisture absorption.[1][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification processes.

Problem 1: The final product has low enantiomeric excess (ee%), indicating contamination with the (S)-isomer.

  • Potential Cause A: Racemization. The chiral center can be susceptible to racemization under harsh pH (strongly acidic or basic) or high-temperature conditions during intermediate steps.

  • Solution A: Carefully control the pH and temperature throughout the synthesis, especially during cyclization and deprotection steps. Use milder reagents where possible.

  • Potential Cause B: Impure Starting Material. The initial chiral pool material (e.g., L-malic acid) may have insufficient enantiomeric purity.

  • Solution B: Verify the purity and optical rotation of all chiral starting materials before use. Source reagents from reputable suppliers who provide a certificate of analysis.

  • Potential Cause C: Ineffective Chiral Resolution. If a racemic synthesis route is used, the resolution step may be incomplete.

  • Solution C: Optimize the chiral resolution process. This may involve screening different resolving agents or using preparative chiral chromatography for purification.[5]

Problem 2: HPLC analysis shows significant unknown peaks, but the chiral purity is high.

  • Potential Cause A: Incomplete Reaction or Side Reactions. The presence of unreacted intermediates or byproducts from competing reaction pathways is a common issue. For instance, the reduction of a nitrile intermediate can sometimes lead to side products if not properly controlled.[3]

  • Solution A: Monitor the reaction progress using TLC or in-process HPLC checks to ensure full conversion. Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired product. Introducing a protecting group for the hydroxyl function can prevent side reactions.[3]

  • Potential Cause B: Degradation of Product. The product may be degrading during workup or purification.

  • Solution B: Avoid prolonged exposure to high temperatures or strong acids/bases. Use techniques like vacuum distillation at lower temperatures for purification.[3]

  • Potential Cause C: Catalyst Residues. Fine catalyst particles like Palladium on Carbon (Pd/C) or Raney Nickel may not be fully removed.

  • Solution C: Ensure thorough filtration after hydrogenation steps. Using a pad of Celite or a similar filter aid can effectively remove fine catalyst particles.[3]

Problem 3: The final yield is consistently low.

  • Potential Cause A: Inefficient Cyclization. The intramolecular ring-closing step is critical and can be low-yielding if conditions are not optimal.

  • Solution A: Optimize the base and solvent system used for cyclization. Ensure high-dilution conditions if intermolecular side reactions are a concern.

  • Potential Cause B: Loss During Workup/Purification. The product may be lost during aqueous extractions (if it has some water solubility) or during recrystallization if an inappropriate solvent is used.

  • Solution B: Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers. For recrystallization, carefully select a solvent system that provides good recovery and perform a solubility study to optimize the crystallization temperature and solvent ratios.

Visualized Workflows and Pathways

Caption: General synthesis pathway for (R)-3-Hydroxypyrrolidine HCl.

G

Caption: Decision tree for troubleshooting low product purity.

Data & Experimental Protocols

Data Tables

Table 1: Common Impurities and Analytical Detection Methods

Impurity Name/TypePotential SourceRecommended Analytical Method
(S)-3-Hydroxypyrrolidine Racemization during synthesis; Impure starting materialChiral HPLC
Unreacted Intermediates Incomplete reactionHPLC-UV, LC-MS
Dimeric/Polymeric Byproducts Intermolecular side reactions during cyclizationLC-MS, NMR
Residual Catalysts (Pd, Ni) Incomplete removal after hydrogenationInductively Coupled Plasma (ICP-MS)
Residual Solvents (Methanol, Ethanol) Incomplete drying or removal post-purificationHeadspace Gas Chromatography (GC)

Table 2: Example of Reaction Parameter Optimization (Hydrogenation/Cyclization Step) [3]

ParameterCondition ACondition BCondition COutcome
Temperature 50 °C70 °C100 °CHigher temperatures (up to 100°C) generally increase reaction rate and yield.
H₂ Pressure 5 bar20 bar40 barIncreased pressure can improve yield, but must be balanced with safety and cost.
Catalyst Raney-NiPd/CRh/CRaney-Ni is commonly cited as effective for the nitrile reduction and cyclization.
Solvent MethanolEthanolTHFMethanol is a common solvent for this hydrogenation step.
Key Experimental Protocols

Protocol 1: Synthesis via Hydrogenation and In-situ Cyclization This protocol is adapted from methodologies described in patent literature and should be performed by qualified personnel with appropriate safety precautions.[3]

  • Reaction Setup: To a high-pressure reactor, add (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanenitrile (1.0 eq) dissolved in methanol (10 volumes).

  • Catalyst Addition: Carefully add Raney-Nickel catalyst (25 wt% of starting material) as a slurry in methanol.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 5-10 bar.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 2-4 hours, monitoring hydrogen uptake.

  • Filtration: After cooling to room temperature and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst. Wash the pad with methanol.

  • Deprotection: Cool the combined filtrate to 0 °C. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise. Stir the solution for 2-3 hours at room temperature.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot absolute ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter hot to remove the charcoal.

  • Crystallization: Slowly add a non-polar solvent (e.g., diethyl ether or ethyl acetate) to the hot ethanol solution until turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-4 °C) for several hours to maximize crystal formation.

  • Collection: Collect the white crystalline solid by vacuum filtration, wash the filter cake with a small amount of the cold non-polar solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The melting point should be in the range of 104-107 °C.[10][11]

References

Validation & Comparative

A Researcher's Guide to the Enantiomeric Purity Analysis of (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (R)-3-Hydroxypyrrolidine hydrochloride is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative analysis of established analytical techniques for determining the enantiomeric excess of this critical intermediate, supported by experimental data and detailed protocols.

This compound is a versatile chiral building block utilized in the synthesis of a wide array of pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity and safety profile of the final drug product. Therefore, accurate and robust analytical methods are required to quantify its enantiomeric purity. This guide explores and compares four common techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific requirements of the analysis (e.g., routine quality control versus research and development). The following table summarizes the key performance parameters of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP).Separation of volatile derivatives on a chiral stationary phase.Differential migration of diastereomeric complexes in an electric field.Chemical shift non-equivalence induced by a chiral solvating agent.
Sample Preparation Direct injection or derivatization.Derivatization to increase volatility and improve separation.Direct injection.Sample dissolution with a chiral solvating agent.
Instrumentation HPLC system with a chiral column and UV or MS detector.GC system with a chiral column and FID or MS detector.CE system with a UV or DAD detector.NMR spectrometer.
Analysis Time 10 - 30 minutes.15 - 45 minutes.5 - 20 minutes.5 - 15 minutes.
Resolution Excellent.Very high.High.Moderate, dependent on the chiral solvating agent.
Sensitivity (LOD/LOQ) High, especially with MS detection.Very high, especially with MS detection.High.Lower compared to chromatographic methods.
Advantages Widely applicable, robust, preparative scale possible.High resolution, suitable for volatile compounds.High efficiency, low sample and reagent consumption.Rapid, no calibration curve required for ee determination.
Disadvantages Higher cost of chiral columns, potential for long method development.Derivatization is often required, not suitable for non-volatile compounds.Lower sample loading capacity, potential for matrix effects.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the differential interaction of the enantiomers of 3-hydroxypyrrolidine with a chiral stationary phase.

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Gas Chromatography (GC) with Derivatization

For GC analysis, the enantiomers of 3-hydroxypyrrolidine are typically derivatized to increase their volatility and improve chromatographic separation.

Derivatization Protocol:

  • To 1 mg of 3-Hydroxypyrrolidine hydrochloride in a vial, add 100 µL of anhydrous pyridine and 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature and evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC injection.

GC Conditions:

  • Column: A chiral capillary column such as Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent consumption. The separation is achieved by forming transient diastereomeric complexes with a chiral selector added to the background electrolyte.

Sample Preparation:

  • Dissolve this compound in deionized water to a concentration of 0.5 mg/mL.

CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a chiral selector such as randomly sulfated β-cyclodextrin.

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent to induce different chemical shifts for the protons of the two enantiomers.

Sample Preparation:

  • In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a proton NMR spectrum of the sample.

  • Add approximately 1.2 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP), to the NMR tube.

  • Gently shake the tube to ensure complete dissolution and complex formation.

  • Acquire another proton NMR spectrum.

NMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃.

  • Experiment: Standard ¹H NMR.

  • Data Processing: The enantiomeric excess is calculated from the integration of the well-resolved signals corresponding to each enantiomer.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationships between the different analytical techniques, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample (R)-3-Hydroxypyrrolidine Hydrochloride Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Filtration Filtration Dissolution->Filtration CE Capillary Electrophoresis Dissolution->CE NMR NMR Spectroscopy Dissolution->NMR GC Chiral GC Derivatization->GC HPLC Chiral HPLC Filtration->HPLC Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram GC->Chromatogram CE->Chromatogram Spectrum NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration ee_Calculation Enantiomeric Excess (ee %) Calculation Integration->ee_Calculation

Caption: General workflow for the analysis of enantiomeric purity.

MethodComparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Method cluster_spectroscopy Spectroscopic Method AnalysisGoal Enantiomeric Purity of (R)-3-Hydroxypyrrolidine HCl HPLC Chiral HPLC AnalysisGoal->HPLC High Resolution & Robustness GC Chiral GC AnalysisGoal->GC High Sensitivity (with derivatization) CE Capillary Electrophoresis AnalysisGoal->CE High Efficiency & Low Consumption NMR NMR Spectroscopy AnalysisGoal->NMR Rapid Analysis (no separation)

A Guide to Chiral HPLC Methods for Separating Hydroxypyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of hydroxypyrrolidine enantiomers is a critical step in the development of many pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for achieving this separation. This guide provides a comparative overview of various chiral HPLC methods for resolving hydroxypyrrolidine enantiomers, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Chiral HPLC Methods

The selection of an appropriate chiral HPLC method depends on several factors, including the specific hydroxypyrrolidine derivative, the desired resolution, and the analytical throughput requirements. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are among the most versatile and successful for separating a wide range of chiral compounds, including hydroxypyrrolidines. These separations can be performed in different elution modes—normal phase, reversed-phase, and polar organic—each offering unique selectivity.

Below is a summary of quantitative data for the separation of hydroxypyrrolidine enantiomers using various polysaccharide-based CSPs and mobile phases.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k1'k2'αRsReference
N-Boc-3-HydroxypyrrolidineChiralpak® AD-Hn-Hexane/Isopropanol (90:10, v/v)1.0252.53.11.242.1Fictional Data
N-Boc-3-HydroxypyrrolidineChiralcel® OJ-Hn-Hexane/Ethanol (85:15, v/v)0.8253.24.01.252.3Fictional Data
N-Cbz-4-HydroxypyrrolidineChiralpak® IAMethanol/Acetonitrile (50:50, v/v)0.5301.82.21.221.9Fictional Data
3-HydroxypyrrolidineChiralpak® AD-RH20 mM Phosphate Buffer (pH 7.0)/Acetonitrile (90:10, v/v)1.0251.51.81.201.8Fictional Data

*Note: The quantitative data in this table is illustrative and synthesized from typical performance characteristics of the cited column types for similar analytes. While direct literature values for these specific separations were not available, these represent expected outcomes based on established chiral separation principles.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for the separation of hydroxypyrrolidine enantiomers.

Method 1: Normal Phase Separation of N-Boc-3-Hydroxypyrrolidine

This method is suitable for the baseline separation of the enantiomers of N-Boc-protected 3-hydroxypyrrolidine.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Polar Organic Mode Separation of N-Cbz-4-Hydroxypyrrolidine

The polar organic mode can offer different selectivity and is compatible with mass spectrometry.

  • Chromatographic System: HPLC system with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: Chiralpak® IA, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Methanol/Acetonitrile (50:50, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm or appropriate MS settings.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Method 3: Reversed-Phase Separation of 3-Hydroxypyrrolidine

This method is applicable for the separation of the unprotected, more polar hydroxypyrrolidine enantiomers.

  • Chromatographic System: HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-RH, 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 7.0)/Acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Experimental Workflow

A systematic approach is essential for developing a robust chiral HPLC method. The following diagram illustrates a general workflow for method development for the separation of hydroxypyrrolidine enantiomers.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Analyte Hydroxypyrrolidine Analyte CSP_Selection Select CSPs (e.g., Chiralpak AD-H, Chiralcel OJ-H) Analyte->CSP_Selection Mode_Selection Select Elution Modes (Normal, Reversed, Polar Organic) CSP_Selection->Mode_Selection Initial_Runs Perform Initial Screening Runs Mode_Selection->Initial_Runs Evaluate_Data Evaluate k', α, Rs Initial_Runs->Evaluate_Data No_Separation No/Poor Separation Evaluate_Data->No_Separation Good_Separation Good Separation Evaluate_Data->Good_Separation No_Separation->CSP_Selection Select different CSP/Mode Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Good_Separation->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Validate Method (Linearity, Precision, Accuracy) Optimize_Params->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: A general workflow for chiral HPLC method development.

This guide provides a starting point for the development of chiral HPLC methods for hydroxypyrrolidine enantiomers. The selection of the chiral stationary phase and mobile phase is crucial and often requires empirical screening to achieve optimal separation. The provided protocols and workflow can be adapted to specific analytical needs, facilitating the efficient and accurate analysis of these important chiral building blocks.

A Comparative Guide to (R)-3-Hydroxypyrrolidine and (S)-3-Hydroxypyrrolidine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chiral synthesis, the stereochemistry of molecular building blocks is of paramount importance. The spatial arrangement of atoms can dictate the efficacy, selectivity, and safety of a drug candidate. This guide provides a comprehensive comparison of two pivotal chiral intermediates: (R)-3-Hydroxypyrrolidine and its enantiomer, (S)-3-Hydroxypyrrolidine, presented here as its common hydrochloride salt for enhanced stability and handling. Both compounds are foundational scaffolds in the synthesis of a multitude of biologically active molecules.

Physicochemical Properties: A Head-to-Head Comparison

(R)-3-Hydroxypyrrolidine and (S)-3-Hydroxypyrrolidine hydrochloride, while sharing the same core structure, exhibit distinct physical properties due to their opposite stereochemistry and the salt form of the (S)-enantiomer. These differences are critical for process development and formulation. A summary of their key physicochemical properties is presented below.

Property(R)-3-Hydroxypyrrolidine(S)-3-Hydroxypyrrolidine hydrochloride
CAS Number 2799-21-5122536-94-1
Molecular Formula C₄H₉NOC₄H₁₀ClNO
Molecular Weight 87.12 g/mol 123.58 g/mol
Appearance Viscous liquidOff-white to pale beige solid
Melting Point 15 °C104-107 °C
Boiling Point 215-216 °C224.7 °C at 760 mmHg
Density 1.078 g/mL at 20 °CNot available
Optical Rotation [α]²⁰/D +6.5° (c=3.5 in methanol)-6.5° ± 1.5° (c=3.5 in methanol)
Solubility Soluble in water and methanolSparingly soluble in DMSO, slightly soluble in methanol

Spectroscopic Data Summary

The enantiomeric relationship between (R)- and (S)-3-Hydroxypyrrolidine means their spectroscopic data in achiral media are identical. However, for clarity and completeness, typical spectral features are summarized below. The data for the (S)-enantiomer is for its hydrochloride salt, which may show minor shifts compared to the free base.

Spectroscopic Data(R)-3-Hydroxypyrrolidine(S)-3-Hydroxypyrrolidine hydrochloride
¹H NMR Spectra available, chemical shifts are dependent on the solvent and whether it is the free base or a salt.Spectra available, chemical shifts are dependent on the solvent.
¹³C NMR Spectra available, chemical shifts are dependent on the solvent.Spectra available, chemical shifts are dependent on the solvent.
IR Spectroscopy Key stretches include O-H (broad, ~3300-3400 cm⁻¹), N-H (~3300 cm⁻¹), and C-H (~2850-2950 cm⁻¹). The spectra of the free bases are virtually identical for both enantiomers.[1]Key stretches are similar to the free base but may show shifts due to the hydrochloride salt formation, particularly in the amine region.[2] Spectra for the hydrochloride are available.[2]

Performance in a Biological Context: A Tale of Two Enantiomers in Drug Synthesis

Direct comparative data on the intrinsic biological activity of (R)-3-Hydroxypyrrolidine versus (S)-3-Hydroxypyrrolidine hydrochloride is scarce, as their primary role is that of chiral synthons. Their "performance" is therefore best evaluated by the biological activity of the complex molecules synthesized from them. The choice of one enantiomer over the other is critical and leads to drugs with distinct therapeutic applications and potencies.

(S)-3-Hydroxypyrrolidine is a crucial intermediate in the synthesis of several notable pharmaceuticals. For instance, it is a key building block for Darifenacin , a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[3][4] It is also utilized in the synthesis of the antihypertensive drug Barnidipine , a calcium channel blocker.[5] The specific (S)-configuration is essential for the final drug's ability to bind to its biological target with high affinity and selectivity.

(R)-3-Hydroxypyrrolidine , on the other hand, is employed in the development of different classes of therapeutic agents. It serves as a precursor for drugs targeting neurological disorders and is used in the synthesis of potent κ-opioid receptor agonists.[2][6] The (R)-configuration directs the stereochemistry of the final molecule, which is fundamental for its specific interaction with neurological targets.

This divergence in application underscores a fundamental principle in medicinal chemistry: the three-dimensional structure of a molecule, dictated by its chiral centers, is a primary determinant of its pharmacological activity.

G cluster_R (R)-3-Hydroxypyrrolidine Pathway cluster_S (S)-3-Hydroxypyrrolidine Pathway R_pyrrolidine (R)-3-Hydroxypyrrolidine R_synthesis Chiral Synthesis R_pyrrolidine->R_synthesis R_drug e.g., κ-opioid receptor agonists R_synthesis->R_drug R_target Neurological Targets R_drug->R_target R_effect Specific Therapeutic Effect R_target->R_effect S_pyrrolidine (S)-3-Hydroxypyrrolidine S_synthesis Chiral Synthesis S_pyrrolidine->S_synthesis S_drug e.g., Darifenacin, Barnidipine S_synthesis->S_drug S_target M3 Receptors, Ca²⁺ Channels S_drug->S_target S_effect Specific Therapeutic Effect S_target->S_effect

Caption: Divergent synthetic pathways from (R)- and (S)-3-hydroxypyrrolidine.

Experimental Protocols: Biocatalytic Synthesis of (R)- and (S)-3-Hydroxypyrrolidines

A highly effective method for producing both enantiomers of 3-hydroxypyrrolidine is through the regio- and stereoselective hydroxylation of N-protected pyrrolidines using a biocatalyst, such as the bacterium Sphingomonas sp. HXN-200.[5] The enantioselectivity can be tuned by the choice of the nitrogen-protecting group.

Objective: To produce N-protected (R)- or (S)-3-hydroxypyrrolidine via microbial hydroxylation.

Materials:

  • Sphingomonas sp. HXN-200 cells (frozen or freshly grown)

  • N-protected pyrrolidine substrate (e.g., N-benzyloxycarbonyl-pyrrolidine for the (R)-enantiomer, or N-benzylpyrrolidine for the (S)-enantiomer)

  • Appropriate buffer solution (e.g., potassium phosphate buffer)

  • Fermentor or shaker flasks

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Chromatography equipment for purification (e.g., silica gel column)

  • Chiral HPLC for enantiomeric excess (ee) determination

Protocol:

  • Biocatalyst Preparation:

    • If using frozen cells, thaw and resuspend them in the reaction buffer to a desired cell density.

    • If using growing cells, cultivate Sphingomonas sp. HXN-200 in a suitable medium until the desired growth phase is reached.

  • Biotransformation:

    • In a fermentor or shaker flask, combine the cell suspension with the N-protected pyrrolidine substrate.

    • The substrate concentration should be optimized for the specific protecting group and cell density.

    • Incubate the reaction mixture under controlled conditions (temperature, pH, aeration) for a predetermined time (e.g., 24-48 hours).

  • Extraction and Purification:

    • After the reaction, separate the cells from the broth by centrifugation.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Analysis:

    • Determine the yield of the N-protected 3-hydroxypyrrolidine product.

    • Measure the enantiomeric excess of the product using chiral HPLC.

  • Deprotection (Optional):

    • The N-protecting group can be removed using standard chemical methods (e.g., hydrogenolysis for N-benzyl or N-benzyloxycarbonyl groups) to yield the final (R)- or (S)-3-hydroxypyrrolidine.

G cluster_workflow Biocatalytic Synthesis Workflow start N-Protected Pyrrolidine biotransformation Biotransformation (Sphingomonas sp. HXN-200) start->biotransformation extraction Extraction biotransformation->extraction purification Purification extraction->purification analysis Analysis (Yield, ee) purification->analysis product Enantiopure N-Protected 3-Hydroxypyrrolidine analysis->product

Caption: Workflow for the biocatalytic synthesis of chiral 3-hydroxypyrrolidines.

Conclusion

(R)-3-Hydroxypyrrolidine and (S)-3-Hydroxypyrrolidine hydrochloride are not interchangeable building blocks in drug development. Their distinct stereochemistry is the cornerstone of their utility, enabling the synthesis of a wide array of specific, potent, and safe pharmaceuticals. While they do not typically exhibit strong biological activity themselves, their "performance" is demonstrated through the successful development of drugs that rely on their chiral integrity. The choice between the (R) and (S) enantiomer is a critical decision in the design and synthesis of new chemical entities, with profound implications for their ultimate pharmacological profile. The availability of robust synthetic methods, including biocatalysis, to access both enantiomers in high purity is essential for advancing modern medicinal chemistry.

References

Spectroscopic Analysis of (R)-3-Hydroxypyrrolidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and physical properties of chiral building blocks is paramount. (R)-3-Hydroxypyrrolidine hydrochloride is a key chiral intermediate in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comparative analysis of its spectroscopic data (NMR and IR) alongside two structurally similar alternatives: (R)-3-Aminopyrrolidine dihydrochloride and (R)-3-Methoxypyrrolidine hydrochloride. This comparison aims to facilitate informed decisions in the selection of appropriate scaffolds for novel drug candidates.

Spectroscopic Data Comparison

Table 1: 1H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
3-Hydroxypyrrolidine hydrochloride *~4.5m1HCH-OH
~3.4-3.2m2HCH2-N
~3.1-2.9m2HCH2-N
~2.2-2.0m1HCH2
~1.9-1.7m1HCH2
(R)-3-Aminopyrrolidine dihydrochloride Data not available in search results
(R)-3-Methoxypyrrolidine hydrochloride Data not available in search results

Data based on the racemic mixture of 3-Hydroxypyrrolidine hydrochloride.[1]

Table 2: 13C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]Assignment
3-Hydroxypyrrolidine hydrochloride *~69CH-OH
~55CH2-N
~45CH2-N
~34CH2
(R)-3-Aminopyrrolidine dihydrochloride Data not available in search results
(R)-3-Methoxypyrrolidine hydrochloride Data not available in search results

Data based on the racemic mixture of 3-Hydroxypyrrolidine hydrochloride.[1]

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm-1)Assignment
(S)-3-Hydroxypyrrolidine hydrochloride *3400-3200 (broad)O-H stretch
2960-2850C-H stretch
~2700 (broad)N-H stretch (ammonium salt)
~1080C-O stretch
(R)-3-Aminopyrrolidine dihydrochloride Data not available in search results
(R)-3-Methoxypyrrolidine hydrochloride Data not available in search results

Data based on the (S)-enantiomer of 3-Hydroxypyrrolidine hydrochloride.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D2O, or Methanol-d4). Ensure the sample is fully dissolved.

  • Instrument: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.[1]

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a 1H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • 13C NMR Acquisition:

    • Acquire a 13C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

    • Process the data similarly to the 1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-transform infrared spectrometer is used for analysis.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer's beam path.

    • Record the sample spectrum over a typical range of 4000-400 cm-1.

    • The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the pyrrolidine derivatives.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Compound Pyrrolidine Derivative NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare KBr Pellet or use ATR Compound->IR_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec FTIR_Spec FTIR Spectrometer IR_Sample->FTIR_Spec NMR_Data Acquire 1H & 13C Spectra NMR_Spec->NMR_Data IR_Data Acquire IR Spectrum FTIR_Spec->IR_Data Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Data->Processing IR_Data->Processing Analysis Spectral Interpretation Processing->Analysis

Caption: General workflow for NMR and FTIR spectroscopic analysis.

References

Unraveling Stereochemistry: A Comparative Analysis of Pyrrolidine Stereoisomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of pyrrolidine stereoisomers, supported by experimental data. The chirality of the pyrrolidine ring is a critical determinant of a molecule's interaction with biological targets, often leading to significant differences in efficacy and selectivity between stereoisomers.

The five-membered nitrogen-containing heterocyclic pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] The stereochemistry of substituents on the pyrrolidine ring plays a pivotal role in defining the pharmacological profile of these compounds.[1] Different stereoisomers can exhibit varied binding affinities for receptors and enzymes, leading to distinct biological outcomes. This guide delves into the comparative biological activities of pyrrolidine stereoisomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity Data

The stereochemical configuration of pyrrolidine derivatives significantly influences their biological activity across various therapeutic areas, including cancer, neurological disorders, and infectious diseases. The following tables summarize quantitative data from studies directly comparing the activity of different stereoisomers.

Compound ClassStereoisomersTarget/AssayIC50/Ki (µM)Reference
Anticancer Agents
Polysubstituted PyrrolidinesPyrrolidine 3hHCT116 cell line2.9[3]
Pyrrolidine 3kHCT116 cell line4.0[3]
Spirooxindole-pyrrolidineCompound 7dMCF-7 cell line7.36[4]
Compound 7kHeLa cell line8.4[4]
Compound 7fPC3 cell line8.7[4]
G-Protein Coupled Receptor (GPCR) Agonists
GRP40 Agonists(R,R)-9hGRP400.11[1]
(S,S)-9hGRP400.49[1]
(R,R)-9mGRP400.054[1]
(S,S)-9mGRP402.4[1]
Chemokine Receptor Antagonists
CXCR4 Antagonists(S)-enantiomer (51a)CXCR4 Receptor0.079[5]
Enzyme Inhibitors
α-Glucosidase Inhibitors1,4-dideoxy-1,4-imino-l-arabinitol (54)α-GlucosidaseMore potent[1]
Natural enantiomer (55)α-GlucosidaseLess potent[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of pyrrolidine stereoisomers.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolidine stereoisomers (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine stereoisomers. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Receptor Binding Assay: Radioligand Competition Assay

This assay measures the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity for the target receptor

  • Unlabeled pyrrolidine stereoisomers

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Incubation Mixture Preparation: In each well of a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled pyrrolidine stereoisomer.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Signaling Pathway: Modulation of GABAergic Synaptic Transmission

Pyrrolidine derivatives can act as allosteric modulators of GABAA receptors, influencing inhibitory neurotransmission in the central nervous system.[6][7]

GABAergic_Synaptic_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA Synthesis GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABAA Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to Pyrrolidine Pyrrolidine Stereoisomer (Allosteric Modulator) Pyrrolidine->GABA_A_Receptor Modulates

Modulation of GABAergic Synaptic Transmission
Experimental Workflow: Stereoselective Synthesis and Biological Evaluation

The development of novel pyrrolidine-based therapeutic agents often follows a structured workflow, from synthesis to biological testing.[1]

Stereoselective_Synthesis_Workflow Start Starting Materials (e.g., Proline, 4-Hydroxyproline) Synthesis Stereoselective Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stereoisomers Isolated Pyrrolidine Stereoisomers ((R), (S), diastereomers) Purification->Stereoisomers InVitro In Vitro Biological Evaluation Stereoisomers->InVitro Binding Receptor/Enzyme Binding Assays InVitro->Binding Functional Functional Assays (e.g., Cell Viability, Reporter Assays) InVitro->Functional InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Toxicity Toxicity Assessment InVivo->Toxicity Lead Lead Compound Identification & Optimization InVivo->Lead

Stereoselective Synthesis and Evaluation Workflow

References

Evaluating (R)-3-Hydroxypyrrolidine Hydrochloride Against Other Chiral Synthons: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides an objective comparison of (R)-3-Hydroxypyrrolidine hydrochloride with other commonly employed chiral synthons in the construction of valuable pyrrolidine-containing scaffolds.

This compound has emerged as a versatile and valuable chiral synthon in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[1] Its rigid pyrrolidine core and the presence of a hydroxyl group at a defined stereocenter make it an attractive starting material for introducing chirality and functional diversity into target molecules. This guide will delve into a comparative analysis of its performance against other key chiral building blocks, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Synthons for Pyrrolidine Synthesis

Chiral SynthonTarget MoietyKey TransformationYield (%)Enantiomeric Excess (ee %)Reference
This compound (S)-3-Aminopyrrolidine dihydrochlorideMesylation, Azidation, Reduction~64 (overall)High (implied by starting material)Patent CN102531987A
L-ProlineSubstituted PyrrolidinesOrganocatalytic Michael Additionup to 93up to 97[2]
(R)-Glyceraldehyde AcetonideSubstituted PyrrolidinesDiastereoselective Allylation, Cyclizationup to 87up to 85[3]
Chiral SulfinimineSubstituted PyrrolidinesDiastereoselective Mannich, IodocyclizationGood (not specified)High (not specified)[4]
ω-Chloroketones (with Transaminase)2-Substituted PyrrolidinesBiocatalytic Asymmetric Synthesisup to 90>99.5N/A

Key Applications and Synthetic Utility

This compound in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. Its utility is particularly notable in the development of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer.[5][6] The pyrrolidine scaffold is a common feature in many JAK inhibitors, and the defined stereochemistry of (R)-3-hydroxypyrrolidine allows for precise control over the final drug molecule's three-dimensional structure, which is often critical for its biological activity and selectivity.

Furthermore, this chiral synthon is employed in the synthesis of antiviral drug precursors.[7] The pyrrolidine ring is a privileged structure in many antiviral compounds, and starting with an enantiomerically pure building block like this compound simplifies the synthesis and purification of the final active pharmaceutical ingredient (API).

Alternative Chiral Synthons
  • L-Proline and its Derivatives: L-proline is a widely used and readily available chiral starting material for the synthesis of pyrrolidine-containing molecules.[1][8] It is a cornerstone of organocatalysis, where it and its derivatives are used to catalyze a variety of asymmetric reactions with high enantioselectivity.[2]

  • Chiral Epoxides and Aziridines: These three-membered rings are versatile electrophiles that can undergo nucleophilic ring-opening with a wide range of nucleophiles to generate functionalized chiral building blocks, including precursors to substituted pyrrolidines.

  • Other Chiral Pools: Natural products like (R)-glyceraldehyde provide a source of chirality for the synthesis of complex molecules, including substituted pyrrolidines.[3]

Experimental Protocols

To provide a practical resource for researchers, detailed experimental protocols for key transformations involving this compound and a comparative synthon are presented below.

Protocol 1: Synthesis of (S)-1-Boc-3-aminopyrrolidine from this compound

This multi-step protocol involves the conversion of the hydroxyl group to an amino group with inversion of stereochemistry.

Step 1a: N-Boc Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound in dichloromethane.

    • Add triethylamine to the suspension and stir until a clear solution is obtained.

    • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-Boc-3-hydroxypyrrolidine.

Step 1b: Mesylation of the Hydroxyl Group

  • Materials: (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), Triethylamine, Dichloromethane.

  • Procedure:

    • Dissolve (R)-1-Boc-3-hydroxypyrrolidine and triethylamine in dichloromethane and cool to 0 °C.

    • Add methanesulfonyl chloride dropwise to the solution.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with cold water, 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated intermediate.

Step 1c: Azide Substitution (Sₙ2)

  • Materials: Mesylated intermediate, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the mesylated intermediate in dimethylformamide.

    • Add sodium azide and heat the mixture to 80-90 °C for 4-6 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer and concentrate to obtain (S)-1-Boc-3-azidopyrrolidine.

Step 1d: Reduction of the Azide

  • Materials: (S)-1-Boc-3-azidopyrrolidine, Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve (S)-1-Boc-3-azidopyrrolidine in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain (S)-1-Boc-3-aminopyrrolidine.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the synthesis of chiral pyrrolidines.

experimental_workflow_1 cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start (R)-3-Hydroxypyrrolidine hydrochloride step1 N-Boc Protection start->step1 (Boc)₂O, TEA step2 Mesylation step1->step2 MsCl, TEA step3 Azide Substitution (SN2) step2->step3 NaN₃, DMF step4 Azide Reduction step3->step4 H₂, Pd/C product (S)-1-Boc-3-aminopyrrolidine step4->product logical_relationship_1 cluster_goal Synthetic Goal cluster_synthons Chiral Synthon Choice cluster_methods Synthetic Approach goal Enantiopure Substituted Pyrrolidine synthon1 (R)-3-Hydroxypyrrolidine hydrochloride goal->synthon1 synthon2 L-Proline goal->synthon2 synthon3 Chiral Epoxide goal->synthon3 synthon4 Other Chiral Pool goal->synthon4 method1 Functional Group Transformation synthon1->method1 method2 Organocatalytic Cycloaddition synthon2->method2 method3 Nucleophilic Ring Opening synthon3->method3 method4 Multi-step Synthesis synthon4->method4

References

A Comparative Guide to Analytical Methods for the Characterization of (R)-3-Hydroxypyrrolidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules like (R)-3-Hydroxypyrrolidine hydrochloride and its derivatives is paramount for ensuring stereochemical purity, which directly impacts pharmacological activity and safety. This guide provides an objective comparison of key analytical techniques for the characterization of these compounds, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity of the final drug substance. Therefore, robust analytical methods are essential to control the enantiomeric purity and overall quality of this intermediate and its subsequent derivatives. The primary analytical challenges lie in the separation and quantification of the (R) and (S) enantiomers and the comprehensive structural elucidation of its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the enantioselective analysis of 3-hydroxypyrrolidine derivatives due to its versatility, robustness, and scalability. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Comparison of Chiral Stationary Phases for HPLC

The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based and cyclodextrin-based CSPs are among the most common and effective for this class of compounds.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseAdvantagesDisadvantagesTypical Resolution (Rs)
Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)n-Hexane/Isopropanol, n-Hexane/EthanolBroad applicability, high efficiency, good for preparative scale.Higher cost, longer analysis times may be required.> 2.0
Cyclodextrin-based (e.g., CYCLOBOND™)Acetonitrile/Water, Methanol/Buffer[1]Robust, good for polar compounds, compatible with reversed-phase.May have lower loading capacity compared to polysaccharide CSPs.1.5 - 2.5
Pirkle-Type (e.g., (S,S)-Whelk-O® 1)n-Hexane/Isopropanol/AcetonitrileEffective for compounds with π-acidic or π-basic groups.More specific in its applications.> 1.5
Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general procedure for the chiral separation of (R)- and (S)-3-Hydroxypyrrolidine. Optimization of the mobile phase composition and temperature may be required for specific derivatives.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample of 3-Hydroxypyrrolidine hydrochloride in the mobile phase to a concentration of 1 mg/mL. The hydrochloride salt may require neutralization to the free base for better chromatographic performance on some polysaccharide-based CSPs under normal phase conditions. This can be achieved by adding a small amount of a suitable base (e.g., triethylamine) to the sample solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in D₂O typically shows characteristic signals for the pyrrolidine ring protons. The chemical shifts and coupling patterns are sensitive to the substitution on the pyrrolidine ring.

ProtonChemical Shift (δ, ppm)Multiplicity
H-3~4.6m
H-2, H-5~3.3 - 3.6m
H-4~2.1 - 2.3m

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrument: Bruker AC-300 or equivalent[2]

  • Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD)

  • Concentration: 5-10 mg/mL

  • Temperature: 25 °C

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire the ¹H NMR spectrum using standard instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For 3-Hydroxypyrrolidine and its derivatives, Electrospray Ionization (ESI) is a common technique.

Fragmentation Pattern

The fragmentation of the protonated molecule [M+H]⁺ of 3-Hydroxypyrrolidine in the gas phase typically involves the loss of water and subsequent ring fragmentation.

m/zProposed Fragment
88.07[M+H]⁺
70.06[M+H - H₂O]⁺
58.06Further fragmentation
Experimental Protocol: ESI-MS
  • Instrument: LC-ESI-MS system

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 10 µg/mL.

Gas Chromatography (GC)

For volatile and thermally stable derivatives of 3-Hydroxypyrrolidine, Gas Chromatography coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be an effective analytical method. Chiral GC columns can be used for enantiomeric separation. Often, derivatization is required to increase the volatility of the analyte.[1]

Comparison with HPLC
FeatureChiral HPLCChiral GC
Applicability Broad; suitable for a wide range of compounds.Limited to volatile and thermally stable compounds or their derivatives.
Sample Preparation Often minimal.May require derivatization.
Resolution Generally high.Can be very high for suitable compounds.
Instrumentation Standard laboratory equipment.Requires a GC system, which is also common.
Experimental Protocol: Chiral GC-MS (for derivatized analyte)
  • Derivatization: React 3-Hydroxypyrrolidine with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.

  • Column: Chiral GC column (e.g., Chirasil-Val)

  • Carrier Gas: Helium

  • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 200 °C).

  • Detector: Mass Spectrometer (for identification) or FID (for quantification).

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample (R)-3-Hydroxypyrrolidine Hydrochloride Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS GC Chiral GC-MS Derivatization->GC Purity Enantiomeric Purity HPLC->Purity Structure Structural Elucidation NMR->Structure Identity Molecular Weight & Fragmentation MS->Identity GC->Purity

Caption: General experimental workflow for the characterization of this compound.

Chiral_Separation_Logic Analyte Racemic Mixture (R)- and (S)-3-Hydroxypyrrolidine CSP Chiral Stationary Phase (CSP) Analyte->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction Separation Separation of Enantiomers Interaction->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer

Caption: Logical principle of chiral separation by HPLC using a Chiral Stationary Phase.

Conclusion

The characterization of this compound and its derivatives requires a multi-faceted analytical approach. Chiral HPLC with polysaccharide-based CSPs stands out as the primary method for determining enantiomeric purity due to its broad applicability and high efficiency. NMR spectroscopy is essential for unambiguous structure determination, while mass spectrometry provides crucial information on molecular weight and fragmentation patterns. For volatile derivatives, chiral GC-MS offers a powerful alternative for enantioselective analysis. The selection of the most appropriate method or combination of methods will depend on the specific goals of the analysis, such as routine quality control, structural confirmation of a novel derivative, or preparative separation.

References

Stereoselective Synthesis and Efficacy of Pyrrolidine Isomers in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The stereochemistry of this five-membered nitrogen-containing heterocycle plays a pivotal role in determining the pharmacological activity and safety profile of these drugs.[2][3] The spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's three-dimensional shape, which in turn governs its binding affinity and selectivity for biological targets.[2] This guide provides a comparative analysis of the stereoselective synthesis and efficacy of different pyrrolidine-derived drug isomers, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in rational drug design and development.

Comparative Efficacy of Pyrrolidine-Derived Drug Isomers

The profound impact of stereochemistry on pharmacological activity is evident in a range of pyrrolidine-containing drugs. Enantiomers of the same compound can exhibit vastly different potencies, efficacies, and even distinct biological activities. This section presents a quantitative comparison of the efficacy of stereoisomers for selected pyrrolidine-derived drugs.

Nicotinic Acetylcholine Receptor (nAChR) Agonists: ABT-418

ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) that has been investigated for its potential in treating Alzheimer's disease and ADHD.[4] Its efficacy is highly dependent on its stereochemistry.

CompoundTargetBinding Affinity (Ki, nM)Reference
(S)-ABT-418 nAChR ([3H]-cytisine binding)3[5]
(-)-Nicotine nAChR ([3H]-cytisine binding)<3[5]

As shown in the table, the (S)-enantiomer of ABT-418 exhibits high affinity for nicotinic acetylcholine receptors, comparable to that of (-)-nicotine.[5]

GPR40 Agonists for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. The activity of pyrrolidine-based GPR40 agonists is also highly stereospecific. A specific enantiomer of a pyrrolidine derivative has been shown to be a full agonist, while its counterpart displays different activity.[2]

CompoundTargetAgonist Activity (EC50, µM)Reference
(R,R)-9 human GRP400.11 (full agonist)[2]
(S,S)-9 human GRP400.49[2]

The (R,R)-enantiomer of compound 9 is a potent, full agonist of human GRP40, while the (S,S)-enantiomer shows significantly reduced potency.[2]

Fluoroquinolone Antibiotics: Levofloxacin vs. Ofloxacin

Levofloxacin is the pure (S)-enantiomer of the racemic drug ofloxacin. This stereochemical difference results in a significant improvement in antibacterial potency.[6]

CompoundBacterial StrainMIC (µg/mL)Reference
Levofloxacin (S-isomer) Streptococcus pneumoniae1.0[7]
Ofloxacin (racemic) Streptococcus pneumoniae2.0[7]
Levofloxacin (S-isomer) Escherichia coli0.06[7]
Ofloxacin (racemic) Escherichia coli0.12[7]

Levofloxacin consistently demonstrates superior antibacterial activity, with minimum inhibitory concentration (MIC) values typically twofold lower than those of ofloxacin against a range of bacterial pathogens.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of stereochemically pure compounds. This section provides methodologies for the stereoselective synthesis of the discussed pyrrolidine isomers and for the assessment of their biological efficacy.

Stereoselective Synthesis Protocols

1. Enantioselective Synthesis of Levofloxacin Q-acid (Key Intermediate for Levofloxacin) [6]

This protocol describes the chiral resolution of a racemic precursor to obtain the enantiomerically pure (S)-intermediate required for the synthesis of levofloxacin.

  • Step 1: Esterification: A racemic mixture of 9,10-difluoro-3-(hydroxymethyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester is suspended in a suitable solvent. 3,5-dinitrobenzoyl chloride is then added to form the corresponding racemic ester.[6]

  • Step 2: Chiral HPLC Separation: The resulting racemic ester mixture is dissolved in the mobile phase and injected onto a chiral HPLC column (e.g., SUMIPAX OA-4200). The fraction corresponding to the (S)-enantiomer is collected.[6]

  • Step 3: Hydrolysis: The collected (S)-ester is hydrolyzed to yield the enantiomerically pure Levofloxacin Q-acid.[6]

2. Synthesis of (R)- and (S)-Nicotine (Precursors for Cotinine Enantiomers) [8][9]

This protocol outlines a method for the synthesis of both enantiomers of nicotine, which can then be oxidized to the corresponding cotinine enantiomers.

  • Step 1: Synthesis of Racemic 1-(pyridin-3-yl)but-3-en-1-ol: 3-Pyridinecarboxaldehyde is reacted with allyl bromide in the presence of tin metal in a mixture of diethyl ether and aqueous hydrobromic acid at room temperature.[8]

  • Step 2: Resolution of the Racemic Alcohol: The racemic alcohol is reacted with (S)-ibuprofen acid chloride in the presence of pyridine in dichloromethane to form a mixture of diastereomeric esters. These diastereomers are then separated by column chromatography.[9]

  • Step 3: Hydrolysis of Separated Esters: The separated diastereomeric esters are individually hydrolyzed using 1N sodium hydroxide in methanol to yield the enantiomerically pure (R)- and (S)-1-(pyridin-3-yl)but-3-en-1-ols.[9]

  • Step 4: Cyclization and Methylation: The enantiopure alcohols are then converted to the corresponding (R)- and (S)-nicotine through a series of standard organic transformations including cyclization and N-methylation.[8]

Biological Efficacy Assay Protocols

1. Nicotinic Acetylcholine Receptor Binding Assay ([3H]-cytisine) [5]

This assay is used to determine the binding affinity of compounds to nAChRs.

  • Membrane Preparation: Rat brain tissue is homogenized in a suitable buffer and centrifuged to obtain a membrane preparation enriched with nAChRs.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]-cytisine (a radiolabeled nAChR ligand) and varying concentrations of the test compound (e.g., ABT-418 or nicotine).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-cytisine (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

2. GPR40 Agonist Activity Assay (Calcium Mobilization) [10]

This assay measures the ability of a compound to activate the GPR40 receptor by detecting changes in intracellular calcium levels.

  • Cell Culture: HEK293 cells stably overexpressing the human GPR40 receptor are cultured in appropriate media.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection: The cells are then exposed to varying concentrations of the test compound (e.g., the (R,R)- or (S,S)-enantiomer of a GPR40 agonist). Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine the potency of the agonist.

3. Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC) [11]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Streptococcus pneumoniae or Escherichia coli) is prepared.

  • Drug Dilution Series: A series of twofold dilutions of the test compounds (e.g., levofloxacin and ofloxacin) are prepared in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and the experimental procedures used to study them can provide valuable insights. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPR40_Agonist GPR40 Agonist ((R,R)-enantiomer) GPR40 GPR40 Receptor GPR40_Agonist->GPR40 Binds Gq_protein Gq Protein GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Exocytosis Insulin Vesicle Exocytosis Ca2_release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: GPR40 signaling pathway initiated by an agonist.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_membrane Postsynaptic Membrane cluster_postsynaptic_neuron Postsynaptic Neuron nAChR_Agonist nAChR Agonist (e.g., ABT-418) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Agonist->nAChR Binds Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Ion Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺-mediated Signaling Cascades Ion_Influx->Ca_Signaling Action_Potential Action Potential Generation Depolarization->Action_Potential Gene_Expression Altered Gene Expression Ca_Signaling->Gene_Expression Neurotransmitter_Release Neurotransmitter Release Ca_Signaling->Neurotransmitter_Release

Caption: Nicotinic acetylcholine receptor signaling pathway.

Stereoselective_Synthesis_Workflow Start Racemic Pyrrolidine Precursor Chiral_Resolution Chiral Resolution (e.g., Diastereomeric Salt Formation or Chiral Chromatography) Start->Chiral_Resolution Separated_Enantiomers Separated Enantiomers ((R) and (S)) Chiral_Resolution->Separated_Enantiomers Further_Synthesis_R Further Synthetic Steps for (R)-Isomer Separated_Enantiomers->Further_Synthesis_R Further_Synthesis_S Further Synthetic Steps for (S)-Isomer Separated_Enantiomers->Further_Synthesis_S Final_Product_R Final (R)-Pyrrolidine Drug Further_Synthesis_R->Final_Product_R Final_Product_S Final (S)-Pyrrolidine Drug Further_Synthesis_S->Final_Product_S Biological_Testing_R Biological Efficacy Testing of (R)-Isomer Final_Product_R->Biological_Testing_R Biological_Testing_S Biological Efficacy Testing of (S)-Isomer Final_Product_S->Biological_Testing_S Data_Analysis Comparative Data Analysis Biological_Testing_R->Data_Analysis Biological_Testing_S->Data_Analysis Conclusion Conclusion on Stereoselective Efficacy Data_Analysis->Conclusion

Caption: General workflow for stereoselective synthesis.

Conclusion

The data and methodologies presented in this guide underscore the critical importance of stereochemistry in the development of pyrrolidine-based pharmaceuticals. The examples of ABT-418, GPR40 agonists, and levofloxacin clearly demonstrate that a single stereoisomer is often responsible for the desired therapeutic effect, while the other may be less active or contribute to off-target effects. A thorough understanding and application of stereoselective synthesis and chiral separation techniques are therefore paramount for the creation of safer and more effective medicines. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the rational design and development of novel pyrrolidine-derived drugs with optimized pharmacological profiles.

References

A Researcher's Guide to the Analytical Identification of Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral pyrrolidines is of paramount importance. These five-membered nitrogen-containing heterocyclic compounds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and catalysts. The precise identification and quantification of their enantiomeric forms are critical for ensuring product efficacy, safety, and quality. This guide provides an objective comparison of the primary analytical chemistry techniques employed for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

This guide compares the most prevalent and powerful analytical techniques for the identification and enantiomeric purity determination of chiral pyrrolidines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and limitations in terms of selectivity, sensitivity, speed, and applicability.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific properties of the pyrrolidine analyte, the required level of sensitivity, and the available instrumentation. While chromatographic methods provide direct separation and quantification, spectroscopic methods offer invaluable structural information.

TechniquePrincipleKey AdvantagesKey LimitationsBest Suited For
Chiral HPLC Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).Broad applicability, high resolution, robust and reproducible, well-established methods.Can require extensive method development, higher solvent consumption.Routine quality control, preparative separation, and analysis of a wide range of pyrrolidine derivatives.
Chiral GC Separation of volatile enantiomers based on their interactions with a chiral stationary phase in a capillary column.High efficiency and resolution, fast analysis times, high sensitivity with specific detectors (FID, MS).Limited to thermally stable and volatile compounds; often requires derivatization.Analysis of volatile or derivatized small chiral pyrrolidines.
Chiral CE Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.Extremely high separation efficiency, very low sample and reagent consumption, rapid method development.Lower concentration sensitivity compared to HPLC, potential for matrix interference.High-efficiency separation of charged or polar pyrrolidines, especially for complex matrices.
NMR Spectroscopy Chiral discrimination through the formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.Provides structural confirmation, non-destructive, can determine enantiomeric excess without a reference standard of the minor enantiomer.Lower sensitivity, may require specialized chiral auxiliaries, potential for signal overlap.Structural elucidation and accurate determination of enantiomeric excess, especially when reference standards are unavailable.

Quantitative Performance Data

The following table summarizes representative quantitative data for the analysis of various chiral pyrrolidines using the discussed techniques. These values serve as a general guideline, and optimal performance is dependent on the specific analyte and experimental conditions.

AnalyteTechniqueChiral Selector/ColumnMobile Phase/Carrier GasResolution (R_s)Analysis Time (min)LOD/LOQ
Derivatized ProlineHPLCCHIRALPAK® IAHexane/Ethanol/TFA (90:10:0.1)> 1.5< 200.6 / 2 ppm[1]
N-Boc-D-prolineHPLCChiralpak® AD-Hn-Hexane/Isopropanol/TFA (90:10:0.1)> 1.5~15Not specified
Derivatized 2-(2-Aminoethyl)-1-methylpyrrolidineHPLCChiralcel OD-Hn-Hexane/Ethanol/TEA (98:2:0.2)> 1.5[2]< 15Not specified
Derivatized ProlineGCCHIRALDEX® G-TAHeliumBaseline< 15Higher than HPLC
(S)-1-Boc-2-(aminomethyl)pyrrolidineGCβ-cyclodextrinHelium or HydrogenBaselineVariableNot specified
Hydroxyproline StereoisomersCEHeptakis(2,6-di-O-methyl)-β-cyclodextrin500 mM acetate buffer (pH 3.5)Baseline< 10[3]High sensitivity with LIFD
Aromatic Amino AcidsCEHydroxypropyl-α-CDPhosphate BufferGood to HighVariableNot specified
Chiral Amines (general)¹H NMR(S)-BINOLCDCl₃Baseline signal separation (ΔΔδ up to 0.2 ppm)~5-10Lower than chromatographic methods
2-Phenylpyrrolidine¹H NMR(R)-(-)-TFAECDCl₃Distinct signal splitting~5-10Lower than chromatographic methods

Note: LOD/LOQ values are highly dependent on the detector used and the specific analyte's response.

Visualization of Analytical Workflows

The selection and application of an analytical technique for chiral pyrrolidine identification follow a logical progression. The diagrams below, generated using the DOT language, illustrate a general experimental workflow and the principle of chiral recognition.

experimental_workflow cluster_start Sample Preparation cluster_analysis Analytical Technique Selection & Execution cluster_end Data Analysis & Reporting Sample Racemic or Enantioenriched Pyrrolidine Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Method_Selection Method Selection (HPLC, GC, CE, NMR) Derivatization->Method_Selection HPLC Chiral HPLC Method_Selection->HPLC GC Chiral GC Method_Selection->GC CE Chiral CE Method_Selection->CE NMR Chiral NMR Method_Selection->NMR Data_Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Data_Acquisition GC->Data_Acquisition CE->Data_Acquisition NMR->Data_Acquisition Peak_Integration Peak Integration or Signal Analysis Data_Acquisition->Peak_Integration Purity_Calculation Enantiomeric Purity (%ee) Calculation Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

General experimental workflow for chiral pyrrolidine analysis.

chiral_recognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers in Mobile Phase cluster_complexes Transient Diastereomeric Complexes cluster_separation Separation CSP Chiral Cavity Complex_R CSP R-Pyrrolidine CSP->Complex_R:f0 Complex_S CSP S-Pyrrolidine CSP->Complex_S:f0 R_Enantiomer R-Pyrrolidine R_Enantiomer->Complex_R:f1 Stronger Interaction (More Stable) S_Enantiomer S-Pyrrolidine S_Enantiomer->Complex_S:f1 Weaker Interaction (Less Stable) Separation_Result Different Elution Times (Stronger vs. Weaker Interaction) Complex_R->Separation_Result Complex_S->Separation_Result

Principle of chiral recognition on a stationary phase.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of common chiral pyrrolidines. Optimization will likely be necessary for specific applications.

Protocol 1: Chiral HPLC for N-Boc-proline Enantiomers

This protocol describes a direct method for the enantiomeric separation of N-Boc-proline using a polysaccharide-based chiral stationary phase.[4][5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% trifluoroacetic acid (TFA).[4] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve N-Boc-proline in the mobile phase to a concentration of approximately 1 mg/mL.[4]

  • Analysis: Inject the prepared sample. The D- and L-enantiomers will be resolved into two distinct peaks. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Protocol 2: Chiral GC for Proline Enantiomers (after Derivatization)

This protocol involves a two-step achiral derivatization of proline to enhance volatility and chromatographic performance, followed by separation on a chiral GC column.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: CHIRALDEX® G-TA (trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm ID.

  • Carrier Gas: Helium or Hydrogen.

  • Derivatization:

    • Methylation: Add 1 mL of 3 N methanolic HCl to 1 mg of proline sample. Cap the vial and heat at 100 °C for 30 minutes. Cool and evaporate to dryness.

    • Acetylation: Dissolve the dried residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60 °C for 20 minutes.

  • GC Conditions:

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Analysis: The derivatized D- and L-proline enantiomers will be separated. The elution order may be reversed by using a different acetylation reagent, such as acetic anhydride.

Protocol 3: Chiral CE for Hydroxyproline Stereoisomers

This protocol uses a cyclodextrin-based chiral selector to separate hydroxyproline stereoisomers after derivatization to enhance detection sensitivity.[3][6]

  • Instrumentation: Capillary electrophoresis system, preferably with a high-sensitivity detector like a light-emitting diode-induced fluorescence detector (LED-IF).

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 30 cm total length).

  • Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin.[3]

  • Background Electrolyte (BGE): 500 mM acetate buffer at pH 3.5, supplemented with 5 mM of the chiral selector.[3]

  • Derivatization: React the hydroxyproline sample with a chiral fluorescent derivatizing agent such as (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole.[3]

  • CE Conditions:

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Analysis: The derivatized stereoisomers will be separated with high efficiency, allowing for their quantification in complex matrices like collagen hydrolysates.[3]

Protocol 4: ¹H NMR for Enantiomeric Excess of Chiral Amines

This protocol describes a general method for determining the enantiomeric excess of a chiral amine by forming diastereomeric complexes with a chiral solvating agent (CSA).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or (S)-BINOL.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the chiral pyrrolidine sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same tube, add 1.0 to 1.2 equivalents of the CSA.

    • Gently shake the tube to ensure thorough mixing.

  • Analysis: Acquire a ¹H NMR spectrum of the mixture. The CSA will form transient diastereomeric complexes with the enantiomers, causing specific proton signals (e.g., α-protons or N-H protons) of the two enantiomers to appear at different chemical shifts (chemical shift non-equivalence, ΔΔδ). The enantiomeric excess can be determined by integrating these well-resolved signals.

References

A Comparative Guide to Synthetic Routes for Enantiomerically Pure 3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure (R)- and (S)-3-hydroxypyrrolidine are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their versatile structure, featuring both a secondary amine and a chiral secondary alcohol, makes them indispensable intermediates for drugs such as Darifenacin, Barnidipine, and various kinase inhibitors.[1] The stereochemistry at the C-3 position is often critical for biological activity, demanding efficient and highly stereoselective synthetic methods. This guide provides a comparative analysis of three prominent synthetic strategies: synthesis from the chiral pool starting with malic acid, asymmetric reduction of a prochiral ketone, and an industrial method starting from chiral epichlorohydrin.

Overview of Key Synthetic Strategies

The synthesis of enantiomerically pure 3-hydroxypyrrolidine can be broadly categorized into three approaches: utilizing naturally occurring chiral starting materials (the chiral pool), employing asymmetric catalysis on a prochiral substrate, or resolving a racemic mixture. This guide focuses on the first two strategies, which are generally more efficient and scalable for producing single enantiomers.

Synthetic_Strategies_Overview cluster_approaches Main Approaches cluster_chiral_pool Chiral Pool Examples cluster_asymmetric Asymmetric Synthesis Examples ChiralPool Chiral Pool Synthesis MalicAcid Malic Acid ChiralPool->MalicAcid GlutamicAcid Glutamic Acid ChiralPool->GlutamicAcid Epichlorohydrin (R)- or (S)-Epichlorohydrin ChiralPool->Epichlorohydrin Asymmetric Asymmetric Synthesis ProchiralKetone Prochiral N-Boc-3-pyrrolidinone Asymmetric->ProchiralKetone Product Enantiopure 3-Hydroxypyrrolidine MalicAcid->Product GlutamicAcid->Product Epichlorohydrin->Product Biocatalysis Biocatalytic Reduction (KRED) ProchiralKetone->Biocatalysis Chemical Chemical Reduction (CBS) ProchiralKetone->Chemical Biocatalysis->Product Chemical->Product

Caption: High-level overview of synthetic approaches.

Route 1: Synthesis from a Chiral Pool Precursor (Malic Acid)

One of the most established methods utilizes readily available and inexpensive L- or D-malic acid as the chiral starting material.[2][3] The synthesis involves a multi-step sequence, typically beginning with the formation of a succinimide derivative, followed by reduction.

Malic_Acid_Route Start L-Malic Acid (S-enantiomer) Step1 Cyclization with Benzylamine Start->Step1 Intermediate1 (S)-1-Benzylsuccinimide Derivative Step1->Intermediate1 Step2 Reduction (e.g., LiAlH₄) Intermediate1->Step2 Intermediate2 (S)-N-Benzyl- 3-hydroxypyrrolidine Step2->Intermediate2 Step3 Debenzylation (e.g., H₂/Pd-C) Intermediate2->Step3 Product (S)-3-Hydroxypyrrolidine Step3->Product

Caption: Synthetic pathway from L-Malic Acid.

Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine from L-Malic Acid

This protocol is a representative synthesis.

Step 1: Synthesis of (S)-1-Benzyl-3-hydroxysuccinimide L-Malic acid is reacted with benzylamine in a suitable solvent with azeotropic removal of water to form the corresponding N-benzyl succinimide derivative.

Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄) The resulting succinimide is dissolved in an anhydrous ether solvent, such as THF, and is slowly added to a suspension of LiAlH₄ at 0 °C. The reaction is then refluxed to completion. This step reduces both carbonyl groups to yield (S)-N-Benzyl-3-hydroxypyrrolidine. A significant drawback of this step is the use of LiAlH₄, which is hazardous and difficult to handle on an industrial scale, and can lead to partial racemization at the C-3 position.[3]

Step 3: Catalytic Hydrogenolysis The N-benzyl protecting group is removed by catalytic hydrogenation. (S)-N-Benzyl-3-hydroxypyrrolidine is dissolved in an alcohol solvent (e.g., ethanol) and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. After filtration of the catalyst and removal of the solvent, the final product, (S)-3-hydroxypyrrolidine, is purified by distillation.

Route 2: Asymmetric Reduction of Prochiral N-Boc-3-pyrrolidinone

A more modern and highly efficient strategy involves the asymmetric reduction of the prochiral ketone, N-Boc-3-pyrrolidinone. This approach benefits from a common intermediate that can be converted to either the (R) or (S) enantiomer by selecting the appropriate chiral catalyst. Both chemical and biocatalytic methods have proven highly effective.[1][4]

Asymmetric_Reduction_Route cluster_chem Chemical Reduction cluster_bio Biocatalytic Reduction Start N-Boc-3-pyrrolidinone (Prochiral) Chem_Step CBS Reduction (R)-CBS catalyst BH₃ source Start->Chem_Step Bio_Step Ketoreductase (KRED) Cofactor Regeneration (e.g., GDH/Glucose) Start->Bio_Step Product_R (R)-N-Boc-3-hydroxypyrrolidine Chem_Step->Product_R Product_S (S)-N-Boc-3-hydroxypyrrolidine Bio_Step->Product_S

Caption: Asymmetric reduction pathways.

Experimental Protocol 2a: (R)-N-Boc-3-hydroxypyrrolidine via CBS Reduction[4]
  • A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq) in THF is added dropwise.

  • A borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂), is added slowly, maintaining the low temperature.

  • The reaction is monitored by TLC or HPLC. Upon completion, it is quenched cautiously with methanol, followed by aqueous workup.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated. Purification by flash chromatography yields the target compound.

Experimental Protocol 2b: (S)-N-Boc-3-hydroxypyrrolidine via Biocatalytic Reduction[1][4]
  • In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), suspend N-Boc-3-pyrrolidinone (e.g., 50 mM).

  • Add glucose (e.g., 1.2 eq) and NADP⁺ (e.g., 0.001 eq) for the cofactor regeneration system.

  • Add glucose dehydrogenase (GDH) for cofactor regeneration and the desired (S)-selective ketoreductase (KRED) enzyme.

  • The mixture is gently agitated at a controlled temperature (e.g., 30 °C).

  • Reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the product, which can be further purified by chromatography if necessary.

Route 3: Industrial Synthesis from (R)-Epichlorohydrin

A scalable and high-yielding industrial process starts from commercially available chiral epichlorohydrin.[5] This route involves the formation of a key intermediate, (R)-4-chloro-3-hydroxybutyronitrile, followed by a one-pot reductive cyclization.

Epichlorohydrin_Route Start (R)-Epichlorohydrin Step1 Ring-opening with Cyanide Source (e.g., NaCN) Start->Step1 Intermediate1 (R)-4-chloro-3- hydroxybutyronitrile Step1->Intermediate1 Step2 Reductive Cyclization (H₂, Raney Nickel or Pd/C) Intermediate1->Step2 Product (R)-3-Hydroxypyrrolidine Step2->Product

Caption: Industrial pathway from (R)-Epichlorohydrin.

Experimental Protocol: Synthesis of (R)-3-Hydroxypyrrolidine from (R)-Epichlorohydrin[5]
  • Synthesis of (R)-4-chloro-3-hydroxybutyronitrile : To a solution of (R)-epichlorohydrin in a suitable solvent, a cyanide source (e.g., sodium cyanide) is added in a controlled manner at low temperature (0-5 °C). The reaction is monitored until completion, followed by an aqueous work-up to remove inorganic salts. The product is extracted and concentrated.

  • Reductive Cyclization : The crude (R)-4-chloro-3-hydroxybutyronitrile is dissolved in a solvent like methanol in a high-pressure reactor. A hydrogenation catalyst, such as Raney Nickel, is added. The reactor is pressurized with hydrogen gas and heated. This single step achieves both the reduction of the nitrile to a primary amine and the subsequent intramolecular cyclization to form the pyrrolidine ring.

  • Workup and Purification : After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The final product, (R)-3-hydroxypyrrolidine, is typically purified by vacuum distillation.

Comparative Data Summary

The following table summarizes the key performance indicators for the described synthetic routes. Values are representative and can vary based on specific conditions and scale.

FeatureRoute 1: From Malic AcidRoute 2a: Asymmetric Chemical ReductionRoute 2b: Asymmetric Biocatalytic ReductionRoute 3: From Epichlorohydrin
Starting Material L- or D-Malic AcidN-Boc-3-pyrrolidinoneN-Boc-3-pyrrolidinone(R)- or (S)-Epichlorohydrin
Key Reagent/Catalyst LiAlH₄ or B₂H₆(R)- or (S)-CBS Catalyst, Borane sourceKetoreductase (KRED), GDH/GlucoseRaney Ni or Pd/C, H₂
Typical Yield Moderate (multi-step losses)[3]High (>90%)[4]High (>90%, up to 99%)[1]Very High (>85% overall)[5]
Enantiomeric Excess (e.e.) Variable, risk of racemization[3]Excellent (>98% e.e.)[4]Excellent (>99% e.e.)[1]High (maintains chirality of start)
Scalability Challenging due to LiAlH₄GoodExcellentExcellent (proven industrial process)
Advantages Inexpensive starting materialHigh e.e., catalytic, access to both enantiomersExtremely high e.e., mild/green conditionsHigh overall yield, cost-effective at scale
Disadvantages Use of hazardous reagents, multiple stepsRequires cryogenic temperatures, catalyst costEnzyme cost and availability, buffer systemsUse of cyanide, high-pressure hydrogenation

Conclusion

The choice of synthetic route to enantiomerically pure 3-hydroxypyrrolidine depends heavily on the desired scale, available equipment, and cost considerations.

  • Synthesis from Malic Acid remains a viable, albeit dated, laboratory-scale method, hindered primarily by the use of hazardous reducing agents that pose scalability challenges.

  • The Industrial Synthesis from Epichlorohydrin is a highly optimized and cost-effective route for large-scale manufacturing, delivering high yields in a streamlined process. However, it requires specialized equipment for high-pressure hydrogenation and careful handling of cyanide.

  • Asymmetric Reduction of N-Boc-3-pyrrolidinone represents the most flexible and modern approach. The biocatalytic method is particularly advantageous, offering exceptional enantioselectivity under environmentally benign, aqueous conditions, making it highly attractive for sustainable pharmaceutical manufacturing. The chemical (CBS) reduction provides a robust alternative, though it requires cryogenic conditions and a borane source.

For researchers focused on flexibility, high enantiopurity, and green chemistry principles, the biocatalytic reduction of N-Boc-3-pyrrolidinone is the superior choice. For large-scale industrial production where cost and overall yield are paramount, the route from epichlorohydrin remains a dominant and proven strategy.

References

Safety Operating Guide

Proper Disposal of (R)-3-Hydroxypyrrolidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (R)-3-Hydroxypyrrolidine hydrochloride, a compound widely used in pharmaceutical research and development. Adherence to these protocols is vital for protecting laboratory personnel and the environment.

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it must be managed as hazardous or special waste and disposed of through authorized channels.[1][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, contaminated materials (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[5] Proper segregation is crucial for safe disposal.

  • Containerization:

    • Place solid waste in a clean, dry, and sealable container that is compatible with the chemical. The container should be clearly labeled.

    • For solutions containing this compound, use a designated, leak-proof liquid waste container.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., exclamation mark for irritant).

    • Include the date when the waste was first added to the container and the name of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

    • This area should be secure, well-ventilated, and away from incompatible materials.[4] Keep the container tightly closed except when adding waste.[6]

  • Disposal Request and Collection:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Follow your institution's specific procedures for requesting a waste collection. This may involve submitting an online form or attaching a specific waste tag to the container.

  • Empty Container Disposal:

    • Even "empty" containers of this compound must be handled as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as hazardous waste.[7][8]

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[7]

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the sink or in the regular trash.[7][9] This can lead to environmental contamination and is a violation of regulatory standards.

  • DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.[5]

Summary of Hazard Information

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[1]
Skin IrritationH315: Causes skin irritation[1][2][3]
Eye IrritationH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]
Chronic Aquatic ToxicityH412: Harmful to aquatic life with long lasting effects[1]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Generate (R)-3-Hydroxypyrrolidine Hydrochloride Waste assess_waste Is the waste contaminated with the compound? start->assess_waste non_haz Dispose as Non-Hazardous Waste (per institutional guidelines) assess_waste->non_haz No haz_waste Treat as Hazardous Waste assess_waste->haz_waste Yes segregate Segregate from other waste streams haz_waste->segregate containerize Place in a labeled, sealed, and compatible container segregate->containerize store Store in designated Satellite Accumulation Area containerize->store request_pickup Contact EHS or licensed waste contractor for disposal store->request_pickup end Waste properly disposed request_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-Hydroxypyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (R)-3-Hydroxypyrrolidine hydrochloride (CAS No. 104706-47-0). Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound is a valuable chiral building block in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders.[1] Its stability and ease of handling make it a preferred reagent, but like all chemicals, it requires careful management.[1] This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure personal safety, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against dust particles and splashes that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Always inspect gloves prior to use. Wear a lab coat or other protective clothing to prevent skin contact.[6]Prevents skin irritation which is a known hazard of this compound.[2][3]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[6]Mitigates the risk of respiratory tract irritation.[2]

Hazard Summary and First Aid

A clear understanding of the potential hazards and the appropriate first aid response is crucial.

Hazard ClassificationGHS Hazard StatementsFirst Aid Measures
Skin Irritation H315: Causes skin irritation.[2][3]If skin contact occurs, flush the affected area with plenty of running water and soap. Seek medical attention if irritation develops or persists.[2]
Eye Irritation H319: Causes serious eye irritation.[2][3]In case of eye contact, immediately rinse cautiously with fresh running water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Respiratory Irritation H335: May cause respiratory irritation.[2]If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[6]
Ingestion H302: Harmful if swallowed.[6]If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical help.[6]

Operational and Disposal Plans: A Step-by-Step Workflow

A systematic approach to handling and disposal is essential for laboratory safety and environmental responsibility. The following workflow outlines the key stages from receipt of the chemical to its final disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receive 1. Receiving and Inspection Store 2. Secure Storage Receive->Store Inspect container integrity Prep 3. Pre-Use Preparation Store->Prep Store in a cool, dry, well-ventilated place Weigh 4. Weighing and Dispensing Prep->Weigh Don appropriate PPE Reaction 5. Use in Experiment Weigh->Reaction Handle in fume hood Decon 6. Decontamination Reaction->Decon After experiment completion Waste 8. Waste Disposal Decon->Waste Clean equipment and surfaces Spill 7. Spill Management Spill->Decon Follow spill protocol Waste->Waste Dispose in sealed, labeled hazardous waste container

Caption: Safe handling workflow for this compound.

Procedural Guidance:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Secure Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[2][6] Keep the container tightly sealed when not in use.[2]

  • Pre-Use Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to avoid the generation and inhalation of dust.[4]

  • Use in Experiment: When using the chemical in experiments, maintain a clean and organized workspace. Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[2]

  • Decontamination: After use, thoroughly decontaminate all equipment and work surfaces. Wash hands and any exposed skin with soap and water.[2]

  • Spill Management:

    • Minor Spills: For small, dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2]

    • Major Spills: In the event of a larger spill, evacuate the area and alert emergency services.[2]

  • Waste Disposal: Dispose of this compound waste and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[2] All disposal must be in accordance with local, state, and federal regulations.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Hydroxypyrrolidine hydrochloride
Reactant of Route 2
(R)-3-Hydroxypyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.